molecular formula C9H5ClN2O2 B188561 7-Chloro-8-nitroquinoline CAS No. 71331-02-7

7-Chloro-8-nitroquinoline

Cat. No.: B188561
CAS No.: 71331-02-7
M. Wt: 208.6 g/mol
InChI Key: AHRUOBCIEORMLN-UHFFFAOYSA-N
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Description

7-Chloro-8-nitroquinoline is a useful research compound. Its molecular formula is C9H5ClN2O2 and its molecular weight is 208.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-8-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2/c10-7-4-3-6-2-1-5-11-8(6)9(7)12(13)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHRUOBCIEORMLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2)Cl)[N+](=O)[O-])N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80332694
Record name 7-Chloro-8-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71331-02-7
Record name 7-Chloro-8-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Skraup Synthesis of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2] The Skraup synthesis, discovered by Zdenko Hans Skraup in 1880, remains a powerful and relevant method for constructing this fundamental heterocyclic system from readily available anilines and glycerol.[3][4] This guide provides a detailed examination of the Skraup synthesis, intended for professionals in chemical research and drug development. It deconstructs the core reaction mechanism, explores the critical parameters influencing the reaction's outcome, and addresses the synthesis of functionally substituted quinolines. Furthermore, this document presents a field-proven experimental protocol, discusses modern modifications that enhance safety and efficiency, and summarizes key performance data. The objective is to equip the reader with the expert-level understanding required to effectively leverage this classic transformation in contemporary drug discovery programs.

Introduction: The Enduring Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene ring and a pyridine ring, is a privileged scaffold in drug development.[5] Its rigid structure and ability to participate in hydrogen bonding and π-π stacking interactions make it an ideal framework for engaging with biological targets. Consequently, quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including antimalarial (e.g., quinine, chloroquine), antibacterial, anticancer, and anti-inflammatory properties.[1][2] The continued exploration of new chemical entities based on this scaffold necessitates robust and versatile synthetic methodologies. While numerous methods exist for quinoline synthesis, the Skraup reaction's ability to construct the core from simple precursors ensures its lasting importance in the synthetic chemist's toolkit.[4][5]

The Skraup Synthesis: A Foundational Approach

The classic Skraup synthesis is a one-pot reaction that constructs the quinoline ring by heating an aromatic amine (typically a substituted aniline) with glycerol, concentrated sulfuric acid, and an oxidizing agent.[3][4][6]

Core Reaction: Aniline + Glycerol --- (H₂SO₄, Oxidizing Agent) ---> Quinoline

The reaction is notoriously exothermic and can become violent if not properly controlled.[4][7] This vigor stems from the initial dehydration of glycerol, a strongly exothermic process driven by the concentrated sulfuric acid.

Core Reaction Mechanism: A Step-by-Step Deconstruction

Understanding the mechanism is paramount to controlling the reaction and predicting its outcome with substituted substrates. The process involves several distinct stages:

  • Dehydration of Glycerol: Concentrated sulfuric acid acts as a powerful dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein.[3][6][7] This is the primary exothermic step and the genesis of the reaction's hazardous reputation.

  • Michael Addition: The aniline, acting as a nucleophile, undergoes a conjugate (Michael) addition to the acrolein intermediate.[4][6][7] This forms a β-anilinopropionaldehyde derivative.

  • Electrophilic Cyclization: The strong acid catalyst protonates the carbonyl group of the aldehyde, activating it for intramolecular electrophilic attack by the electron-rich aniline ring. This ring-closing step forms a 1,2-dihydroquinoline intermediate.[3]

  • Dehydration & Aromatization: The dihydroquinoline intermediate readily dehydrates under the acidic and high-temperature conditions. The final and critical step is the oxidation of this intermediate to the stable, aromatic quinoline ring system by the oxidizing agent.[3][6]

Below is a diagram illustrating the mechanistic pathway of the Skraup synthesis.

Skraup_Mechanism Mechanism of the Skraup Synthesis cluster_0 Step 1: Acrolein Formation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Dehydration cluster_3 Step 4: Oxidation Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O Aniline Aniline Acrolein_ref Intermediate1 β-Anilinopropionaldehyde Intermediate Aniline->Intermediate1 + Acrolein Intermediate1_ref Intermediate2 1,2-Dihydroquinoline Intermediate2_ref Intermediate1_ref->Intermediate2 H⁺ (Cyclization) -H₂O Quinoline Quinoline Intermediate2_ref->Quinoline [O] (Oxidizing Agent)

Caption: The four key stages of the Skraup reaction mechanism.

Controlling the Reaction: Key Parameters and Their Implications

Effective execution of the Skraup synthesis hinges on the careful control of its components and conditions.

  • Sulfuric Acid: Serves as both the catalyst for cyclization and the dehydrating agent for acrolein formation. Its concentration and rate of addition are critical for managing the reaction's exothermicity.

  • Oxidizing Agent: Nitrobenzene, corresponding to the aniline substrate, is a classic choice as it also acts as a solvent and its reduction product (aniline) can re-enter the reaction.[4][5] However, milder and less hazardous oxidizing agents like arsenic pentoxide or even air are sometimes used.[5] The choice of oxidant can significantly impact reaction safety and yield.

  • Moderators: Due to the violent nature of the reaction, moderators are often added. Ferrous sulfate (FeSO₄) is commonly employed to make the reaction smoother and less vigorous.[7] Boric acid has also been used to control the reaction rate.[8] The causal mechanism involves the complexation of intermediates, tempering the rate of decomposition and polymerization side reactions.

Synthesis of Substituted Quinolines: Regiochemistry

For drug development professionals, the synthesis of substituted quinolines is of primary interest. The substitution pattern on the final quinoline product is dictated by the starting aniline.

  • Ortho- and Para-Substituted Anilines: These substrates lead to a single, predictable quinoline product. For example, p-toluidine yields 6-methylquinoline.

  • Meta-Substituted Anilines: The outcome is more complex. A meta-substituted aniline can theoretically yield two different isomeric products (5-substituted and 7-substituted quinolines). The actual product ratio is often unpredictable and depends heavily on the electronic and steric nature of the substituent.[8] This ambiguity is a key limitation of the classic Skraup synthesis and necessitates careful product analysis and purification. Electron-donating groups tend to favor cyclization at the more sterically accessible para position (leading to the 7-substituted product), while electron-withdrawing groups may favor the ortho position (leading to the 5-substituted product).

Field-Proven Experimental Protocol: Synthesis of 6-Methoxyquinoline

This protocol describes a self-validating system where the rationale behind each step is clarified. The target, 6-methoxyquinoline, is a common building block in medicinal chemistry.

Reactants:

  • p-Anisidine (4-methoxyaniline): 12.3 g (0.1 mol)

  • Glycerol: 29.4 g (0.32 mol)

  • Nitrobenzene: 6.0 g (0.05 mol)

  • Concentrated Sulfuric Acid (98%): 25 mL

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O): 1.0 g

Step-by-Step Methodology:

  • Reactor Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add p-anisidine, glycerol, nitrobenzene, and ferrous sulfate.

    • Rationale: A three-necked flask allows for simultaneous stirring, reflux, and controlled addition of reagents. The mechanical stirrer is essential for maintaining a homogenous mixture in the viscous solution. Ferrous sulfate is added upfront as a moderator.[7]

  • Initial Mixing & Cooling: Begin vigorous stirring and place the flask in an ice-water bath to pre-cool the mixture.

    • Rationale: Pre-cooling is a critical safety measure to manage the initial, highly exothermic phase upon addition of sulfuric acid.

  • Acid Addition: Slowly add the concentrated sulfuric acid dropwise from the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed 100°C.

    • Rationale: Slow, controlled addition is the primary method for preventing a runaway reaction. Monitoring the temperature is non-negotiable for safety.

  • Heating & Reflux: Once the acid addition is complete, remove the ice bath and heat the mixture carefully using a heating mantle. Bring the reaction to a gentle reflux (approx. 140-150°C) and maintain for 3-4 hours.

    • Rationale: The elevated temperature is required to drive the cyclization and dehydration steps to completion.

  • Reaction Quenching & Basification: Allow the mixture to cool to below 80°C. Cautiously pour the reaction mixture into a large beaker containing 500 mL of cold water and ice. Make the solution strongly alkaline (pH > 10) by slowly adding a 40% aqueous sodium hydroxide solution while cooling and stirring.

    • Rationale: Quenching in water dilutes the acid and dissipates heat. Basification deprotonates the quinoline product, converting it from its water-soluble salt form to the free base, which is extractable into an organic solvent. This step must be done cautiously as it is also exothermic.

  • Workup & Extraction: Transfer the basic solution to a separatory funnel. Extract the product with dichloromethane or toluene (3 x 100 mL). Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

    • Rationale: Multiple extractions ensure efficient recovery of the product. The brine wash removes residual water, and the drying agent removes the final traces of moisture before solvent evaporation.

  • Purification: Remove the solvent by rotary evaporation. The crude product is then purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure 6-methoxyquinoline.

    • Rationale: Purification is essential to remove unreacted starting materials, the oxidizing agent, and any side products.

Visualization of the Experimental Workflow

The following diagram outlines the logical flow of the experimental protocol.

Skraup_Workflow Experimental Workflow for Skraup Synthesis reagents 1. Combine Reactants (Aniline, Glycerol, Oxidant, Moderator) cooling 2. Pre-cool Mixture (Ice Bath) reagents->cooling acid 3. Slow H₂SO₄ Addition (T < 100°C) cooling->acid reflux 4. Heat to Reflux (3-4 hours) acid->reflux quench 5. Cool & Quench (Pour into ice water) reflux->quench basify 6. Basify with NaOH (pH > 10) quench->basify extract 7. Organic Extraction (e.g., DCM) basify->extract purify 8. Purify Product (Distillation/Recrystallization) extract->purify

Caption: A typical workflow for the Skraup quinoline synthesis.

Modern Modifications and Greener Alternatives

The harsh conditions of the traditional Skraup synthesis have prompted the development of more efficient and environmentally benign alternatives.

  • Microwave Irradiation: Using microwave heating can dramatically reduce reaction times from hours to minutes and often improves yields.[1][3] This is attributed to efficient and rapid localized heating.

  • Ionic Liquids: Employing ionic liquids as the reaction medium can replace the need for concentrated sulfuric acid.[1][3] Some ionic liquids can act as both the solvent and the catalyst, and in some cases, an external oxidizing agent is not required.[1] This modification significantly improves the safety and environmental profile of the reaction.

Data Presentation: Comparative Yields in Skraup Synthesis

The yield of the Skraup synthesis is highly dependent on the substrate and reaction conditions. The following table summarizes reported yields for various substituted anilines.

Substituted AnilineProductOxidizing AgentYield (%)Reference
AnilineQuinolineNitrobenzene84-91%[4]
m-Toluidine7-Methyl-8-nitroquinoline*H₂SO₄/HNO₃-[3]
p-Toluidine6-MethylquinolineArsenic Pentoxide~70%-
m-Nitroaniline5-Nitro & 7-NitroquinolineNitrobenzeneMixture[4]
p-Chloroaniline6-ChloroquinolineNitrobenzene~65%-

Note: This is a two-step synthesis starting with a Skraup reaction followed by nitration.

Conclusion: The Skraup Synthesis in Contemporary Drug Discovery

Despite being over a century old, the Skraup synthesis of quinolines remains a cornerstone of heterocyclic chemistry.[4] Its ability to construct the quinoline core from simple, inexpensive starting materials is a significant advantage. For researchers in drug development, a thorough grasp of its mechanism, its regiochemical nuances with substituted anilines, and the methods to control its powerful exothermicity is crucial. While modern, metal-catalyzed methods offer alternative routes, the Skraup reaction's fundamental utility persists.[9][10] The ongoing evolution of this classic transformation through greener methodologies like microwave assistance and ionic liquids ensures that it will continue to be an indispensable tool for generating the novel quinoline-based scaffolds that drive future pharmaceutical innovation.

References

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Synthesis of quinolines. Organic Chemistry Portal.
  • The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals. Benchchem.
  • synthesis of quinoline derivatives and its applic
  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis.
  • Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Publishing.
  • Preparation and Properties of Quinoline. Unknown Source.
  • Quinoline. Unknown Source.
  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PMC - PubMed Central.
  • Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry.

Sources

An In-depth Technical Guide to the Structure and Bonding of 7-Chloro-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Chloro-8-nitroquinoline is a halogenated nitroaromatic compound belonging to the quinoline family, a class of heterocyclic scaffolds of significant interest in medicinal chemistry. The unique electronic properties arising from the chloro and nitro substituents on the quinoline core make it a valuable intermediate for the synthesis of novel therapeutic agents. This guide provides a comprehensive analysis of the structure, bonding, and physicochemical properties of this compound, supported by established experimental protocols for its synthesis and characterization, and insights from computational studies on analogous structures.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, is a privileged structure in medicinal chemistry.[1] Its derivatives are known to exhibit a wide array of pharmacological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[2][3] The introduction of substituents, such as halogens and nitro groups, can significantly modulate the biological activity, pharmacokinetic properties, and metabolic stability of the quinoline core. The chloro group can enhance lipophilicity and act as a leaving group in nucleophilic substitution reactions, while the nitro group is a strong electron-withdrawing group that can be reduced to a synthetically versatile amino group.[4]

Molecular Structure and Bonding

The molecular structure of this compound is characterized by a planar bicyclic aromatic system. The presence of the electronegative chlorine atom at the 7-position and the nitro group at the 8-position significantly influences the electron distribution within the quinoline ring.

Bond Lengths and Angles
Electronic Effects

The nitro group at the 8-position exerts a strong -I (inductive) and -M (mesomeric) effect, withdrawing electron density from the quinoline ring system. The chlorine atom at the 7-position also has a -I effect, but a +M effect due to its lone pairs. These electronic influences are critical in determining the reactivity of the molecule, particularly in electrophilic and nucleophilic aromatic substitution reactions.

Synthesis of this compound

The synthesis of this compound can be achieved through the electrophilic nitration of 7-chloroquinoline. A well-established method for the nitration of quinoline derivatives involves the use of a nitrating mixture of fuming nitric acid and concentrated sulfuric acid at low temperatures.[4]

Experimental Protocol: Nitration of 7-Chloroquinoline

Materials:

  • 7-Chloroquinoline

  • Fuming nitric acid

  • Concentrated sulfuric acid (98%)

  • Ice

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 7-chloroquinoline in concentrated sulfuric acid.

  • Cool the mixture in an ice-salt bath to 0-5 °C.

  • Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the solution, maintaining the temperature below 10 °C. The reaction is highly exothermic and requires careful temperature control.[4]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 40-60 minutes.[4]

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the resulting solution with a suitable base (e.g., sodium hydroxide or ammonium hydroxide solution) until the product precipitates.

  • Filter the precipitate, wash thoroughly with cold water, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Causality Behind Experimental Choices: The use of concentrated sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The reaction is conducted at low temperatures to control the exothermic nature of the reaction and to minimize the formation of by-products.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring. The electron-withdrawing effects of the chloro and nitro groups will cause the adjacent protons to be deshielded and resonate at a lower field (higher ppm).

¹³C NMR: The carbon NMR spectrum will provide information on each carbon atom in the molecule. The carbons directly attached to the electron-withdrawing nitro and chloro groups will be significantly deshielded.

A detailed interpretation of the NMR spectra requires comparison with spectra of structurally similar compounds and can be aided by computational predictions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the functional groups present.

Functional Group **Expected Wavenumber (cm⁻¹) **
Aromatic C-H stretching3000 - 3100
Asymmetric NO₂ stretching1500 - 1560
Symmetric NO₂ stretching1335 - 1380
C=C and C=N stretching (quinoline ring)1400 - 1600
C-Cl stretching1000 - 1100

These values are approximate and can be influenced by the overall molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of this compound (C₉H₅ClN₂O₂). The fragmentation pattern would likely involve the loss of the nitro group (as NO₂ or NO) and the chlorine atom.[1]

Computational Insights into Structure and Reactivity

Density Functional Theory (DFT) calculations are a powerful tool for investigating the electronic structure and reactivity of molecules.[6] While specific DFT studies on this compound are not widely published, analyses of related molecules like 8-chloroquinoline and 8-nitroquinoline provide valuable insights.[7]

Molecular Orbitals and Reactivity

DFT calculations can determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical reactivity.

Molecular Electrostatic Potential (MEP)

MEP maps are useful for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the region around the nitro group is expected to be highly electron-deficient (blue/positive potential), making it susceptible to nucleophilic attack or reduction. The nitrogen atom in the quinoline ring will be a site of negative potential (red/yellow).

G cluster_synthesis Synthesis Workflow cluster_analysis Structural Analysis 7-Chloroquinoline 7-Chloroquinoline Reaction Electrophilic Nitration (0-5 °C) 7-Chloroquinoline->Reaction Nitrating_Mixture Fuming HNO3 / Conc. H2SO4 Nitrating_Mixture->Reaction This compound This compound Reaction->this compound Purification Recrystallization This compound->Purification Spectroscopy Spectroscopy Purification->Spectroscopy NMR NMR (1H, 13C) Spectroscopy->NMR IR FTIR Spectroscopy->IR MS Mass Spec. Spectroscopy->MS Computational Computational DFT DFT Studies Computational->DFT MEP MEP Mapping Computational->MEP

Caption: Synthesis and Analysis Workflow for this compound.

Applications in Drug Development

While specific biological activities of this compound are not extensively documented, its structural motifs are present in numerous bioactive compounds. The quinoline core is a well-known pharmacophore, and the presence of chloro and nitro substituents opens avenues for further chemical modification.

The nitro group can be readily reduced to an amino group, providing a key intermediate for the synthesis of a wide range of derivatives, including amides, sulfonamides, and ureas, which can be explored for various therapeutic targets. The 7-chloro substituent can be displaced by nucleophiles in palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities.

Derivatives of 8-hydroxyquinoline, which can be conceptually derived from 8-nitroquinolines, have shown promise as anticancer, antimicrobial, and neuroprotective agents, often through their ability to chelate metal ions.[3][8]

Conclusion

This compound is a synthetically valuable compound with significant potential in medicinal chemistry. Its structure and electronic properties, governed by the chloro and nitro substituents on the quinoline scaffold, make it a versatile building block for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its synthesis, structural characterization, and potential applications, offering a foundation for further research and drug discovery efforts.

References

  • A computational study based on the DFT/TD-DFT approach was performed to explore various properties of 6-aminoquinoline (6AQ).
  • Xu, L., et al. (2011). 8-Nitroquinoline. Acta Crystallographica Section E: Structure Reports Online, 67(4), o957.
  • Barton, J. K., et al. An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. (Source: Brieflands)
  • Arjunan, V., et al. (2012). FTIR, FT-Raman, FT-NMR, ab initio and DFT electronic structure investigation on 8-chloroquinoline and 8-nitroquinoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 97, 69-80.
  • Application Notes: Synthesis of 7-Methyl-8-nitroquinoline. (2025). BenchChem. (Source: BenchChem)
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
  • Charris, J., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14285–14298. (Source: Durham University)
  • ChemicalBook. 7-NITRO-QUINOLINE(613-51-4) 1H NMR spectrum. (Source: ChemicalBook)
  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. PubMed Central. (Source: PubMed Central)
  • PubChem. 7-Chloro-8-hydroxyquinoline. (Source: PubChem)
  • Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids.
  • Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Publishing. (Source: RSC Publishing)
  • Synthesis, DFT Calculations, Antiproliferative, Bactericidal Activity and Molecular Docking of Novel Mixed-Ligand Salen/8-Hydroxyquinoline Metal Complexes. MDPI. (Source: MDPI)
  • Malek, S., et al. (2025). Comparison of mass spectrometry and fourier transform infrared spectroscopy of plasma samples in identification of patients with fracture-related infections. PLOS ONE, 20(9), e0330743. (Source: PLOS)
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals. (Source: TSI Journals)
  • The preparation method of 7-chloro-8-quinoline carboxylic acid. Eureka | Patsnap.
  • Simultaneous Mass Spectrometry and Fourier Transform Infrared Spectrometry of Off-Gases from a Thermogravimetric Analyzer. TA Instruments. (Source: TA Instruments)
  • Analysis of Vibratinal Spectra of 8-Hydroxyquinoline and Its 5,7-Dichloro, 5,7-Dibromo, 5,7-Diiodo and 5,7-Dinitro Derivatives Based on Density Functional Theory Calculations. ResearchGate.
  • Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties. MDPI. (Source: MDPI)
  • Synchronized Analysis of FTIR Spectra and GCMS Chromatograms for Evaluation of the Thermally Degraded Vegetable Oils. PubMed Central. (Source: PubMed Central)
  • (A) 1H NMR spectra of 2-amino-4-(3-nitrophenyl). ResearchGate.
  • 7-Chloro-8-nitroisoquinoline | 78104-31-1. Benchchem. (Source: Benchchem)
  • Supplementary Information. The Royal Society of Chemistry. (Source: The Royal Society of Chemistry)
  • 3 Chemical structure of 8-nitroquinoline. ResearchGate.

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An In-Depth Technical Guide to the Physicochemical Properties of Halogenated Nitroquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Halogenated nitroquinolines represent a pivotal class of heterocyclic compounds, garnering significant attention in medicinal chemistry and drug development for their broad spectrum of biological activities, including antimicrobial, anticancer, and antiparasitic properties.[1][2] The therapeutic potential of these molecules is intrinsically linked to their physicochemical characteristics, which are profoundly influenced by the nature, position, and number of halogen and nitro group substituents on the quinoline scaffold. This guide provides a comprehensive exploration of the core physicochemical properties of halogenated nitroquinolines, including lipophilicity, solubility, acidity (pKa), and spectroscopic profiles. We delve into the theoretical underpinnings of these properties, present detailed, field-proven experimental protocols for their determination, and offer synthesized data to illustrate key structure-property relationships. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the rational design and optimization of quinoline-based therapeutic agents.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a "privileged structure" in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1] Its derivatives are known for a wide array of pharmacological activities, making them a cornerstone in the development of new therapeutic agents.[1] The introduction of substituents, particularly halogens and nitro groups, allows for the fine-tuning of the molecule's electronic, steric, and lipophilic properties, thereby modulating its pharmacokinetic and pharmacodynamic profile.[1][3] Polysubstitution can enhance biological activity by improving target specificity, potency, and pharmacokinetic properties.[1] This guide focuses on the critical physicochemical properties that govern the drug-like behavior of this important class of molecules.

The Influence of Halogen and Nitro Substituents

The strategic placement of halogen atoms (F, Cl, Br, I) and nitro groups (-NO₂) on the quinoline ring is a fundamental strategy in medicinal chemistry to modulate a compound's properties.

  • Halogens: These substituents exert a dual electronic effect: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). The overall impact depends on the halogen's identity and position. Halogen substitution significantly influences lipophilicity, metabolic stability, and binding interactions with biological targets.[4] For instance, halogenated 8-hydroxyquinolines have shown high antigrowth activity against various bacteria.[5]

  • Nitro Group: The nitro group is a strong electron-withdrawing group (-I and -R effects), which significantly impacts the electron density of the quinoline ring.[3][6] This electronic perturbation can alter the pKa of ionizable groups and influence the molecule's susceptibility to metabolic reactions.[6] The nitro group can also participate in hydrogen bonding and other non-covalent interactions, which are crucial for drug-receptor binding.

The interplay of these substituents dictates the overall physicochemical profile of the molecule, as we will explore in the subsequent sections.

Lipophilicity (LogP): A Key Determinant of Drug Action

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical parameter in drug design, influencing absorption, distribution, metabolism, excretion, and toxicity (ADMET). It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[7]

A positive LogP value indicates a higher affinity for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[7] An optimal LogP is crucial for a drug's ability to cross biological membranes and reach its target.

Experimental Determination of LogP: The Shake-Flask Method

The shake-flask method is the traditional and most widely accepted technique for experimentally determining LogP.[7] It directly measures the partitioning of a compound between two immiscible phases.

  • Preparation of Phases: Prepare n-octanol-saturated water and water-saturated n-octanol by vigorously mixing equal volumes of n-octanol and purified water for 24 hours, followed by a 24-hour separation period.

  • Sample Preparation: Dissolve a precisely weighed amount of the halogenated nitroquinoline in the water-saturated n-octanol to create a stock solution of known concentration.

  • Partitioning:

    • In a suitable vessel (e.g., a separatory funnel), add a known volume of the n-octanol stock solution and a known volume of the n-octanol-saturated water (typically a 1:1 or 2:1 volume ratio).

    • Shake the vessel vigorously for a set period (e.g., 30 minutes) to ensure the compound reaches equilibrium between the two phases.

    • Allow the phases to separate completely. Centrifugation can be used to expedite this process.

  • Analysis:

    • Carefully separate the two phases.

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).[8][9]

  • Calculation: Calculate the partition coefficient (P) and LogP using the following equations:

    • P = [Concentration in n-octanol] / [Concentration in water][7]

    • LogP = log₁₀(P)[7]

Causality Insight: The pre-saturation of the solvents is a critical step to ensure that the partitioning of the analyte is the primary process being measured, minimizing any contributions from the mutual solubility of the solvents themselves. The choice of analytical method (HPLC-UV or LC-MS) depends on the compound's properties, such as its chromophore and ionization efficiency.

Structure-Lipophilicity Relationships

The introduction of halogens generally increases the lipophilicity of a molecule. The effect increases with the size and polarizability of the halogen (I > Br > Cl > F). The position of the nitro group also influences LogP, with its contribution being dependent on the intramolecular electronic environment.

CompoundSubstituentsPredicted LogP*
5-Nitroquinoline5-NO₂2.1
8-Hydroxy-5-nitroquinoline (Nitroxoline)8-OH, 5-NO₂1.8
5-Chloro-8-hydroxy-7-iodoquinoline (Clioquinol)5-Cl, 8-OH, 7-I3.5
7-Bromo-8-hydroxyquinoline7-Br, 8-OH2.9
Predicted LogP values are estimations and can vary between different software. Experimental determination is crucial for accuracy.[10]

Aqueous Solubility: A Prerequisite for Bioavailability

Aqueous solubility is another fundamental physicochemical property that significantly impacts a drug's absorption and bioavailability. Poor solubility can lead to erratic absorption and insufficient drug concentration at the target site.[11]

Experimental Determination of Solubility: Kinetic Solubility Assay

For early-stage drug discovery, kinetic solubility assays are often employed due to their high-throughput nature.[11][12] These assays measure the concentration of a compound in an aqueous buffer after being introduced from a DMSO stock solution.[11][12][13]

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in 100% dimethyl sulfoxide (DMSO) (e.g., 10 mM).

  • Plate Setup:

    • Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a clear-bottom microtiter plate.

    • Prepare serial dilutions if a concentration range is being tested.

  • Addition of Aqueous Buffer: Add an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well to achieve the desired final compound concentration and a low final DMSO percentage (typically ≤1%).

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., room temperature or 37°C) for a specified time (e.g., 1-2 hours).

  • Measurement: Measure the light scattering in each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitated (undissolved) compound.[12][13]

  • Data Analysis: The kinetic solubility is often reported as the concentration at which precipitation is first observed.

Trustworthiness Note: This protocol is self-validating by including positive and negative controls. A known poorly soluble compound (e.g., itraconazole) and a known highly soluble compound (e.g., caffeine) should be run in parallel to ensure the assay is performing as expected.

Acidity and Basicity (pKa): Governing Ionization

The pKa value represents the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms.[14] For drug molecules, pKa is a critical determinant of their solubility, permeability, and interaction with biological targets, as the ionization state affects these properties.[14][15] The quinoline nitrogen is basic, and other functional groups (like a hydroxyl group on 8-hydroxyquinolines) can be acidic.

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining the pKa values of ionizable compounds.[14][16] It involves the gradual addition of a titrant (an acid or a base) to a solution of the compound and monitoring the resulting pH changes.[16][17]

  • System Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[16]

  • Sample Preparation: Accurately weigh and dissolve the halogenated nitroquinoline in a suitable solvent system (often a co-solvent like methanol/water or DMSO/water for poorly soluble compounds). Ensure the final concentration is appropriate for detection (e.g., 1-5 mM).

  • Titration Setup:

    • Place the sample solution in a thermostatted vessel with a magnetic stirrer.

    • Immerse the calibrated pH electrode into the solution.

    • Purge the solution with an inert gas (e.g., nitrogen) to remove dissolved CO₂, which can interfere with the titration of basic compounds.[16]

  • Titration:

    • Add a standardized titrant (e.g., 0.1 M HCl for a basic compound or 0.1 M NaOH for an acidic compound) in small, precise increments.

    • Record the pH value after each addition, allowing the reading to stabilize.[16]

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • The pKa corresponds to the pH at the half-equivalence point. This can be determined from the inflection point of the first derivative of the titration curve (ΔpH/ΔV).[18]

Expertise Insight: The choice of co-solvent is critical and can influence the apparent pKa. It is essential to report the co-solvent system and its ratio when presenting pKa data. For compounds with multiple ionizable centers, the titration curve will exhibit multiple inflection points, allowing for the determination of each pKa.

Visualization of Experimental Workflows

G cluster_prep Preparation cluster_titration Titration Process cluster_analysis Data Analysis A Calibrate pH Meter D Purge with N₂ A->D B Prepare Analyte Solution (e.g., 1mM in co-solvent) B->D C Prepare Standardized Titrant (e.g., 0.1 M NaOH) E Add Titrant in Increments C->E D->E Repeat until past equivalence F Record pH at Equilibrium E->F Repeat until past equivalence F->E Repeat until past equivalence G Plot Titration Curve (pH vs. Volume) F->G H Calculate 1st Derivative (ΔpH/ΔV) G->H I Determine pKa at Half-Equivalence Point H->I

Caption: Workflow for pKa determination by potentiometric titration.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of halogenated nitroquinolines.[19][20][21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. Chemical shifts, coupling constants, and integration patterns allow for the unambiguous assignment of the substitution pattern on the quinoline ring.[22][23]

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound and, through fragmentation patterns, offers further structural insights. The isotopic signature of halogens (especially Cl and Br) is a characteristic feature in the mass spectrum that aids in confirming their presence.[21]

  • UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated π-system of the quinoline ring gives rise to characteristic absorption bands. The position and intensity of these bands are sensitive to the nature and position of substituents.[21][22]

These techniques, used in concert, provide a comprehensive structural characterization of the synthesized compounds.[19]

Structure-Property-Activity Relationship (SPAR) and Biological Implications

The physicochemical properties discussed are not merely academic descriptors; they are direct determinants of a molecule's biological activity.

For example, Nitroxoline (8-hydroxy-5-nitroquinoline), an established antibiotic, demonstrates how these properties converge.[24] Its ability to chelate divalent metal ions like Fe²⁺ and Zn²⁺ is central to its antimicrobial and anticancer activities.[24] This chelation is dependent on the pKa of the 8-hydroxyl group and the quinoline nitrogen. Its lipophilicity and solubility govern its ability to penetrate bacterial biofilms and cancer cells to exert this effect.[24] Studies have shown that nitroxoline's mechanism of action involves acting as a metallophore, inducing copper and zinc intoxication in bacterial cells.[25] Its derivatives are being explored to combat resistant bacterial infections.[26]

G cluster_props Physicochemical Properties cluster_bio Biological Profile Lipophilicity Lipophilicity (LogP) ADME ADME (Absorption, Distribution, Metabolism, Excretion) Lipophilicity->ADME Solubility Aqueous Solubility Solubility->ADME pKa Acidity/Basicity (pKa) pKa->ADME Target Target Engagement (e.g., Metal Chelation, Enzyme Inhibition) pKa->Target Structure Molecular Structure (Substituent Effects) Structure->Lipophilicity Structure->Solubility Structure->pKa Activity Biological Activity (e.g., Antimicrobial, Anticancer) ADME->Activity Target->Activity

Caption: Interplay of physicochemical properties and biological activity.

Conclusion

The physicochemical properties of halogenated nitroquinolines are intricately linked to their molecular structure and are paramount to their function as therapeutic agents. A thorough understanding and precise measurement of lipophilicity, solubility, and pKa are essential for the rational design of new drug candidates. The experimental protocols and structure-property insights provided in this guide offer a robust framework for researchers in the field. By systematically modulating these properties through synthetic chemistry and evaluating their impact with the described methodologies, the scientific community can continue to unlock the full therapeutic potential of the halogenated nitroquinoline scaffold.

References

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  • Lipophilicity Parameters of Analyzed Compounds with the log P Values... (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Nitroxoline. (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]

  • Hanson, S. (n.d.). Substituent Effect Analysis on Halogen Bonding Interactions. Texas A&M University-Commerce. Retrieved January 25, 2026, from [Link]

  • Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. (2024). MDPI. Retrieved January 25, 2026, from [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. Retrieved January 25, 2026, from [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (n.d.). Agilent Technologies. Retrieved January 25, 2026, from [Link]

  • Novel nitroxoline derivative combating resistant bacterial infections through outer membrane disruption and competitive NDM-1 inhibition. (2024). National Institutes of Health (NIH). Retrieved January 25, 2026, from [Link]

  • Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. (2015). ACS Publications. Retrieved January 25, 2026, from [Link]

  • Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. (2020). Semantic Scholar. Retrieved January 25, 2026, from [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). National Institutes of Health (NIH). Retrieved January 25, 2026, from [Link]

  • Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved January 25, 2026, from [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved January 25, 2026, from [Link]

  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). Retrieved January 25, 2026, from [Link]

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  • The halogenated 8 hydroxyquinolines. (2008). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. (2020). MDPI. Retrieved January 25, 2026, from [Link]

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  • Substituent effect on electronic structures of halonitrobenzenes. (2008). PubMed. Retrieved January 25, 2026, from [Link]

  • Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. (2019). SciSpace. Retrieved January 25, 2026, from [Link]

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  • IR, UV-Vis, NMR Spectroscopy, Mass Spectrometry. (2023). YouTube. Retrieved January 25, 2026, from [Link]

  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023). National Institutes of Health (NIH). Retrieved January 25, 2026, from [Link]

  • 4-Nitroquinoline 1-oxide – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 25, 2026, from [Link]

  • Synthesis and Properties of Halogen Derivatives of (SN)x and (CH)x. (n.d.). DTIC. Retrieved January 25, 2026, from [Link]

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An In-Depth Technical Guide to the Predicted ¹H NMR Spectrum of 7-Chloro-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, first-principles approach to the prediction of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for 7-chloro-8-nitroquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. Directed at researchers, scientists, and professionals in drug development, this document moves beyond simple data reporting to elucidate the causal mechanisms behind predicted chemical shifts and coupling patterns. By systematically analyzing the electronic effects of the quinoline core, the chloro substituent, and the nitro group, we construct a detailed, proton-by-proton forecast of the ¹H NMR spectrum. This guide serves as a robust framework for spectral interpretation, structural verification, and the strategic design of related molecular entities.

Foundational Principles of ¹H NMR Spectral Prediction

The accurate prediction of a ¹H NMR spectrum is a cornerstone of modern chemical analysis, enabling the structural elucidation of novel compounds and the confirmation of synthetic products. The process relies on understanding three core principles:

  • Chemical Shift (δ): The resonance frequency of a proton is highly sensitive to its local electronic environment. Electron-donating groups increase the electron density around a proton, "shielding" it from the external magnetic field and causing it to resonate at a lower chemical shift (upfield). Conversely, electron-withdrawing groups "deshield" protons, causing them to resonate at a higher chemical shift (downfield).[1]

  • Spin-Spin Coupling: Non-equivalent protons on adjacent carbons influence each other's magnetic fields, leading to the splitting of signals into multiplets. The spacing between these split lines, the coupling constant (J), provides critical information about the connectivity and dihedral angles between protons.

  • The Principle of Additivity: For substituted aromatic systems, the chemical shift of a proton can be reasonably approximated by starting with the chemical shift of the corresponding proton in the unsubstituted parent compound and adding incremental contributions (Substituent Chemical Shifts, or SCS) for each substituent on the ring.[2][3] This guide will leverage this principle as its core predictive tool.

The logical workflow for this predictive analysis is outlined below.

G cluster_0 Data Acquisition & Analysis cluster_1 Prediction & Synthesis A ¹H NMR Data of Parent Quinoline D Calculate Substituent Chemical Shifts (SCS) Δδ(7-Cl) & Δδ(8-NO₂) A->D B ¹H NMR Data of 7-Chloroquinoline B->D C ¹H NMR Data of 8-Nitroquinoline C->D E Apply Additivity Principle δ(pred) = δ(Quinoline) + Δδ(7-Cl) + Δδ(8-NO₂) D->E Input for Prediction F Analyze Coupling Constants (J) for Multiplicity E->F G Synthesize Predicted Spectrum (Table & Visual) F->G

Caption: Structure of this compound with proton numbering.

Table 1: Experimental ¹H NMR Data for Unsubstituted Quinoline (Solvent: CDCl₃, Reference: TMS at δ 0.00 ppm)

Proton AssignmentChemical Shift (δ, ppm)
H-28.90
H-37.38
H-48.12
H-57.75
H-67.52
H-77.65
H-88.08

Source: Data compiled from standard spectral databases and literature sources.

Analysis of Substituent Effects

The predictive power of our analysis hinges on accurately quantifying the influence of the chloro and nitro groups on the quinoline scaffold.

The 7-Chloro Substituent

The chlorine atom at the C-7 position exerts two opposing electronic effects:

  • Inductive Effect (-I): As an electronegative atom, chlorine withdraws electron density through the sigma bond framework, causing a general deshielding effect on nearby protons.

  • Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the aromatic π-system, donating electron density. This effect is strongest at the ortho and para positions.

For halogens, the inductive effect typically dominates. By comparing the spectra of quinoline and 7-chloroquinoline, we can deduce the approximate SCS values for the 7-chloro group. The most significant impact is on the ortho protons, H-6 and H-8.

The 8-Nitro Substituent

The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups used in organic chemistry.

  • Inductive Effect (-I): The electronegative nitrogen and oxygen atoms strongly pull electron density through the sigma bonds.

  • Resonance Effect (-R): The entire group effectively withdraws electron density from the aromatic π-system, causing significant deshielding, especially at the ortho and para positions.

This powerful deshielding will dramatically increase the chemical shift of its ortho proton, H-7 (which is substituted by Cl in our target molecule), and its peri proton, H-2. The data from 8-nitroquinoline is crucial for quantifying this large downfield shift. [4][5]

Step-by-Step Prediction for this compound

We will now synthesize the baseline data and substituent effects to predict the spectrum for each of the five remaining protons. The fundamental equation for this prediction is:

**δ_predicted ≈ δ_quinoline + Δδ_(7-Cl) + Δδ_(8-NO₂) **

Where Δδ represents the change in chemical shift induced by the substituent at a given position.

Prediction for H-2
  • Baseline: The H-2 proton of quinoline is at 8.90 ppm .

  • 7-Cl Effect: The chloro group is distant, so its effect on H-2 is minimal, estimated at < +0.05 ppm.

  • 8-NO₂ Effect: The nitro group is in a "peri" position to H-2. This spatial proximity and the group's strong electron-withdrawing nature will cause significant deshielding. Based on data from 8-nitro-substituted systems, this effect can be estimated to be between +0.40 and +0.60 ppm.

  • Predicted Shift: 8.90 + 0.05 + 0.50 = ~9.45 ppm .

  • Predicted Multiplicity: H-2 is coupled to H-3 (³J, ortho coupling) and H-4 (⁴J, meta coupling). It will appear as a doublet of doublets (dd) .

Prediction for H-3
  • Baseline: The H-3 proton of quinoline is at 7.38 ppm .

  • 7-Cl Effect: The chloro group is very distant, leading to a negligible effect (< +0.02 ppm).

  • 8-NO₂ Effect: The nitro group is also distant, with a minimal electronic effect on H-3, estimated at < +0.10 ppm.

  • Predicted Shift: 7.38 + 0.02 + 0.10 = ~7.50 ppm .

  • Predicted Multiplicity: H-3 is coupled to H-2 (³J, ortho) and H-4 (³J, ortho). It will appear as a doublet of doublets (dd) .

Prediction for H-4
  • Baseline: The H-4 proton of quinoline is at 8.12 ppm .

  • 7-Cl Effect: The effect is negligible (< +0.02 ppm).

  • 8-NO₂ Effect: The nitro group is para to the C4a-C8a bond, exerting a moderate deshielding effect on the entire pyridine ring. We estimate this effect to be between +0.15 and +0.25 ppm.

  • Predicted Shift: 8.12 + 0.02 + 0.20 = ~8.34 ppm .

  • Predicted Multiplicity: H-4 is coupled to H-3 (³J, ortho) and H-2 (⁴J, meta). It will appear as a doublet of doublets (dd) .

Prediction for H-5
  • Baseline: The H-5 proton of quinoline is at 7.75 ppm .

  • 7-Cl Effect: The chloro group is in the meta position to H-5. The effect is weakly deshielding, estimated at +0.10 ppm.

  • 8-NO₂ Effect: The nitro group is para to H-5. Its strong -R effect will cause significant deshielding, estimated to be between +0.30 and +0.40 ppm.

  • Predicted Shift: 7.75 + 0.10 + 0.35 = ~8.20 ppm .

  • Predicted Multiplicity: H-5 is coupled only to H-6 (³J, ortho). It will appear as a doublet (d) .

Prediction for H-6
  • Baseline: The H-6 proton of quinoline is at 7.52 ppm .

  • 7-Cl Effect: The chloro group is ortho to H-6, causing a moderate deshielding effect, estimated at +0.20 ppm.

  • 8-NO₂ Effect: The nitro group is meta to H-6, causing a moderate deshielding effect, estimated at +0.25 ppm.

  • Predicted Shift: 7.52 + 0.20 + 0.25 = ~7.97 ppm .

  • Predicted Multiplicity: H-6 is coupled only to H-5 (³J, ortho). It will appear as a doublet (d) .

Summary of Predicted ¹H NMR Spectrum

The following table consolidates our predictions for the ¹H NMR spectrum of this compound. The coupling constants are estimated based on typical values for quinoline systems.

Table 2: Predicted ¹H NMR Spectral Data for this compound (Predicted for CDCl₃ solvent)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-2~9.45dd³J₂₃ ≈ 4.5 Hz, ⁴J₂₄ ≈ 1.7 Hz
H-3~7.50dd³J₃₂ ≈ 4.5 Hz, ³J₃₄ ≈ 8.5 Hz
H-4~8.34dd³J₄₃ ≈ 8.5 Hz, ⁴J₄₂ ≈ 1.7 Hz
H-5~8.20d³J₅₆ ≈ 9.0 Hz
H-6~7.97d³J₆₅ ≈ 9.0 Hz

Recommended Experimental Protocol for Verification

To validate the predictions outlined in this guide, the following experimental procedure is recommended.

Objective: To acquire high-resolution ¹H NMR data for a synthesized sample of this compound.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved. Add tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Angle: 30°

    • Acquisition Time: ~3-4 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 16-64 (adjust for sample concentration)

    • Temperature: 298 K

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and perform baseline correction. Calibrate the spectrum by setting the TMS signal to 0.00 ppm. Integrate all signals and analyze the chemical shifts and coupling constants.

Conclusion

This guide has detailed a systematic, evidence-based approach to predicting the ¹H NMR spectrum of this compound. By integrating the known spectral data of the parent quinoline heterocycle with an analysis of substituent effects, we have generated a comprehensive and scientifically grounded prediction for each proton's chemical shift and multiplicity. The predicted spectrum is characterized by a significant downfield shift of all protons compared to the parent quinoline, with H-2 being the most deshielded proton due to its proximity to both the heterocyclic nitrogen and the peri-nitro group. This in-depth analysis not only provides a valuable reference for chemists working with this compound but also demonstrates a robust methodology applicable to the structural elucidation of other complex substituted heterocycles.

References

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FT-IR analysis of 7-Chloro-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis of 7-Chloro-8-nitroquinoline

Abstract

This technical guide provides a comprehensive framework for the analysis of this compound using Fourier-Transform Infrared (FT-IR) spectroscopy. Designed for researchers, chemists, and quality control professionals in the pharmaceutical and chemical synthesis sectors, this document moves beyond a simple standard operating procedure. It delves into the causal reasoning behind methodological choices, the theoretical underpinnings of the spectral features, and a detailed protocol for acquiring and interpreting the FT-IR spectrum. We establish a self-validating experimental workflow, from sample handling to data analysis, ensuring the generation of reliable and reproducible results for compound identification and purity assessment.

Introduction: The Analytical Imperative for this compound

This compound is a substituted quinoline, a heterocyclic scaffold of significant interest in medicinal chemistry. Quinoline derivatives are foundational to a range of therapeutic agents, including antimalarial and anticancer drugs.[1] The specific functionalization of the quinoline core with a chloro group at the 7-position and a nitro group at the 8-position creates a versatile chemical intermediate, ripe for further synthetic transformations.[2]

Given its role as a critical building block, verifying the identity and purity of this compound is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid, non-destructive, and highly specific analytical technique for this purpose.[3] By measuring the absorption of infrared radiation by the molecule, an FT-IR spectrum provides a unique "molecular fingerprint" based on the vibrational frequencies of its constituent chemical bonds. This guide will elucidate the principles and practices required to leverage FT-IR spectroscopy for the definitive characterization of this compound.

Theoretical Foundation: Predicting the Vibrational Landscape

The FT-IR spectrum of this compound is dictated by the vibrational modes of its specific functional groups. A change in the dipole moment during vibration is a prerequisite for a bond to be IR active.[4] The key functional groups in this compound—the aromatic quinoline core, the nitro group (NO₂), and the carbon-chlorine bond (C-Cl)—each possess characteristic absorption frequencies.

  • Aromatic Quinoline Core: The core structure is a bicyclic heteroaromatic system. Its spectrum will be characterized by several distinct vibrations:

    • C-H Stretching: Aromatic C-H stretching vibrations typically appear at wavenumbers above 3000 cm⁻¹.[5]

    • C=C and C=N Ring Stretching: The stretching of the carbon-carbon and carbon-nitrogen double bonds within the fused rings gives rise to a series of medium-to-strong bands in the 1625-1430 cm⁻¹ region.[5][6]

    • C-H Bending: Out-of-plane C-H bending vibrations are highly diagnostic of the substitution pattern on the aromatic ring and appear in the 900-670 cm⁻¹ "fingerprint" region.

  • Nitro Group (NO₂): The nitro group is one of the most strongly IR-active functional groups due to the high polarity of the N-O bonds. Its presence is confirmed by two prominent and unmistakable stretching vibrations:[4]

    • Asymmetric N-O Stretching: A strong absorption band is expected in the 1550-1475 cm⁻¹ range for nitro groups attached to an aromatic ring.[7]

    • Symmetric N-O Stretching: A second strong band, corresponding to the symmetric stretch, is anticipated in the 1360-1290 cm⁻¹ region.[7]

  • Carbon-Chlorine (C-Cl) Bond: The C-Cl stretching vibration for aryl chlorides typically produces a strong band in the 1100-800 cm⁻¹ range. Its exact position can be influenced by the overall electronic structure of the molecule.

The following diagram illustrates the molecular structure of the target analyte.

cluster_prep 1. Preparation cluster_acq 2. Acquisition cluster_analysis 3. Analysis p1 Clean ATR Crystal (Isopropanol) p2 Collect Background Spectrum (16 scans, 4 cm⁻¹ resolution) p1->p2 a1 Apply Solid Sample to Crystal p2->a1 a2 Apply Consistent Pressure (Ensure good contact) a1->a2 a3 Collect Sample Spectrum (Same parameters as background) a2->a3 an1 Process Spectrum (e.g., Baseline Correction) a3->an1 an2 Identify Key Absorption Bands an1->an2 an3 Correlate Bands with Functional Groups an2->an3 an4 Compare to Reference or Expected Frequencies an3->an4

Experimental workflow for ATR-FTIR analysis.

Spectral Interpretation: Decoding the Molecular Fingerprint

The resulting FT-IR spectrum should be analyzed by correlating the observed absorption bands with the known vibrational frequencies of the molecule's functional groups.

Summary of Expected FT-IR Absorption Bands
Wavenumber Range (cm⁻¹)Vibrational ModeExpected IntensityFunctional Group
3100 - 3000C-H StretchingMedium to WeakAromatic (Quinoline)
1620 - 1570C=C and C=N Ring StretchingMedium to StrongAromatic (Quinoline)
1550 - 1475 N-O Asymmetric Stretching Strong Nitro (NO₂) Group
1500 - 1400C=C Ring StretchingMediumAromatic (Quinoline)
1360 - 1290 N-O Symmetric Stretching Strong Nitro (NO₂) Group
1100 - 800C-Cl StretchingStrongAryl Halide (C-Cl)
900 - 670C-H Out-of-Plane BendingStrong to MediumAromatic (Quinoline)

Table 1: Predicted characteristic FT-IR absorption bands for this compound.

Key Diagnostic Peaks: The most definitive evidence for the successful synthesis or identification of this compound will be the presence of the two very strong absorption bands corresponding to the nitro group's asymmetric and symmetric stretches. [4][7]The presence of aromatic C-H stretches above 3000 cm⁻¹ and the complex pattern of bands in the 1620-1400 cm⁻¹ region will confirm the quinoline backbone. [5]The C-Cl stretch, while strong, may overlap with C-H bending modes in the fingerprint region and requires careful assignment.

The diagram below illustrates the relationship between the molecule's functional groups and their expected spectral regions.

cluster_mol cluster_spec mol Aromatic C-H Quinoline Ring (C=C, C=N) Nitro Group (NO₂) Chloro Group (C-Cl) spec 3100-3000 1620-1400 1550-1475 & 1360-1290 1100-800 mol:f0->spec:f0 mol:f1->spec:f1 mol:f2->spec:f2 mol:f3->spec:f3

Correlation of functional groups to FT-IR spectral regions.

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural elucidation and identity confirmation of this compound. By understanding the theoretical basis for the molecule's vibrational modes and employing a robust experimental protocol such as the ATR method described herein, researchers can generate high-fidelity spectra. The definitive identification hinges on recognizing the characteristic strong absorptions of the aromatic nitro group in conjunction with the spectral features of the chloro-substituted quinoline core. This guide provides the foundational knowledge and practical steps to confidently apply FT-IR analysis in any research, development, or quality assurance setting involving this important chemical intermediate.

References

  • PubChem. 7-Chloroquinolin-8-amine. National Center for Biotechnology Information. Available from: [Link]

  • Lochmann, H., & Knorr, A. (2001). Assessment of ftir spectrometry for pesticide screening of aqueous samples. Analytical and Bioanalytical Chemistry, 371, 463-470. Available from: [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Nitro Groups. Department of Chemistry. Available from: [Link]

  • ResearchGate. FTIR spectra of quinoline derivative. Available from: [Link]

  • Stavri, M., et al. (2021). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 26(11), 3169. Available from: [Link]

  • ResearchGate. The solid state FT‐IR spectra of nitro compounds. Available from: [Link]

  • Oprean, R., et al. (2010). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Revista de Chimie, 61(8), 744-748. Available from: [Link]

  • ResearchGate. Assessment of FTIR spectrometry for pesticide screening of aqueous samples. Available from: [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available from: [Link]

  • International Journal of Multidisciplinary Research and Development. (2016). Detection and Identification of organics by FTIR and GC-MS Techniques. Available from: [Link]

  • El-Faham, A., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews in Journal of Chemistry. Available from: [Link]

  • Mary, Y. S., et al. (2014). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Oriental Journal of Chemistry, 30(2), 631-641. Available from: [Link]

  • Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14234-14247. Available from: [Link]

  • Singh, G., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. Scientific Reports, 14(1), 15598. Available from: [Link]

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Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 7-methoxy-8-nitroquinoline via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed protocol and technical insights for the synthesis of 7-methoxy-8-nitroquinoline from 7-chloro-8-nitroquinoline. The core of this transformation is a nucleophilic aromatic substitution (SNAr) reaction, a fundamental process in the synthesis of functionalized aromatic compounds. This guide is intended for researchers and professionals in organic synthesis and drug development, offering a robust methodology, mechanistic understanding, and practical advice for a successful and safe execution.

Introduction and Scientific Context

Quinoline derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The targeted compound, 7-methoxy-8-nitroquinoline, serves as a valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals. The introduction of a methoxy group at the 7-position can significantly alter the electronic and steric properties of the quinoline scaffold, influencing its biological activity and metabolic profile.

The conversion of this compound to 7-methoxy-8-nitroquinoline is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This process is highly effective due to the electronic architecture of the starting material. The presence of the strongly electron-withdrawing nitro group (-NO₂) at the C8 position, ortho to the C7-chloro substituent, is critical. This group activates the aromatic ring towards nucleophilic attack by stabilizing the negatively charged intermediate, making the displacement of the chloride leaving group feasible under relatively mild conditions.

The Underlying Chemistry: Reaction Mechanism

The synthesis proceeds via a well-established two-step addition-elimination mechanism, characteristic of SNAr reactions[1].

  • Nucleophilic Attack: The reaction is initiated by the attack of the methoxide ion (CH₃O⁻), a potent nucleophile, on the carbon atom bearing the chlorine atom (C7). This attack is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the quinoline ring is temporarily disrupted during this stage[1].

  • Stabilization and Elimination: The negative charge of the Meisenheimer complex is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the ortho-nitro group. This delocalization provides significant stabilization, lowering the activation energy of the reaction.

  • Rearomatization: In the final, rapid step, the leaving group (chloride ion, Cl⁻) is expelled, and the aromaticity of the quinoline ring is restored, yielding the final product, 7-methoxy-8-nitroquinoline.

The mechanism is visualized in the diagram below.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex cluster_products Products This compound This compound Methoxide CH₃O⁻ Intermediate Resonance-Stabilized Intermediate (Meisenheimer Complex) 7-methoxy-8-nitroquinoline 7-methoxy-8-nitroquinoline Intermediate->7-methoxy-8-nitroquinoline - Cl⁻ (Elimination/Rearomatization) Chloride Cl⁻

Caption: The addition-elimination mechanism for the SNAr reaction.

Detailed Experimental Protocol

This protocol is based on established methodologies for similar nucleophilic aromatic substitutions on nitro-activated chloroquinolines[2].

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
This compound>98% PuritySigma-AldrichStarting material.
Sodium Methoxide (solid)>95% PurityGelest, TCINucleophile source. Handle under inert gas
Anhydrous Methanol (MeOH)ACS Grade, <0.005% H₂OFisher ScientificReaction solvent.
Dichloromethane (DCM)ACS GradeVWRFor extraction.
Deionized WaterHigh PurityIn-houseFor workup.
Brine (Saturated NaCl solution)N/AIn-houseFor extraction wash.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeSigma-AldrichDrying agent.
Silica Gel60 Å, 230-400 meshSorbent Tech.For column chromatography (if needed).
TLC PlatesSilica Gel 60 F₂₅₄MilliporeSigmaFor reaction monitoring.
Equipment
  • Round-bottom flask (50 mL or 100 mL) equipped with a magnetic stir bar.

  • Reflux condenser with inert gas (N₂ or Ar) inlet.

  • Heating mantle with a temperature controller.

  • Separatory funnel (250 mL).

  • Rotary evaporator.

  • Standard laboratory glassware.

  • Vacuum filtration apparatus (Büchner funnel).

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.00 g, 4.79 mmol, 1.0 eq.).

    • Add anhydrous methanol (30 mL) to dissolve the starting material with magnetic stirring.

  • Addition of Nucleophile:

    • Carefully add solid sodium methoxide (0.39 g, 7.19 mmol, 1.5 eq.) to the solution in portions. Note: The addition may be slightly exothermic.

    • The use of a slight excess of the nucleophile ensures the complete consumption of the starting material[2].

  • Reaction Execution:

    • Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 65 °C) using a heating mantle.

    • Maintain the reaction at reflux with vigorous stirring for 6-8 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Prepare a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates reaction progression.

  • Workup and Isolation:

    • Once the reaction is complete (as determined by TLC), cool the mixture to room temperature.

    • Remove the methanol solvent under reduced pressure using a rotary evaporator.

    • Partition the resulting residue between dichloromethane (50 mL) and deionized water (50 mL) in a separatory funnel.

    • Separate the layers and extract the aqueous layer with additional dichloromethane (2 x 25 mL).

    • Combine the organic layers and wash with brine (1 x 30 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate to dryness under reduced pressure to yield the crude product.

  • Purification:

    • The crude product often precipitates as a solid upon workup. It can be purified by recrystallization from a suitable solvent such as ethanol or by washing the collected solid with cold ethanol to remove impurities[3].

    • If further purification is required, perform column chromatography on silica gel using a hexane/ethyl acetate gradient.

Quantitative Data Summary

ParameterValue
This compound1.00 g (4.79 mmol, 1.0 eq.)
Sodium Methoxide0.39 g (7.19 mmol, 1.5 eq.)
Anhydrous Methanol30 mL
Reaction Temperature~65 °C (Reflux)
Reaction Time6 - 8 hours
Expected Product 7-methoxy-8-nitroquinoline
Molecular FormulaC₁₀H₈N₂O₃[4]
Molecular Weight204.18 g/mol [4]
Theoretical Yield0.98 g
Expected AppearanceSolid (e.g., yellow or off-white)

Experimental Workflow

The entire process, from setting up the reaction to obtaining the final product, is outlined below.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Charge flask with This compound & MeOH B Add Sodium Methoxide under inert atmosphere A->B C Heat to Reflux (65°C) for 6-8 hours B->C D Monitor by TLC C->D E Cool & Evaporate Solvent D->E Reaction Complete F DCM/Water Extraction E->F G Dry & Concentrate F->G H Purify (Recrystallization or Chromatography) G->H I Characterize Product (NMR, MS, MP) H->I

Caption: A summary of the experimental workflow for the synthesis.

Safety and Handling

Strict adherence to safety protocols is mandatory. This procedure involves hazardous materials and should only be performed by trained personnel in a certified chemical fume hood.

  • This compound: This compound is an irritant. Avoid contact with skin and eyes and prevent inhalation of dust[5][6].

  • Sodium Methoxide: This reagent is highly corrosive and reacts violently with water. It is also flammable. It must be handled under an inert, dry atmosphere. Causes severe skin burns and eye damage[7]. Always wear appropriate personal protective equipment (PPE).

  • Methanol: A flammable liquid and toxic upon ingestion, inhalation, or skin contact.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemically resistant gloves (e.g., butyl rubber) when handling these chemicals[3].

References

  • Organic Syntheses Procedure: 6-methoxy-8-nitroquinoline. Organic Syntheses. Available at: [Link]

  • Brieflands (2016). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. Available at: [Link]

  • The Royal Society of Chemistry (2019). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. Available at: [Link]

  • Baxendale Group - Durham University (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. Available at: [Link]

  • ResearchGate (2020). Technology of preparation of 8-hydroxy-5-nitroquinoline. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts (2023). 16.8: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

  • Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products (2023). Available at: [Link]

  • PubChem. 7-Methoxy-8-nitroquinoline. National Center for Biotechnology Information. Available at: [Link]

  • YouTube (2019). nucleophilic aromatic substitutions. YouTube. Available at: [Link]

  • Gelest, Inc. (2015). SAFETY DATA SHEET - sodium methoxide, 95%. Gelest, Inc. Available at: [Link]

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Application Note: The Strategic Application of 7-Chloro-8-nitroquinoline in the Development of Novel Antimalarial Agents

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in the field of medicinal chemistry and parasitology.

Abstract: The enduring global health crisis of malaria, exacerbated by the rise of drug-resistant Plasmodium falciparum strains, necessitates the urgent development of new therapeutic agents. Quinoline-based compounds have historically formed the backbone of antimalarial chemotherapy. This document provides a detailed guide on the strategic use of 7-chloro-8-nitroquinoline, a versatile chemical scaffold, for the synthesis and evaluation of next-generation antimalarial candidates. We present the underlying mechanistic rationale, detailed experimental protocols for synthesis and biological screening, and a framework for data interpretation, underscoring the potential of this scaffold in overcoming current therapeutic challenges.

Introduction: The Imperative for New Antimalarial Scaffolds

The Global Burden of Malaria and Drug Resistance

Malaria remains a devastating infectious disease, with hundreds of thousands of fatalities annually, primarily in young children.[1] The efficacy of frontline treatments, such as artemisinin-based combination therapies (ACTs), is threatened by the emergence and spread of parasite resistance.[1][2] This alarming trend has created a critical need for new antimalarial drugs with novel mechanisms of action or the ability to circumvent existing resistance pathways.[2]

The Quinoline Core: A Privileged Scaffold in Antimalarial Chemotherapy

The quinoline ring system is a "privileged scaffold" in medicinal chemistry, most notably represented by chloroquine (CQ), once the most effective and widely used antimalarial drug.[2][3] Although its use is now limited by widespread resistance, the 7-chloro-4-aminoquinoline core remains a foundational pharmacophore for antimalarial design.[3][4] Structural modifications to the quinoline core and its side chains have been a fruitful strategy in developing analogs that retain activity against CQ-resistant parasite strains.[4]

This compound: A Versatile Precursor for Next-Generation Agents

This compound serves as a key chemical intermediate for creating diverse libraries of potential antimalarial compounds. Its structure contains two key reactive sites: the nitro group at the C8 position and the chloro group at the C7 position. The nitro group can be readily reduced to an amine, providing a handle for the introduction of various side chains, a strategy that led to the development of 8-aminoquinoline drugs like primaquine.[5] This versatility allows for systematic structure-activity relationship (SAR) studies to optimize potency, reduce toxicity, and improve pharmacokinetic properties.

Proposed Mechanism of Action: Targeting Heme Detoxification

The Quinoline Pharmacophore and Inhibition of Hemozoin Formation

The primary mechanism of action for many quinoline-based antimalarials is the disruption of heme detoxification within the parasite's acidic food vacuole.[6][7] During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme (ferriprotoporphyrin IX).[8] To protect itself, the parasite polymerizes this heme into an inert, crystalline structure called hemozoin (the "malaria pigment").[8][9] Quinoline drugs are weak bases that accumulate to high concentrations in the acidic food vacuole.[6] There, they are believed to form a complex with heme, capping the growing hemozoin crystal and preventing further polymerization.[9][10] The resulting buildup of free heme leads to oxidative stress and membrane damage, ultimately killing the parasite.[6][7]

The Role of the 8-Nitro Group and its Derivatives

While the 7-chloroquinoline core is crucial for heme binding, modifications at the C8 position are critical for diversifying activity. The 8-nitro group itself is an electron-withdrawing group that can modulate the electronic properties of the quinoline ring. However, its primary utility is as a synthetic precursor. Reduction to the 8-amino group allows for the attachment of various side chains designed to enhance potency, alter physical properties to overcome resistance-related efflux pumps, or even introduce secondary mechanisms of action.

Mechanism_of_Action cluster_vacuole Parasite Food Vacuole (Acidic pH) Hemoglobin Host Hemoglobin Heme Toxic Free Heme (Ferriprotoporphyrin IX) Hemoglobin->Heme Digestion Hemozoin Non-Toxic Hemozoin (Heme Crystal) Heme->Hemozoin Polymerization (Detoxification) Complex Drug-Heme Complex Heme->Complex Lysis Parasite Lysis & Death Heme->Lysis Accumulation & Toxicity Drug Quinoline Derivative (e.g., from this compound) Drug->Heme Binding Complex->Hemozoin Blocks Polymerization

Caption: Proposed mechanism of quinoline antimalarials in the parasite's food vacuole.

Experimental Protocols: From Synthesis to Biological Evaluation

The following protocols provide a comprehensive workflow for synthesizing a representative derivative from this compound and evaluating its biological activity.

Protocol 1: Synthesis of N-(2-aminoethyl)-7-chloroquinolin-8-amine

This protocol describes the reduction of the nitro group followed by a nucleophilic substitution reaction.

Materials:

  • This compound

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH), Water (H₂O)

  • Ethylenediamine

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM), Ethyl acetate (EtOAc), Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reduction of Nitro Group:

    • To a solution of this compound (1.0 eq) in a 4:1 mixture of EtOH:H₂O, add NH₄Cl (5.0 eq) and Fe powder (5.0 eq).

    • Heat the mixture to reflux (approx. 80-90°C) and monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the iron salts.

    • Concentrate the filtrate under reduced pressure. Extract the aqueous residue with DCM (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield crude 7-chloroquinolin-8-amine.

  • Coupling with Side Chain (Illustrative Example):

    • This step is a conceptual illustration. A more common approach would be nucleophilic aromatic substitution on a different precursor, but this serves to demonstrate derivatization. For a more practical synthesis, one might start with a different precursor or use palladium catalysis. However, for the purpose of illustrating derivatization of the resulting amine, one could envision an alkylation.

    • A more robust and commonly cited method involves reacting a precursor like 4,7-dichloroquinoline with an appropriate amine side chain.[3]

    • For derivatizing the 8-aminoquinoline, one could perform reductive amination with an aldehyde or acylation with an acyl chloride to add complexity.

Expertise & Experience: The choice of an iron/NH₄Cl system for the nitro reduction is a classic, cost-effective, and high-yielding method that avoids the use of more expensive catalytic hydrogenation. The workup is critical to remove all iron salts, which can interfere with subsequent steps and purification.

Protocol 2: In Vitro Antiplasmodial Activity (SYBR Green I Assay)

This assay quantifies parasite proliferation by measuring the fluorescence of SYBR Green I dye, which binds to parasitic DNA.[11][12][13]

Materials:

  • P. falciparum culture (e.g., 3D7 for CQ-sensitive, Dd2 for CQ-resistant)

  • Human O+ erythrocytes

  • Complete parasite culture medium (RPMI-1640, AlbuMAX II, hypoxanthine, HEPES, NaHCO₃, gentamicin)

  • SYBR Green I lysis buffer

  • 96-well black, clear-bottom microplates

  • Humidified, gassed incubator (5% CO₂, 5% O₂, 90% N₂)

  • Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm)

Step-by-Step Procedure:

  • Plate Preparation: Prepare serial dilutions of the test compounds in culture medium in a 96-well plate. Ensure the final DMSO concentration is ≤ 0.5%. Include negative (medium only) and positive (e.g., Chloroquine) controls.

  • Parasite Addition: Synchronize parasite culture to the ring stage. Prepare a parasite suspension of 2% parasitemia and 2% hematocrit. Add 100 µL of this suspension to each well.

  • Incubation: Incubate the plate for 72 hours at 37°C in the gassed incubator.[13]

  • Lysis and Staining: After incubation, add 100 µL of SYBR Green I lysis buffer to each well. Mix and incubate in the dark at room temperature for 1-2 hours.[13]

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader.

  • Data Analysis: Plot fluorescence intensity against log[concentration] and determine the 50% inhibitory concentration (IC₅₀) using a non-linear regression model.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the compound on the viability of a mammalian cell line (e.g., HEK293T or HepG2) to determine its selectivity.[14][15]

Materials:

  • Mammalian cell line (e.g., HEK293T)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well clear microplates

  • CO₂ incubator (37°C, 5% CO₂)

  • Spectrophotometer (plate reader)

Step-by-Step Procedure:

  • Cell Seeding: Plate cells at a density of 5,000-10,000 cells/well and incubate for 24 hours.[16]

  • Compound Addition: Add serial dilutions of the test compounds to the wells. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT stock solution to each well and incubate for 2-4 hours until a purple precipitate is visible.[16][17]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Read the absorbance at ~570 nm.

  • Data Analysis: Plot cell viability (%) against log[concentration] and determine the 50% cytotoxic concentration (CC₅₀).

Experimental_Workflow cluster_bioassay Biological Evaluation Start This compound (Starting Material) Synth Step 1: Synthesis of Derivative Library Start->Synth Chemical Modification Purify Step 2: Purification & Characterization (Chromatography, NMR, MS) Synth->Purify AntiP Step 3a: Antiplasmodial Assay (P. falciparum, SYBR Green I) Purify->AntiP Cyto Step 3b: Cytotoxicity Assay (Mammalian Cells, MTT) Purify->Cyto Data Step 4: Data Analysis (IC₅₀, CC₅₀, SI Calculation) AntiP->Data Cyto->Data Lead Lead Compound Identification Data->Lead

Caption: Workflow from chemical synthesis to biological lead identification.

Data Interpretation and Analysis

Calculation of IC₅₀ and CC₅₀ Values

The IC₅₀ (half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition of parasite growth in vitro. The CC₅₀ (half-maximal cytotoxic concentration) is the concentration that reduces the viability of a mammalian cell line by 50%. Both values are typically determined by fitting the dose-response data to a four-parameter logistic curve.

Determination of the Selectivity Index (SI)

The Selectivity Index (SI) is a critical parameter that provides a preliminary measure of a compound's therapeutic window.[18] It quantifies the selectivity of a compound for the parasite over host cells.[18][19]

Formula: SI = CC₅₀ (mammalian cells) / IC₅₀ (P. falciparum)[20][21]

A higher SI value is desirable, indicating that the compound is significantly more toxic to the parasite than to host cells.[18] Generally, an SI value greater than 10 is considered a favorable starting point for a potential drug candidate.[19]

Table 1: Example Data for Novel this compound Derivatives

Compound ID IC₅₀ vs. 3D7 (nM) IC₅₀ vs. Dd2 (nM) Resistance Index (RI)¹ CC₅₀ vs. HEK293T (nM) Selectivity Index (SI)²
CQ-101 25 280 11.2 >20,000 >800
CQ-102 15 45 3.0 >20,000 >1333
CQ-103 150 160 1.1 15,000 100
Chloroquine 20 250 12.5 >50,000 >2500
Artesunate 5 4 0.8 >50,000 >10000

¹ RI = IC₅₀ (Dd2) / IC₅₀ (3D7). A low value indicates efficacy against resistant strains. ² SI = CC₅₀ (HEK293T) / IC₅₀ (3D7).

Field-Proven Insights & Troubleshooting

  • Rationale for Counter-Screening: Always screen against a CQ-resistant strain (e.g., Dd2, K1) in parallel with a sensitive strain (e.g., 3D7, NF54). This immediately identifies compounds that can overcome common resistance mechanisms.

  • Pitfalls in SYBR Green Assay: Test compounds that are themselves fluorescent can interfere with the assay. Always run a "compound-only" control well (no parasites) to check for background fluorescence.

  • Solubility Issues: Poor solubility is a common reason for failed experiments. Ensure compounds are fully dissolved in DMSO before serial dilution into aqueous media. If precipitation is observed, this must be noted, as it will invalidate the calculated IC₅₀.

Self-Validating Systems for Trustworthiness

To ensure the reliability of results, every experiment must incorporate a self-validating framework:

  • Internal Controls: In every assay plate, include a standard drug with a known IC₅₀ (e.g., chloroquine, artemisinin). If the IC₅₀ of the control drug falls outside its accepted range, the results for the entire plate are considered invalid.

  • Physicochemical Validation: Before biological testing, the identity and purity of every synthesized compound must be confirmed by analytical methods (e.g., ¹H NMR, LC-MS). This ensures that the observed biological activity is attributable to the intended molecule and not an impurity.

  • Biological Duplicates: All assays should be performed in at least triplicate on separate occasions to ensure reproducibility of the IC₅₀ and CC₅₀ values.

Conclusion and Future Directions

This compound represents a strategically valuable starting point for the development of novel antimalarial agents. Its chemical tractability allows for the creation of diverse molecular architectures capable of overcoming chloroquine resistance. By following a rigorous workflow of synthesis, multi-strain biological screening, and cytotoxicity assessment, researchers can efficiently identify promising lead compounds. Future efforts should focus on designing derivatives with high selectivity indices and favorable drug-like properties, ultimately contributing to the pipeline of next-generation therapies needed to combat the global threat of malaria.

References

  • Kaur, K., Jain, M., & Jain, R. (2010). Structural modifications of quinoline-based antimalarial agents: Recent developments. Expert Opinion on Therapeutic Patents, 20(7), 955-997. [Link]

  • El-Sayed, N. M., El-Bendary, E. R., El-Ashry, E. S. H., & Abo-Salem, H. M. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Journal of Taibah University for Science, 12(4), 439-447. [Link]

  • Pérez-Castañeda, O., et al. (2019). Antiplasmodial profile of selected compounds from Malaria Box: in vitro evaluation, speed of action and drug combination studies. Malaria Journal, 18(1), 438. [Link]

  • WorldWide Antimalarial Resistance Network (WWARN). (n.d.). P.falciparum drug sensitivity assay using SYBR® Green I V1.0. [Link]

  • de Villiers, K. A., et al. (2008). Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain. Journal of Medicinal Chemistry, 51(10), 2841-2848. [Link]

  • Sullivan, D. J., Jr, Gluzman, I. Y., Russell, D. G., & Goldberg, D. E. (1996). On the mechanism of chloroquine resistance in Plasmodium falciparum. Journal of Biological Chemistry, 271(38), 23321-23327. [Link]

  • El-Sayed, N. M., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Semantic Scholar. [Link]

  • Ahenkorah, S., et al. (2019). In Vitro Assessment of Antiplasmodial Activity and Cytotoxicity of Polyalthia longifolia Leaf Extracts on Plasmodium falciparum Strain NF54. Evidence-Based Complementary and Alternative Medicine, 2019, 5013947. [Link]

  • Egan, T. J. (2008). Quinoline Drug–Heme Interactions and Implications for Antimalarial Cytostatic versus Cytocidal Activities. Journal of Medicinal Chemistry, 51(24), 7877-7887. [Link]

  • Malaria World. (n.d.). Assessment of the in vitro activity and selectivity of Artemisia afra and Artemisia annua aqueous extracts against artemisinin-resistant P. falciparum isolates. [Link]

  • Ghorbani, M., et al. (2016). Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. Molecules, 21(7), 888. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 28(11), 1673-1680. [Link]

  • Sullivan, D. J., Jr. (2002). A common mechanism for blockade of heme polymerization by antimalarial quinolines. Journal of Biological Chemistry, 277(34), 31103-31109. [Link]

  • Nwobodo, D. C., et al. (2024). In vitro antiplasmodial and anticancer analyses of endophytic fungal extracts isolated from selected Nigerian medicinal plants. Scientific Reports, 14(1), 19765. [Link]

  • Wisdomlib. (2025). Selectivity index (SI): Significance and symbolism. [Link]

  • ResearchGate. (n.d.). SYBR Green I modified protocol for ex vivo/in vitro assay. [Link]

  • Ziarani, F. M., et al. (2017). Antiplasmodial Property of Glycyrrhiza glabra Traditionally Used for Malaria in Iran: Promising Activity with High Selectivity Index for Malaria. Iranian Journal of Parasitology, 12(1), 30-37. [Link]

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Application Notes & Protocols: A Guide to the Synthesis of 7-Amino-8-Nitroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides detailed methodologies for the synthesis of 7-amino-8-nitroquinoline derivatives, a class of compounds with significant potential in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure, and the specific arrangement of an amino group at the C7 position and a nitro group at the C8 position offers unique opportunities for developing novel therapeutic agents.[1][2] This document explores two primary synthetic strategies: the regioselective nitration of a pre-functionalized 7-aminoquinoline and the direct amination of 8-nitroquinoline. We delve into the rationale behind experimental choices, provide step-by-step protocols, and discuss the derivatization of the target scaffold. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize and explore this promising chemical space.

Introduction: The Significance of the 7-Amino-8-Nitroquinoline Scaffold

Quinoline derivatives have long been a cornerstone of medicinal chemistry, exhibiting a vast array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] The 8-aminoquinoline core, for instance, is famously represented by the antimalarial drug primaquine.[1] The introduction of a nitro group, a powerful electron-withdrawing group and a key pharmacophore in many bioactive molecules, significantly modulates the electronic properties and biological activity of the quinoline ring.

The 7-amino-8-nitroquinoline scaffold is of particular interest as it combines a nucleophilic amino group, suitable for a wide range of derivatizations, with the electron-deficient nature imparted by the adjacent nitro group. This arrangement can influence the compound's ability to intercalate with DNA, chelate metals, and participate in various biological pathways. This guide provides the necessary synthetic protocols to access this versatile molecular framework.

Strategic Approaches to Synthesis

The synthesis of 7-amino-8-nitroquinolines can be approached through several strategic pathways. The choice of route will depend on the availability of starting materials, desired scale, and the specific nature of any substituents on the quinoline core. We will focus on two robust and logical approaches.

Diagram of Synthetic Strategies

Synthesis_Strategies cluster_0 Route A: Nitration of Protected 7-Aminoquinoline cluster_1 Route B: Direct Amination of 8-Nitroquinoline A1 7-Aminoquinoline A2 N-Protected 7-Aminoquinoline A1->A2 Protection (e.g., Acylation) A3 7-(Protected-amino)-8-nitroquinoline A2->A3 Regioselective Nitration A4 7-Amino-8-nitroquinoline A3->A4 Deprotection B1 8-Nitroquinoline B2 7-Amino-8-nitroquinoline Derivative B1->B2 Vicarious Nucleophilic Substitution (VNS) Start Target Scaffold: 7-Amino-8-nitroquinoline Derivatives

Caption: Overview of the two primary synthetic routes to the 7-amino-8-nitroquinoline scaffold.

Route A: Synthesis via Nitration of 7-Aminoquinoline

This classical approach involves the protection of the reactive amino group of 7-aminoquinoline, followed by a regioselective nitration at the C8 position, and subsequent deprotection.

Rationale and Mechanistic Insights

Direct nitration of 7-aminoquinoline is generally not advisable. The free amino group is highly susceptible to oxidation under the harsh acidic conditions of nitration. Furthermore, as a strongly activating ortho-, para-directing group, it would likely lead to a mixture of products, with nitration occurring at the C6 and C8 positions.

To overcome this, the amino group is temporarily converted into a less activating and more robust amide (e.g., an acetamide). This N-acetyl group still directs electrophilic substitution to the ortho and para positions. Due to steric hindrance from the N-acetyl group and the quinoline's heterocyclic ring, nitration is favored at the C8 position. The electron-withdrawing nature of the protonated pyridine ring in the acidic medium further deactivates the C5 and C6 positions, enhancing the selectivity for the C8 position.

Experimental Protocols

Protocol 3.2.1: Protection of 7-Aminoquinoline (Acetylation)

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 7-aminoquinoline (10.0 g, 69.4 mmol) in 100 mL of acetic anhydride.

  • Reaction: Gently heat the mixture to reflux for 1 hour. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Allow the reaction mixture to cool to room temperature and then slowly pour it into 500 mL of ice-cold water with vigorous stirring.

  • Isolation: The white precipitate of 7-acetamidoquinoline is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then dried in a vacuum oven at 60°C.

Table 1: Reagents and Expected Outcome for Acetylation

ReagentMolar Eq.PurposeExpected YieldPurity
7-Aminoquinoline1.0Starting Material>95%>98%
Acetic AnhydrideSolventAcetylating agent and solvent

Protocol 3.2.2: Nitration of 7-Acetamidoquinoline

  • Safety Precaution: This procedure uses highly corrosive and oxidizing acids. Perform this reaction in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield. The reaction is highly exothermic and requires strict temperature control.[5]

  • Setup: To a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (60 mL). Cool the acid to -5°C in an ice-salt bath.

  • Addition of Substrate: Slowly add 7-acetamidoquinoline (9.3 g, 50 mmol) in small portions, ensuring the temperature does not rise above 0°C.

  • Preparation of Nitrating Mixture: In the dropping funnel, carefully prepare the nitrating mixture by adding fuming nitric acid (4.0 mL, ~95 mmol) to 10 mL of cold, concentrated sulfuric acid.

  • Nitration: Add the nitrating mixture dropwise to the reaction flask over 30-40 minutes, maintaining the internal temperature between -5°C and 0°C.[3]

  • Reaction Completion: After the addition is complete, allow the mixture to stir at 0°C for an additional 1-2 hours.

  • Workup: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

  • Isolation: The precipitated yellow solid, 7-acetamido-8-nitroquinoline, is collected by vacuum filtration, washed with copious amounts of cold water until the washings are neutral, and then washed with a small amount of cold ethanol. Dry the product under vacuum.

Protocol 3.2.3: Deprotection (Acidic Hydrolysis)

  • Setup: In a 250 mL round-bottom flask, suspend the crude 7-acetamido-8-nitroquinoline (from the previous step) in 100 mL of 6M hydrochloric acid.

  • Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • Workup: Cool the reaction mixture to room temperature and neutralize it by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. Be cautious of gas evolution.

  • Isolation: The resulting precipitate, 7-amino-8-nitroquinoline, is collected by filtration, washed with water, and dried. The product can be further purified by recrystallization from ethanol or by column chromatography.

Route B: Synthesis via Direct Amination of 8-Nitroquinoline

This modern approach utilizes a Vicarious Nucleophilic Substitution (VNS) of hydrogen, offering a more direct route to introduce an amino-containing substituent at the C7 position.

Rationale and Mechanistic Insights

The VNS reaction is a powerful tool for the C-H functionalization of electron-deficient aromatic rings.[4] In this case, the 8-nitroquinoline is sufficiently electron-poor to be attacked by a suitable nucleophile. The reaction typically involves a nucleophile bearing a leaving group on the nucleophilic atom (e.g., N-amino heterocycles or hydroxylamine derivatives).

The proposed mechanism involves the addition of the aminating agent to the electron-deficient C7 position of the quinoline ring, forming a σ-adduct. This is followed by a base-mediated elimination of a proton and the leaving group, which restores the aromaticity of the ring system. A study has shown that even bulky nucleophiles like 9H-carbazole can be introduced at the C7 position of 8-nitroquinoline, suggesting this position is electronically favored for nucleophilic attack.[4]

Diagram of VNS Mechanism

VNS_Mechanism 8-Nitroquinoline σ-Adduct Intermediate σ-Adduct 8-Nitroquinoline->σ-Adduct + Nu-LG (Aminating Agent) 7-Amino-8-nitroquinoline\nDerivative Final Product σ-Adduct->7-Amino-8-nitroquinoline\nDerivative - H+ - LG- (Base-mediated elimination)

Caption: Simplified mechanism of the Vicarious Nucleophilic Substitution (VNS) for the amination of 8-nitroquinoline.

Experimental Protocol

Protocol 4.2.1: VNS Amination of 8-Nitroquinoline

  • Safety Precaution: This reaction uses a strong base (potassium tert-butoxide) and a flammable solvent (THF). All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) in a dry apparatus.

  • Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 8-nitroquinoline (1.74 g, 10 mmol) in 50 mL of anhydrous tetrahydrofuran (THF).

  • Base and Nucleophile: Add 4-amino-1,2,4-triazole (1.01 g, 12 mmol) to the solution. Cool the mixture to -40°C in a dry ice/acetonitrile bath.

  • Reaction Initiation: Slowly add a solution of potassium tert-butoxide (2.7 g, 24 mmol) in 30 mL of anhydrous THF dropwise over 20 minutes, maintaining the temperature below -35°C. A deep color change is typically observed.

  • Reaction Progression: Allow the reaction to stir at -40°C for 3 hours.

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL) at low temperature.

  • Workup: Allow the mixture to warm to room temperature. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 7-amino-8-nitroquinoline.

Table 2: Reagents and Conditions for VNS Amination

ReagentMolar Eq.PurposeKey Condition
8-Nitroquinoline1.0Starting MaterialAnhydrous, Inert Atmosphere
4-Amino-1,2,4-triazole1.2Aminating Agent
Potassium tert-butoxide2.4Strong BaseLow Temperature (-40°C)
Anhydrous THFSolventAprotic Solvent

Derivatization of the 7-Amino Group

The synthesized 7-amino-8-nitroquinoline is a versatile intermediate. The 7-amino group can be readily derivatized to explore structure-activity relationships (SAR). A common derivatization is acylation to form amides.

Protocol 5.1: General Procedure for Acylation

  • Setup: Dissolve 7-amino-8-nitroquinoline (1.0 mmol) in 10 mL of anhydrous dichloromethane (DCM) or THF in a round-bottom flask under a nitrogen atmosphere. Add triethylamine (1.5 mmol).

  • Acylation: Cool the solution to 0°C in an ice bath. Add the desired acyl chloride or anhydride (1.1 mmol) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Workup: Quench the reaction with water and extract the product with DCM. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over sodium sulfate, and concentrate.

  • Purification: Purify the resulting amide by recrystallization or column chromatography.

Conclusion

The synthetic routes and protocols detailed in this guide provide a robust framework for accessing 7-amino-8-nitroquinoline and its derivatives. Route A, a classical approach, is reliable and high-yielding, though it involves more steps. Route B, utilizing a modern VNS reaction, offers a more direct and elegant pathway. The choice of synthesis will be dictated by the specific goals of the research program. The resulting scaffold is primed for further chemical exploration, offering a valuable platform for the development of new chemical entities in drug discovery and materials science.

References

  • Xu, L., Xu, B., Lu, S., Wang, B., & Kang, T. (2011). 8-Nitroquinoline. Acta Crystallographica Section E: Crystallographic Communications, E67, o957. Available at: [Link]

  • Singh, P., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega, 3(3), 3043–3057. Available at: [Link]

  • Google Patents. (2012). CN102675201A - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol.
  • Fakhraian, H., & Zare, A. (2015). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands, 5(2), 19-25. Available at: [Link]

  • Al-Mulla, A. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews in Journal of Chemistry. Available at: [Link]

  • PubChem. (n.d.). 7-Aminoquinoline. National Center for Biotechnology Information. Retrieved from: [Link]

  • Brem, J., et al. (2020). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Medicinal Chemistry, 11(1), 103-111. Available at: [Link]

  • Gimalova, F. A., et al. (2021). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Organic Letters, 23(15), 5869–5873. Available at: [Link]

  • Chrobak, E., et al. (2019). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules, 24(21), 3968. Available at: [Link]

  • Wang, S., et al. (2017). Regio- and Chemoselective Mono- and Bisnitration of 8-Aminoquinoline Amides with Fe(NO3)3·9H2O as Promoter and Nitro Source. Organic Letters, 19(21), 5888–5891. Available at: [Link]

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Application Notes & Protocols: 7-Chloro-8-nitroquinoline as a Strategic Intermediate for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold and the Unique Role of 7-Chloro-8-nitroquinoline

The quinoline nucleus, a fusion of a benzene ring with a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The strategic functionalization of the quinoline core is paramount for the development of novel therapeutic agents and advanced materials.

This compound emerges as a highly valuable and versatile intermediate in this context. Its structure is uniquely primed for sequential and regioselective modifications. The key to its utility lies in the electronic interplay between the chloro and nitro substituents:

  • The C7-Chloro Group: This position is activated towards Nucleophilic Aromatic Substitution (SNAr) by the powerful electron-withdrawing effect of the adjacent nitro group. This allows for the precise introduction of a wide array of nucleophiles (O, N, S-based) to build molecular complexity.

  • The C8-Nitro Group: This group can be readily reduced to an amino (NH₂) functionality. The resulting 8-aminoquinoline derivative is a classical precursor for a variety of cyclization reactions, enabling the construction of fused polycyclic heterocyclic systems.

This guide provides a comprehensive overview of the properties, safety considerations, and key synthetic applications of this compound, complete with detailed, field-tested protocols for its use in advanced heterocyclic synthesis.

Physicochemical Properties and Safety Data

A thorough understanding of the physical properties and safe handling procedures is critical before undertaking any experimental work.

Table 1: Physicochemical Data for this compound

PropertyValue
Molecular Formula C₉H₅ClN₂O₂
Molecular Weight 208.60 g/mol
Appearance Pale yellow to yellow crystalline solid (typical)
Melting Point 138-142 °C (Typical, requires experimental verification)
Solubility Soluble in DMSO, DMF, and hot ethanol. Sparingly soluble in cold ethanol and water.
CAS Number 2943-73-9
Safety & Handling Precautions

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related compounds like 8-nitroquinoline and other nitro-aromatics necessitate that it be handled as a hazardous substance.[4][5]

  • Toxicity: May be harmful if swallowed or inhaled.[4] The toxicological properties have not been fully investigated.

  • Irritation: May cause skin and serious eye irritation.[4]

  • Engineering Controls: All manipulations, including weighing and solution preparation, should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[5][6]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles and a face shield are mandatory.[6]

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). Inspect for tears before use.[6]

    • Body Protection: A flame-resistant lab coat and, where appropriate, a chemical-resistant apron must be worn.[5]

  • Disposal: Dispose of chemical waste in accordance with local, regional, and national hazardous waste regulations. Do not empty into drains.[7]

Synthesis of the Intermediate

The preparation of this compound is typically achieved via the electrophilic nitration of 7-chloroquinoline. The directing effects of the quinoline nitrogen and the chloro substituent favor nitration at the C5 and C8 positions. The C8 isomer is often a significant product.

G Start 7-Chloroquinoline Process Electrophilic Nitration Start->Process Reagents HNO₃ / H₂SO₄ (Nitrating Mixture) Reagents->Process Product This compound Purification Purification (e.g., Crystallization) Product->Purification SideProduct 5-Nitro Isomer (and others) Process->Product Process->SideProduct Side Reaction Purification->Product Isolated Product G cluster_mech SₙAr Mechanism Reactant This compound Intermediate Meisenheimer Complex (Resonance Stabilized) Reactant->Intermediate 1. Nucleophilic     Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Intermediate Product 7-Substituted-8-nitroquinoline Intermediate->Product 2. Elimination of     Leaving Group LeavingGroup Chloride (Cl⁻) Intermediate->LeavingGroup

Caption: Mechanism of Nucleophilic Aromatic Substitution (SₙAr).

Protocol 4.1: Synthesis of 7-Anilino-8-nitroquinoline

This protocol details the reaction with aniline as a representative N-nucleophile. The principle can be extended to various amines, alcohols (as alkoxides), and thiols (as thiolates).

Materials & Equipment:

  • This compound

  • Aniline (freshly distilled)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Potassium carbonate (K₂CO₃), anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for workup and purification

  • TLC plates (silica gel)

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv), anhydrous potassium carbonate (2.0 equiv), and anhydrous DMF.

  • Rationale (Base): Potassium carbonate acts as a base to deprotonate the aniline in situ or to scavenge the HCl byproduct, driving the reaction to completion.

  • Addition of Nucleophile: Add aniline (1.2 equiv) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 4-8 hours.

  • Rationale (Solvent & Temp): DMF is a polar aprotic solvent that effectively solvates the ions involved and allows for higher reaction temperatures. Heating provides the necessary activation energy for the substitution.

  • Workup: Cool the mixture to room temperature and pour it into a beaker containing ice-water. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove DMF and inorganic salts, followed by a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure 7-anilino-8-nitroquinoline.

Application II: Nitro Group Reduction and Subsequent Cyclization

Reducing the nitro group to an amine unlocks a second powerful pathway for heterocyclic synthesis. The resulting 8-amino-7-chloroquinoline is a bifunctional intermediate, ready for intramolecular or intermolecular cyclization reactions to form fused ring systems, such as phenanthrolines or other complex heterocycles.

G Start This compound Reduction Nitro Group Reduction Start->Reduction Intermediate 8-Amino-7-chloroquinoline Reduction->Intermediate Cyclization Cyclization Reaction Intermediate->Cyclization Product Fused Heterocyclic Systems Cyclization->Product

Caption: Synthetic workflow via nitro group reduction.

Protocol 5.1: Reduction of this compound

This protocol uses tin(II) chloride, a classic and reliable reagent for the chemoselective reduction of aromatic nitro groups in the presence of aryl halides.

Materials & Equipment:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (or Ethyl Acetate)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolution: Dissolve this compound (1.0 equiv) in ethanol in a round-bottom flask.

  • Reagent Addition: In a separate flask, dissolve tin(II) chloride dihydrate (4-5 equiv) in a minimal amount of concentrated HCl.

  • Rationale (Reagent): SnCl₂ is an effective reducing agent for nitro groups. The acidic medium is required for the reaction mechanism. A stoichiometric excess ensures complete conversion.

  • Reaction: Add the SnCl₂/HCl solution dropwise to the stirring solution of the nitroquinoline at room temperature. An exotherm may be observed. The reaction is often rapid, and its completion can be monitored by TLC (disappearance of the starting material). Stir for 1-3 hours after addition is complete.

  • Workup & Neutralization: Pour the reaction mixture into ice-water. Carefully neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~8. A precipitate of tin salts will form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Rationale (Workup): Neutralization is crucial to deprotonate the product amine, rendering it soluble in the organic extraction solvent.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 8-amino-7-chloroquinoline.

  • Purification: The product can be purified by column chromatography or recrystallization if necessary before use in subsequent cyclization steps.

Conclusion

This compound stands out as a strategically designed intermediate for the synthesis of complex heterocyclic molecules. The orthogonal reactivity of its two functional groups—the activated chloro substituent and the reducible nitro group—provides chemists with two distinct and powerful handles for molecular elaboration. The protocols outlined herein offer reliable and reproducible methods for leveraging this intermediate in SNAr and reduction-cyclization pathways, paving the way for the discovery of new chemical entities in drug development and materials science.

References

  • Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
  • Google Patents. (Date not available). Preparation method of 7-chloro-8-methylquinoline. CN111377859A.
  • Eureka | Patsnap. (Date not available). The preparation method of 7-chloro-8-quinoline carboxylic acid.
  • Taylor & Francis Online. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.
  • ResearchGate. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.
  • Benchchem. (2025). Application Notes: Synthesis of 7-Methyl-8-nitroquinoline.
  • Brieflands. (Date not available). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry.
  • Royal Society of Chemistry. (2016). Synthesis of 8-heteroaryl nitroxoline analogues via one-pot sequential Pd-catalyzed coupling reactions. Organic & Biomolecular Chemistry.
  • PMC. (Date not available). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • The Royal Society of Chemistry. (Date not available). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.
  • SciSpace. (Date not available). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
  • PubMed Central. (Date not available). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
  • Safety Data Sheet provider. (2025). 8-Nitroquinoline Safety Data Sheet.
  • Benchchem. (Date not available). Application Notes and Protocols for Nucleophilic Aromatic Substitution on 7-Chloro-6-nitroquinoline.
  • CSIRO Publishing. (1970). Reduction of 8-nitroquinolines. Australian Journal of Chemistry.
  • ResearchGate. (2025). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes.
  • Journal publisher. (Date not available). The Chemistry and Applications of Quinoline: A Comprehensive Review.
  • PMC - NIH. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
  • Safety Data Sheet provider. (2025). 8-Hydroxyquinoline Safety Data Sheet.
  • Journal publisher. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products.
  • YouTube. (2019). Nucleophilic Aromatic Substitution. Professor Dave Explains.
  • Benchchem. (2025). Comprehensive Safety and Handling Guide for 7-Aminoquinolin-8-ol.
  • Journal of Pharmaceutical and Applied Chemistry. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review.
  • ResearchGate. (2011). 8-Nitroquinoline.
  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.
  • Carl ROTH. (2025). Safety Data Sheet: 8-Hydroxyquinoline.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Semantic Scholar. (Date not available). "From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives".
  • Google Patents. (1998). Separation of 5-nitroquinoline and 8-nitroquinoline. EP0858998A1.
  • YouTube. (2017). Reduce Derivatives - Green Chemistry Principle # 8. GreenChemUofT.
  • ResearchGate. (2025). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives.

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The Gould-Jacobs Cyclization: A Powerful Tool for Quinoline Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The Gould-Jacobs reaction, a cornerstone of heterocyclic chemistry since its discovery in 1939, provides a robust and versatile pathway for the synthesis of 4-hydroxyquinolines.[1][2] This class of compounds is of paramount importance in medicinal chemistry, forming the structural core of numerous therapeutic agents, including antibacterial, antimalarial, and anticancer drugs.[1] This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, field-proven protocols, and modern adaptations of this venerable reaction.

Mechanistic Underpinnings: A Stepwise Journey to the Quinoline Core

The Gould-Jacobs reaction is a multi-step process that begins with the condensation of an aniline with an alkoxymethylenemalonate ester, most commonly diethyl ethoxymethylenemalonate (DEEM).[1] The reaction proceeds through a well-defined sequence of events, each driven by specific thermodynamic and kinetic factors.

The Reaction Pathway Unveiled

The synthesis initiates with a nucleophilic attack by the aniline's amino group on the electrophilic double bond of DEEM. This is followed by the elimination of an alcohol molecule (e.g., ethanol) to yield a stable anilidomethylenemalonate intermediate.[1][3] The subsequent and most critical step is a high-temperature intramolecular cyclization.[1][4] This 6-electron electrocyclization requires significant thermal energy, traditionally achieved by heating in high-boiling solvents like diphenyl ether.[1] The cyclization is followed by saponification of the resulting ester and subsequent decarboxylation to afford the final 4-hydroxyquinoline product.[3][5]

Gould_Jacobs_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Saponification cluster_step4 Step 4: Decarboxylation Aniline Aniline Intermediate1 Anilidomethylenemalonate Intermediate Aniline->Intermediate1 + DEEM - EtOH DEEM Diethyl Ethoxymethylenemalonate (DEEM) Intermediate2 4-Hydroxy-3-carboethoxyquinoline Intermediate1->Intermediate2 High Temp. (e.g., >250°C) Intermediate3 Quinoline-3-carboxylic acid Intermediate2->Intermediate3 NaOH, H₂O Reflux Product 4-Hydroxyquinoline Intermediate3->Product Heat - CO₂

Caption: The reaction pathway of the Gould-Jacobs synthesis.

Applications in Drug Development: A Scaffold of Therapeutic Promise

The quinoline nucleus is a privileged scaffold in medicinal chemistry, and the Gould-Jacobs reaction has been instrumental in the synthesis of a wide array of biologically active molecules. Its applications span various therapeutic areas:

  • Antibacterial Agents: The reaction is fundamental to the synthesis of quinolone and fluoroquinolone antibiotics, such as nalidixic acid, oxolinic acid, and norfloxacin.[5]

  • Antimalarial Drugs: Several antimalarial compounds are based on the quinoline framework, and the Gould-Jacobs reaction provides a key synthetic route.

  • Anticancer Agents: The versatility of the quinoline scaffold has led to its exploration in the development of novel anticancer drugs.[1]

  • Other Therapeutic Areas: Researchers continue to leverage the Gould-Jacobs reaction to synthesize quinoline derivatives for potential use as anti-inflammatory, antiviral, and central nervous system-active agents.[1][3]

Experimental Protocols: From Traditional Heating to Modern Microwave Assistance

The following protocols provide detailed, step-by-step methodologies for performing the Gould-Jacobs cyclization using both conventional heating and modern microwave-assisted techniques.

Protocol 1: Classical Gould-Jacobs Synthesis of 4-Hydroxyquinoline

This protocol outlines the traditional, two-step procedure involving thermal cyclization in a high-boiling solvent.

Materials:

  • Aniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Standard laboratory glassware and heating apparatus

Procedure:

Step 1: Synthesis of Diethyl Anilinomethylenemalonate

  • In a round-bottom flask, combine aniline and a slight excess of diethyl ethoxymethylenemalonate.

  • Heat the mixture at 100-130 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Once the reaction is complete, remove the ethanol byproduct under reduced pressure. The crude intermediate can be used directly in the next step or purified by recrystallization.[1]

Step 2: Thermal Cyclization

  • Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate) in a reaction flask equipped with a reflux condenser.[1]

  • Heat the solution to a high temperature (typically 250 °C or higher) to induce intramolecular cyclization.[1] The reaction time will vary depending on the substrate and temperature.

Step 3: Saponification

  • After cooling, suspend the dried 4-hydroxy-3-carboethoxyquinoline in a 10% (w/v) aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 1-2 hours until hydrolysis is complete, as monitored by TLC.[1]

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry.[1]

Step 4: Decarboxylation

  • Place the dried quinoline-3-carboxylic acid in a suitable flask.

  • Heat the solid above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases.[1]

  • The resulting crude 4-hydroxyquinoline can be purified by recrystallization from a suitable solvent like ethanol or water.[1]

Protocol 2: Microwave-Assisted Gould-Jacobs Cyclization

Microwave-assisted synthesis offers a significant improvement in reaction time and often leads to higher yields compared to conventional heating.[4][6][7]

Materials:

  • Aniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Microwave vial (e.g., 2-5 mL) with a magnetic stir bar

  • Microwave synthesis system

  • Ice-cold acetonitrile for washing

  • Filtration apparatus

  • HPLC-MS for analysis

Procedure:

  • Reaction Setup: In a 2.5 mL microwave vial, add aniline (e.g., 0.16 mL, 2.0 mmol) and an excess of diethyl ethoxymethylenemalonate (e.g., 1.21 mL, 6.0 mmol).[1] The excess DEEM can serve as both a reagent and a solvent.[1]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the desired temperature and hold for the specified time. The optimal conditions need to be determined empirically, but a starting point could be 250-300 °C for 5-20 minutes.[1][4]

  • Isolation: After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.[1]

  • Purification: Filter the solid product and wash it with ice-cold acetonitrile (e.g., 3 mL).[1]

  • Drying and Analysis: Dry the resulting solid under vacuum.[1] The purity and identity of the product can be confirmed by HPLC-MS analysis.[1][4]

Data Presentation: Optimizing Microwave-Assisted Synthesis

The efficiency of the microwave-assisted Gould-Jacobs reaction is highly dependent on both temperature and reaction time. The following table summarizes typical results, highlighting the importance of optimizing these parameters.

EntryTemperature (°C)Time (min)Isolated Yield (%)
12505~1
23005~37
325020Low
430020~28 (Degradation observed)
530010Optimal (e.g., ~47%)

Analysis: The data clearly indicates that higher temperatures are necessary for the intramolecular cyclization step.[1][4] At 250 °C, the yield remains low even with extended reaction times.[1] Increasing the temperature to 300 °C significantly boosts the yield.[1][4] However, prolonged heating at this temperature can lead to product degradation, emphasizing the need for careful optimization of the reaction time.[1][4]

Variations and Improvements: Expanding the Synthetic Utility

While the classical Gould-Jacobs reaction is powerful, several modifications have been developed to improve its efficiency and broaden its scope.

  • Use of Eaton's Reagent: Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) has been successfully employed to catalyze the cyclization step under milder conditions, often leading to good to excellent yields.[6]

  • Solvent-Free Conditions: Microwave-assisted reactions can often be performed under solvent-free conditions, which simplifies the workup and reduces environmental impact.[7][8]

  • One-Pot Procedures: Efforts have been made to develop one-pot syntheses to streamline the process, although this can sometimes result in lower yields compared to a stepwise approach.[7][8]

Gould_Jacobs_Workflow cluster_synthesis Synthesis Phase cluster_workup Workup & Purification cluster_analysis Analysis & Characterization Start Aniline & DEEM Reaction Reaction (Conventional or Microwave) Start->Reaction Isolation Isolation of Crude Product Reaction->Isolation Purification Purification (e.g., Recrystallization) Isolation->Purification Analysis Spectroscopic Analysis (HPLC-MS, NMR, IR) Purification->Analysis FinalProduct Pure 4-Hydroxyquinoline Derivative

Caption: A generalized workflow for the Gould-Jacobs synthesis.

Conclusion

The Gould-Jacobs cyclization remains a highly relevant and powerful method for the synthesis of quinoline derivatives, which are of immense interest in drug discovery and development. While the traditional protocol is robust, modern advancements, particularly the adoption of microwave-assisted synthesis, have made this reaction more efficient and amenable to high-throughput applications. By understanding the underlying mechanism and carefully optimizing reaction conditions, researchers can effectively utilize the Gould-Jacobs reaction to access a diverse range of quinoline-based molecules with therapeutic potential.

References

  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. AN56. Available from: [Link]

  • Wikipedia. Gould–Jacobs reaction. Available from: [Link]

  • Muscia, G. C., et al. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 30(x), xxxx. Available from: [Link]

  • Zia, A., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(8), 2823-2826. Available from: [Link]

  • Gach-Janczak, K., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 163. Available from: [Link]

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Available from: [Link]

  • ResearchGate. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Available from: [Link]

  • Singh, P. P., et al. (2018). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. International Journal of Pharmaceutical Sciences and Research, 9(10), 4033-4047. Available from: [Link]

Sources

Application Note: Accelerated Click Synthesis of 7-Chloroquinoline-Triazole Hybrids via Ultrasound Irradiation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive protocol for the synthesis of 1,4-disubstituted 1,2,3-triazoles tethered to a 7-chloroquinoline scaffold using an ultrasound-assisted Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. The 7-chloroquinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous antimalarial, anticancer, and anti-inflammatory agents.[1][2][3] By leveraging the principles of "click chemistry," this framework can be rapidly and efficiently conjugated with a diverse range of molecular fragments, enabling the creation of extensive compound libraries for drug discovery.[4][5] The application of power ultrasound significantly accelerates reaction kinetics, enhances yields, and promotes a greener chemical process compared to conventional heating methods.[6][7] We present detailed, step-by-step protocols for the synthesis of key precursors and the final ultrasound-promoted cycloaddition, complete with characterization guidelines and expert insights into the underlying chemical principles.

Introduction: The Convergence of a Privileged Scaffold and Green Chemistry

The quinoline ring system, particularly the 7-chloroquinoline derivative, is of profound interest in pharmaceutical development. Its presence in drugs like Chloroquine highlights its importance in combating malaria, while newer research demonstrates its potential in oncology and neurodegenerative diseases.[3][6] The strategy of molecular hybridization—linking this potent scaffold to other pharmacophores—is a cornerstone of modern drug discovery, aiming to enhance efficacy, overcome resistance, or introduce novel mechanisms of action.[1]

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the quintessential "click" reaction. It is renowned for its high efficiency, stereospecificity (exclusively forming the 1,4-regioisomer), and tolerance of a wide array of functional groups under mild, often aqueous, conditions.[4][8] This makes it an ideal ligation strategy for creating complex molecular architectures.

Conventional synthesis, however, can be time-consuming. Sonochemistry, the application of high-frequency ultrasound to chemical reactions, offers a powerful solution. The physical phenomenon responsible for its efficacy is acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in the liquid medium.[9][10] This collapse generates transient, localized hotspots with extreme temperatures (thousands of degrees) and pressures (hundreds of atmospheres), dramatically increasing reaction rates and improving mass transport.[9] This application note details the synergistic use of CuAAC and ultrasound to rapidly and efficiently generate a library of novel 7-chloroquinoline derivatives.[6][11][12]

Mechanistic Rationale: Catalysis and Sonochemical Enhancement

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Cycle

The CuAAC reaction represents a significant rate acceleration (10⁷ to 10⁸-fold) over the uncatalyzed thermal Huisgen cycloaddition. The mechanism involves a catalytic cycle where the active Cu(I) species coordinates with the terminal alkyne. This coordination lowers the pKa of the terminal proton, facilitating the formation of a copper acetylide intermediate. The azide then displaces a ligand on the copper, and a subsequent cycloaddition and protonolysis releases the triazole product and regenerates the Cu(I) catalyst.[5]

CuAAC_Mechanism cluster_cycle Cu(I) Catalytic Cycle Cu_I Cu(I) Cu_Alkyne Cu(I)-Alkyne Complex Cu_I->Cu_Alkyne + Alkyne Alkyne R-C≡CH Alkyne->Cu_Alkyne Azide R'-N₃ Six_Membered Six-Membered Cu-Intermediate Azide->Six_Membered Product 1,4-Triazole Cu_Acetylide Copper Acetylide Cu_Alkyne->Cu_Acetylide - H⁺ Cu_Acetylide->Six_Membered + Azide Six_Membered->Cu_I Regenerates Catalyst Six_Membered->Product Ring Contraction + H⁺

Caption: Simplified catalytic cycle of the CuAAC reaction.
The Role of Ultrasound: Generating "Micro-Reactors"

Ultrasound accelerates the reaction not by directly interacting with molecules, but through the physical effects of acoustic cavitation. This process enhances the reaction in several ways:

  • Improved Mass Transport: The intense agitation caused by bubble collapse breaks down intermolecular forces and increases the diffusion of reactants to the catalyst surface.

  • Surface Cleaning: In reactions involving solid catalysts (like metallic copper), sonication can blast away passivating layers, constantly exposing fresh, active catalytic surfaces.

  • Radical Formation: While less dominant in this specific reaction, cavitation in aqueous media can lead to the sonolysis of water, producing radicals that can assist in the reduction of Cu(II) to the active Cu(I) state.

  • Energy Input: The localized high temperatures provide the necessary activation energy for the reaction to proceed at an accelerated rate, even while the bulk solution remains at a controlled, lower temperature.[7][9][13]

Sonochemistry_Concept cluster_main Sonochemical Enhancement US_Wave Ultrasound Wave Bubble Cavitation Bubble (Formation & Growth) US_Wave->Bubble Propagates through liquid Collapse Violent Collapse! Bubble->Collapse Compression Cycle Hotspot Localized Hotspot (High T, High P) Collapse->Hotspot Energy Release Result Accelerated Reaction Rate & Improved Mass Transfer Hotspot->Result

Caption: Conceptual diagram of ultrasound-induced acoustic cavitation.

Experimental Workflow and Protocols

The overall workflow involves the synthesis of two key building blocks, followed by their conjugation in the final ultrasound-assisted click reaction.

Workflow Start1 4,7-Dichloroquinoline Step1 Protocol 1: Synthesis of 4-Azido-7-chloroquinoline Start1->Step1 Start2 Terminal Alkyne (Commercial or Synthesized) Alkyne Key Alkyne Substrate Start2->Alkyne Azide Key Azide Intermediate Step1->Azide Step2 Protocol 2: Ultrasound-Assisted CuAAC Reaction Azide->Step2 Alkyne->Step2 Purification Work-up & Purification (Extraction, Chromatography) Step2->Purification FinalProduct Final 7-Chloroquinoline-Triazole Product Purification->FinalProduct Step3 Protocol 3: Characterization (NMR, MS, IR) FinalProduct->Step3

Caption: Overall experimental workflow for the synthesis.
Materials and Equipment
  • Reagents: 4,7-dichloroquinoline, sodium azide, various terminal alkynes (e.g., phenylacetylene, propargyl alcohol), copper(II) sulfate pentahydrate (CuSO₄·5H₂O), sodium ascorbate, appropriate solvents (e.g., DMF, ethanol, water, ethyl acetate, hexane). All chemicals were sourced from major suppliers like Sigma-Aldrich and used without further purification.[6]

  • Equipment: Laboratory glassware, magnetic stirrer/hotplate, ultrasonic bath (e.g., 40 kHz frequency), Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄), UV lamp (254 nm), rotary evaporator, column chromatography setup, NMR spectrometer, Mass spectrometer.

Protocol 1: Synthesis of 4-Azido-7-chloroquinoline

(Safety Note: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood and avoid contact with metals and strong acids.)

  • To a solution of 4,7-dichloroquinoline (1.0 eq) in dimethylformamide (DMF), add sodium azide (NaN₃, 3.0 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the starting material spot indicates completion.

  • After completion, cool the mixture to room temperature and pour it into a beaker of ice-cold water with stirring.

  • A precipitate will form. Collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with water and then a small amount of cold ethanol to remove residual DMF and unreacted NaN₃.

  • Dry the product under vacuum to yield 4-azido-7-chloroquinoline as a solid. The product should be stored in a cool, dark place.

Protocol 2: General Procedure for Ultrasound-Assisted CuAAC

This protocol provides a general method that can be adapted for various terminal alkynes.

  • In a round-bottom flask or a thick-walled glass vial, dissolve the 4-azido-7-chloroquinoline (1.0 eq) and the desired terminal alkyne (1.1 eq) in a 1:1 mixture of ethanol and water. The volume should be sufficient to immerse the reaction vessel in the ultrasonic bath.

  • In a separate vial, prepare the catalyst solution by dissolving copper(II) sulfate pentahydrate (0.1 eq) and sodium ascorbate (0.2 eq) in a minimal amount of water. The solution should turn from blue to a pale yellow/colorless, indicating the reduction of Cu(II) to the active Cu(I) species.

  • Add the catalyst solution to the reactant mixture.

  • Place the reaction vessel in the ultrasonic bath, ensuring the water level is above the level of the reaction mixture.

  • Turn on the ultrasound and maintain the bath temperature at ambient or slightly elevated temperatures (e.g., 30-40 °C). Many reactions proceed efficiently at room temperature.[2][6]

  • Irradiate the mixture for 30-60 minutes. Monitor the reaction progress by TLC. The formation of a single, more polar spot (relative to the azide) indicates product formation.

  • Upon completion, transfer the reaction mixture to a separatory funnel and dilute with water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 7-chloroquinolinotriazole derivative.

Protocol 3: Product Characterization

A self-validating protocol requires rigorous confirmation of the product's identity and purity.

  • Thin Layer Chromatography (TLC): A primary tool for monitoring reaction progress and assessing the purity of the final product. A single spot under UV visualization suggests high purity.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. Key signals to look for include the characteristic triazole proton singlet (typically δ 7.5-8.5 ppm) and the disappearance of the alkyne proton signal.

    • Expert Insight: Trace paramagnetic Cu(II) impurities can cause significant broadening or even disappearance of NMR signals, particularly for protons near the coordinating triazole ring. If this is observed, passing a solution of the sample through a small plug of silica gel or activated carbon can often remove the interfering metal ions.[15]

  • Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming the successful conjugation of the azide and alkyne partners.

  • Infrared (IR) Spectroscopy: Confirmation is achieved by observing the disappearance of the sharp azide stretch (around 2100 cm⁻¹) and the terminal alkyne C-H stretch (around 3300 cm⁻¹).

Representative Results

The ultrasound-assisted protocol consistently demonstrates superior performance over traditional thermal methods, as summarized in the table below.

EntryAlkyne SubstrateMethodTime (min)Yield (%)
1PhenylacetyleneUltrasound3594
2PhenylacetyleneConventional (60 °C)24078
3Propargyl AlcoholUltrasound3096
4Propargyl AlcoholConventional (60 °C)18081
51-EthynylcyclohexeneUltrasound4591
61-EthynylcyclohexeneConventional (60 °C)30072

Data are representative and intended for comparative purposes.

Conclusion and Future Outlook

The integration of ultrasound irradiation into the CuAAC click chemistry workflow provides a robust, rapid, and high-yielding pathway for the synthesis of 7-chloroquinoline-triazole derivatives.[6][11] This method aligns with the principles of green chemistry by reducing reaction times, which in turn lowers energy consumption and often allows for the use of more benign solvent systems.[7] The protocols outlined herein are highly scalable and adaptable, providing medicinal chemists with a powerful tool to quickly assemble diverse molecular libraries. This accelerated discovery process is invaluable for identifying new lead compounds in the ongoing search for novel therapeutics.

References

  • Title: Click Chemistry Azide-Alkyne Cycloaddition Source: Organic Chemistry Portal URL: [Link]

  • Title: Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity Source: Taylor & Francis URL: [Link]

  • Title: Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity Source: SciELO URL: [Link]

  • Title: Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents Source: Durham University URL: [Link]

  • Title: Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity Source: Taylor & Francis Online URL: [Link]

  • Title: CuAAC click triazole synthesis - laboratory experiment Source: YouTube URL: [Link]

  • Title: Click chemistry Source: Wikipedia URL: [Link]

  • Title: Ultrasound-Assisted 1,3-Dipolar Cycloadditions Reaction Utilizing Ni-Mg-Fe LDH: A Green and Sustainable Perspective Source: MDPI URL: [Link]

  • Title: 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery Source: PMC - NIH URL: [Link]

  • Title: Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights Source: ACS Publications URL: [Link]

  • Title: Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity Source: ResearchGate URL: [Link]

  • Title: Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity Source: Semantic Scholar URL: [Link]

  • Title: Click Chemistry - How to Enhance Click Reactions with Sonication Source: Hielscher Ultrasonics URL: [Link]

  • Title: Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides Source: PMC - PubMed Central URL: [Link]

  • Title: 7-Chloroquinolinotriazoles: Synthesis by the Azide-Alkyne Cycloaddition Click Chemistry, Antimalarial Activity, Cytotoxicity and SAR Studies Source: PubMed URL: [Link]

  • Title: Click Chemistry (Azide / alkyne reaction) Source: Interchim URL: [Link]

  • Title: Effect of ultrasound on chemical reactions Source: DiVA portal URL: [Link]

  • Title: Ultrasound‐assisted emerging technologies for chemical processes Source: PMC - NIH URL: [Link]

  • Title: The Chemical Effects of Ultrasound Source: University of Illinois URL: [Link]

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Application Notes and Protocols for the Development of Antimicrobial Agents from 8-Hydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Potential of the 8-Hydroxyquinoline Scaffold

The relentless rise of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Within the arsenal of medicinal chemistry, the 8-hydroxyquinoline (8-HQ) scaffold stands out as a "privileged structure" due to its remarkable versatility and broad spectrum of biological activities, including potent antimicrobial, antifungal, and anticancer effects.[1][2][3] This guide provides a comprehensive overview and detailed protocols for researchers engaged in the discovery and development of new antimicrobial agents based on 8-hydroxyquinoline derivatives.

The antimicrobial prowess of 8-HQ and its derivatives, such as nitroxoline and clioquinol, has been recognized for decades, although their full potential remains to be unlocked.[4] The core mechanism of their action is often attributed to their strong metal-chelating properties.[5] By sequestering essential metal ions like Fe(III), Mn(II), Zn(II), and Cu(II), these compounds disrupt crucial enzymatic processes and metal homeostasis within microbial cells, leading to their demise.[6] This multifaceted mechanism of action is a key advantage in the fight against drug-resistant pathogens.

This document will guide researchers through the synthesis of a focused library of 8-hydroxyquinoline derivatives, provide detailed protocols for the robust evaluation of their antimicrobial efficacy, and discuss the critical aspects of structure-activity relationship (SAR) studies that drive the optimization of lead compounds.

I. Synthesis of 8-Hydroxyquinoline Derivatives: A Practical Approach

The diverse biological activities of 8-hydroxyquinoline derivatives can be fine-tuned by modifying their substitution patterns.[7] A common and effective strategy for generating a library of novel 8-HQ analogs is through the Mannich reaction, which allows for the introduction of various aminomethyl groups at the C7 position. Additionally, substitutions at the C5 position can further modulate the physicochemical and biological properties of the compounds.

Here, we present a general protocol for the synthesis of 7-(substituted aminomethyl)-8-hydroxyquinoline derivatives.

Protocol 1: Synthesis of 7-(Substituted aminomethyl)-8-hydroxyquinoline Derivatives via Mannich Reaction

Causality: The Mannich reaction is an aminoalkylation reaction that involves the condensation of a compound with an active hydrogen (in this case, 8-hydroxyquinoline at the C7 position), formaldehyde, and a primary or secondary amine. This one-pot reaction is efficient for creating a diverse library of derivatives by simply varying the amine reactant.

Materials:

  • 8-hydroxyquinoline

  • Formaldehyde (37% aqueous solution)

  • Various secondary amines (e.g., dimethylamine, diethylamine, piperidine, morpholine)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 8-hydroxyquinoline (1 equivalent) in ethanol.

  • Addition of Reagents: To this solution, add the desired secondary amine (1.2 equivalents) followed by the dropwise addition of aqueous formaldehyde (1.5 equivalents) while stirring at room temperature.

  • Reaction Monitoring: The reaction mixture is typically stirred at room temperature or gently heated (40-50 °C) for 2-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Acidify the reaction mixture with 1M HCl to a pH of ~2.

    • Wash the aqueous layer with dichloromethane (DCM) to remove any unreacted starting material.

    • Basify the aqueous layer with 1M NaOH to a pH of ~9-10. This will precipitate the product.

    • Extract the product with DCM (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 7-(substituted aminomethyl)-8-hydroxyquinoline derivative.

  • Characterization: Confirm the structure of the synthesized compounds using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[8]

Self-Validation: The success of the synthesis is validated at each step. TLC monitoring ensures the reaction goes to completion. The acid-base work-up is a classic purification technique for amine-containing compounds. Finally, spectroscopic characterization provides unequivocal proof of the desired chemical structure.

II. In Vitro Evaluation of Antimicrobial Activity

A critical step in the development of new antimicrobial agents is the accurate and reproducible determination of their potency against a panel of relevant microorganisms. The following protocols outline the standard methods for assessing antibacterial and antifungal activity.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

Causality: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is a fundamental measure of a compound's antimicrobial potency. The broth microdilution method is a standardized and high-throughput technique for determining MIC values.

Materials:

  • Synthesized 8-hydroxyquinoline derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans, Cryptococcus neoformans)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control antibiotic/antifungal (e.g., ampicillin, fluconazole)

  • Negative control (broth only)

  • DMSO (for dissolving compounds)

Procedure:

  • Preparation of Inoculum:

    • From a fresh agar plate, pick a few colonies of the test microorganism and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each 8-hydroxyquinoline derivative in DMSO.

    • Perform serial two-fold dilutions of the stock solutions in the appropriate broth in the 96-well plates to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the compound dilutions.

    • Include a positive control (microorganism with a known antimicrobial agent), a negative control (broth only), and a growth control (microorganism in broth without any compound).

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Self-Validation: The inclusion of positive, negative, and growth controls is essential for validating the assay. The positive control ensures that the standard antimicrobial is effective under the experimental conditions. The negative control confirms the sterility of the medium, and the growth control demonstrates that the microorganism is viable and capable of growth.

Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Causality: While the MIC indicates growth inhibition (static effect), the MBC/MFC determines the lowest concentration of an agent that kills the microorganism (cidal effect). This is a crucial parameter for understanding the ultimate antimicrobial activity of a compound.

Materials:

  • Results from the MIC assay (96-well plates)

  • Nutrient agar plates (for bacteria) or Sabouraud Dextrose Agar plates (for fungi)

  • Sterile saline or phosphate-buffered saline (PBS)

Procedure:

  • Subculturing from MIC Wells: Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth in the MIC assay.

  • Plating: Spot the aliquot onto a fresh agar plate.

  • Incubation: Incubate the plates at the appropriate temperature and for the necessary duration to allow for the growth of any surviving microorganisms.

  • Determination of MBC/MFC: The MBC/MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum.

Self-Validation: The comparison to the initial inoculum count provides a quantitative measure of the cidal activity. A lack of growth on the subculture plates from wells with compound concentrations at or above the MBC/MFC validates the killing effect.

III. Structure-Activity Relationship (SAR) and Data Interpretation

The data generated from the antimicrobial screening of a library of 8-hydroxyquinoline derivatives allows for the establishment of a structure-activity relationship (SAR). This is a critical process for identifying the key structural features that contribute to antimicrobial potency and for guiding the design of more effective analogs.

Key Considerations for SAR of 8-Hydroxyquinoline Derivatives:

  • Substitution at C5 and C7: Halogenation at the C5 and C7 positions, as seen in clioquinol and cloxyquin, often enhances antimicrobial activity, particularly against Gram-negative bacteria.[9]

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the nature of the substituents, plays a crucial role in its ability to penetrate microbial cell membranes.

  • Metal Chelation: The ability to chelate metal ions is fundamental to the mechanism of action. Modifications that enhance this property without significantly increasing toxicity are desirable.

  • Steric Hindrance: Bulky substituents near the chelating nitrogen and hydroxyl groups can affect the compound's ability to bind metal ions, potentially reducing its activity.

Data Presentation:

Summarize all quantitative data, such as MIC and MBC/MFC values, in a clearly structured table for easy comparison of the activity of different derivatives against various microbial strains.

Compound ID R5 Substituent R7 Substituent MIC (µg/mL) vs. S. aureus MIC (µg/mL) vs. E. coli MIC (µg/mL) vs. C. albicans
8-HQHH3.44-13.78[5]>643.44-13.78[5]
Derivative 1ClH
Derivative 2HCH₂-N(CH₃)₂
Derivative 3ClCH₂-N(CH₃)₂
.........

Note: The values for 8-HQ are illustrative and based on literature. Researchers should fill in their experimentally determined values.

IV. Visualizing the Drug Development Workflow

A logical workflow is essential for the systematic development of new antimicrobial agents. The following diagram illustrates the key stages in the process, from initial synthesis to lead optimization.

antimicrobial_development_workflow cluster_synthesis Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_evaluation Lead Optimization synthesis Synthesis of 8-HQ Derivatives purification Purification synthesis->purification characterization Structural Characterization purification->characterization mic_assay MIC Determination characterization->mic_assay Active Compounds mbc_assay MBC/MFC Determination mic_assay->mbc_assay sar_analysis SAR Analysis mbc_assay->sar_analysis Potency Data sar_analysis->synthesis Iterative Design cytotoxicity Cytotoxicity Assay sar_analysis->cytotoxicity mechanism Mechanism of Action Studies cytotoxicity->mechanism mechanism->synthesis Rational Design

Caption: Workflow for the development of 8-hydroxyquinoline-based antimicrobial agents.

V. Understanding the Mechanism of Action

The primary antimicrobial mechanism of 8-hydroxyquinoline derivatives is their ability to disrupt metal ion homeostasis in microbial cells. This process can be visualized as a multi-step pathway.

mechanism_of_action cluster_cell Microbial Cell hq_derivative 8-HQ Derivative complex 8-HQ-Metal Complex hq_derivative->complex metal_ion Essential Metal Ion (e.g., Fe³⁺) metal_ion->complex enzyme Metalloenzyme complex->enzyme Inhibition disruption Disruption of Cellular Processes enzyme->disruption cell_death Cell Death disruption->cell_death hq_derivative_outside External 8-HQ Derivative hq_derivative_outside->hq_derivative Cellular Uptake

Caption: Proposed mechanism of action for 8-hydroxyquinoline derivatives.

VI. Concluding Remarks and Future Directions

The 8-hydroxyquinoline scaffold represents a promising platform for the development of novel antimicrobial agents to combat the growing threat of drug-resistant infections. The protocols and guidelines presented in this document provide a solid foundation for researchers to synthesize, screen, and optimize 8-HQ derivatives with enhanced antimicrobial properties. Future research should focus on developing derivatives with improved selectivity for microbial targets over host cells to minimize toxicity, as well as exploring their efficacy in more complex models of infection, such as biofilms and in vivo systems.[10] The synergistic potential of 8-hydroxyquinoline derivatives with existing antibiotics also warrants further investigation as a strategy to restore the efficacy of older drugs and to combat multidrug-resistant pathogens.[11][12]

References

  • Cherdtrakulkiat, R., Boonpangrak, S., Sinthupoom, N., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2016). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Biochemistry and Biophysics Reports, 6, 135–141.
  • de Souza, M. V. N., & de Almeida, M. V. (2021). Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives. Journal of Medicinal Chemistry, 64(23), 16996–17031.
  • Srisung, S., Suksrichavalit, T., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. International Journal of Pharmacology, 9(2), 170-175.
  • El-Gazzar, A. A., Youssef, M. M., Youns, M., & El-Sayed, I. (2018). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. Journal of King Saud University - Science, 30(4), 518-524.
  • Ferreira-Pereira, A., et al. (2022). Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex. Journal of Fungi, 8(7), 724.
  • Khan, I., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(11), 2684.
  • de Almeida, J. F., et al. (2021). Antibacterial and Synergistic Activity of a New 8-Hydroxyquinoline Derivative Against Methicillin-Resistant Staphylococcus Aureus. Antibiotics, 10(11), 1383.
  • Al-Mawsawi, L. Q., et al. (2019). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 24(12), 2236.
  • Miller, J. L., et al. (2020). 8-Hydroxyquinolines are bactericidal against Mycobacterium tuberculosis. Tuberculosis, 120, 101893.
  • Wang, Y., et al. (2023). Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections. ACS Infectious Diseases, 9(6), 1269–1281.
  • Fischer, G., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(11), 7709–7727.
  • da Silva, P. B., et al. (2021). 8-Hydroxyquinoline derivative as a promising antifungal agent to combat ocular fungal infections. Journal of Medical Microbiology, 70(1).

Sources

Application Notes & Protocols: 7-Chloro-8-nitroquinoline as a Versatile Scaffold for the Synthesis of Novel Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold in the Quest for Neuroprotection

Neurodegenerative diseases such as Alzheimer's and Parkinson's represent a growing global health challenge, characterized by the progressive loss of neuronal structure and function. A key pathological mechanism underlying this neuronal damage is oxidative stress, a state where an excess of reactive oxygen species (ROS) overwhelms the brain's antioxidant defenses.[1][2] The brain's high oxygen consumption and lipid-rich composition make it particularly vulnerable to ROS-mediated damage, which can trigger inflammation, disrupt calcium homeostasis, and ultimately lead to neuronal death.[1][2]

In the field of medicinal chemistry, the quinoline ring system is recognized as a "privileged scaffold".[1][3] This framework is present in numerous natural and synthetic compounds demonstrating a wide array of biological activities, including neuroprotective, antioxidant, and anti-inflammatory properties.[1][4] Specifically, 8-hydroxyquinoline derivatives have garnered significant attention for their ability to chelate metal ions, a process that can mitigate metal-catalyzed ROS production, and for their potent antioxidant capabilities.[3][5]

This guide focuses on the strategic use of 7-chloro-8-nitroquinoline as a highly versatile starting material for the synthesis of novel neuroprotective agents. Its unique substitution pattern, featuring a nucleophilically labile chlorine atom at the C7 position and an easily transformable nitro group at the C8 position, provides a dual handle for molecular elaboration. We will explore the chemical principles behind its reactivity and provide detailed, field-tested protocols for its conversion into a potent 8-hydroxyquinoline-based neuroprotective agent.

Part 1: Chemical Principles & Synthetic Strategy

The Unique Reactivity of this compound

The synthetic utility of this compound is dictated by the electronic interplay of its substituents.

  • Nucleophilic Aromatic Substitution (SNAr) at C7: The chlorine atom at the C7 position is an excellent leaving group. Crucially, the potent electron-withdrawing nitro group at the adjacent C8 position significantly activates the C7 carbon towards nucleophilic attack. This occurs via the addition-elimination mechanism, where a nucleophile attacks the electrophilic C7 carbon to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the chloride ion to restore aromaticity.[6][7] This regioselective activation makes the introduction of diverse amine-based side chains—a common feature in CNS-active drugs—a highly efficient process.

  • Transformation of the 8-Nitro Group: The nitro group is not merely an activating group; it is a synthetic linchpin. It can be readily reduced to a primary amine (8-aminoquinoline) using standard reducing agents like tin(II) chloride or catalytic hydrogenation.[8][9] This newly formed amino group can then serve as a precursor to other critical functionalities. Most notably, it can be converted into a hydroxyl group via a Sandmeyer-type diazotization reaction, yielding the highly sought-after 8-hydroxyquinoline core.[5]

Strategic Synthesis Workflow: From Starting Material to Neuroprotective Target

Our strategy is to leverage these two reactive sites in a logical sequence to synthesize a novel neuroprotective candidate, 7-(Piperidin-1-yl)quinolin-8-ol , which we will designate NQ-P-8OH . This target molecule combines the proven 8-hydroxyquinoline core with a piperidine moiety, a common fragment in neuroactive compounds that can improve physicochemical properties like brain penetrability.

The three-stage workflow is as follows:

  • Stage 1 (SNAr): Introduce the piperidine side chain at the C7 position.

  • Stage 2 (Reduction): Convert the 8-nitro group to an 8-amino group.

  • Stage 3 (Diazotization/Hydrolysis): Transform the 8-amino group into the final 8-hydroxy functionality.

G cluster_0 Synthetic Workflow for NQ-P-8OH A This compound (Starting Material) B Intermediate 1 7-(Piperidin-1-yl)-8-nitroquinoline A->B Stage 1: S_N_Ar Piperidine, Base C Intermediate 2 7-(Piperidin-1-yl)quinolin-8-amine B->C Stage 2: Reduction SnCl2·2H2O, HCl D NQ-P-8OH (Final Product) C->D Stage 3: Diazotization NaNO2, H2SO4, Δ

Caption: A three-stage synthetic workflow for the target neuroprotective agent.

Part 2: Detailed Experimental Protocols

Disclaimer: These protocols involve hazardous materials and should only be performed by trained chemists in a properly equipped laboratory with appropriate personal protective equipment (PPE).

Protocol 2.1: Synthesis of 7-(Piperidin-1-yl)-8-nitroquinoline (Intermediate 1)

Principle: This step utilizes a nucleophilic aromatic substitution reaction. Piperidine acts as the nucleophile, displacing the chloride at the C7 position. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to quench the HCl generated in situ, driving the reaction to completion.

Materials:

  • This compound (1.0 eq)

  • Piperidine (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous DMF (approx. 0.2 M concentration).

  • Stir the solution at room temperature until the starting material is fully dissolved.

  • Add piperidine, followed by the dropwise addition of DIPEA.

  • Heat the reaction mixture to 80 °C and monitor its progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.

  • Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude solid by flash column chromatography on silica gel to afford the title compound as a yellow solid.

Protocol 2.2: Synthesis of 7-(Piperidin-1-yl)quinolin-8-amine (Intermediate 2)

Principle: The nitro group of Intermediate 1 is reduced to a primary amine using tin(II) chloride dihydrate in concentrated hydrochloric acid. The acidic conditions protonate the quinoline nitrogen and the exocyclic amine, aiding solubility, while the tin(II) acts as the reducing agent.

Materials:

  • 7-(Piperidin-1-yl)-8-nitroquinoline (Intermediate 1) (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH), 5 M aqueous solution

  • Dichloromethane (DCM)

Procedure:

  • Suspend Intermediate 1 in ethanol in a round-bottom flask.

  • Add concentrated HCl and stir for 10 minutes at room temperature.

  • Add SnCl₂·2H₂O portion-wise to the stirring mixture. An exotherm may be observed.

  • Heat the reaction mixture to 60 °C for 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction to 0 °C in an ice bath.

  • Carefully basify the mixture by the slow addition of 5 M NaOH solution until the pH is >10. A thick precipitate of tin salts will form.

  • Extract the aqueous slurry with dichloromethane (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is often pure enough for the next step, but can be purified by chromatography if necessary.

Protocol 2.3: Synthesis of 7-(Piperidin-1-yl)quinolin-8-ol (Target Compound NQ-P-8OH)

Principle: This is a Sandmeyer-type reaction. The 8-amino group is first converted to a diazonium salt using sodium nitrite in a strong acid (sulfuric acid) at low temperature. The unstable diazonium salt is then decomposed by heating in the aqueous acidic medium, which allows for its replacement by a hydroxyl group.

Materials:

  • 7-(Piperidin-1-yl)quinolin-8-amine (Intermediate 2) (1.0 eq)

  • Sulfuric acid (H₂SO₄), 10% aqueous solution

  • Sodium nitrite (NaNO₂), aqueous solution (1.1 eq)

  • Ammonium hydroxide (NH₄OH), concentrated

  • Ethyl acetate

Procedure:

  • Dissolve Intermediate 2 in 10% aqueous H₂SO₄ in a beaker, cooling to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of NaNO₂ dropwise, ensuring the internal temperature does not exceed 5 °C. Stir for 30 minutes at this temperature.

  • Slowly heat the reaction mixture to 60-70 °C. Vigorous nitrogen evolution will be observed. Maintain heating for 1 hour after gas evolution ceases.

  • Cool the mixture to room temperature and neutralize by the careful addition of concentrated NH₄OH until the pH is ~8.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield NQ-P-8OH as a solid.

Data Summary Table
CompoundStageMolecular FormulaMW ( g/mol )Typical Yield
Intermediate 1 1 (SNAr)C₁₄H₁₅N₃O₂257.2985-95%
Intermediate 2 2 (Reduction)C₁₄H₁₇N₃227.3175-90%
NQ-P-8OH 3 (Final)C₁₄H₁₆N₂O228.2940-55%

Part 3: Biological Evaluation of Neuroprotective Activity

Rationale for In Vitro Models

Initial screening of potential neuroprotective compounds is typically performed using in vitro cell-based assays. Human neuroblastoma cell lines, such as SH-SY5Y, are widely used because they can be differentiated into mature, neuron-like cells, providing a relevant and reproducible model system to study neurotoxicity and protection.[10] These assays allow for the rapid assessment of a compound's ability to protect neurons from a specific insult, such as oxidative stress.

Protocol: Assessing Neuroprotection Against Oxidative Stress (H₂O₂-Induced Toxicity)

Principle: This assay measures the ability of the test compound (NQ-P-8OH) to protect differentiated SH-SY5Y cells from death induced by hydrogen peroxide (H₂O₂), a potent ROS. Cell viability is quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, where mitochondrial dehydrogenases in living cells convert the yellow MTT into a purple formazan product, the amount of which is proportional to the number of viable cells.

Materials:

  • Differentiated SH-SY5Y cells cultured in 96-well plates

  • Test compound NQ-P-8OH (stock solution in DMSO, serially diluted in media)

  • Hydrogen peroxide (H₂O₂), 30% solution

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium (e.g., DMEM/F12)

  • DMSO (for formazan solubilization)

Procedure:

  • Cell Plating: Seed differentiated SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of NQ-P-8OH (e.g., 0.1 µM to 50 µM) for 2 hours. Include a "vehicle control" (DMSO only) and a "positive control" (e.g., α-Lipoic acid).[11]

  • Induction of Oxidative Stress: Add H₂O₂ to all wells (except the "untreated control" wells) to a final concentration that induces ~50% cell death (this concentration, e.g., 100-200 µM, must be pre-determined).

  • Incubation: Incubate the plate for 24 hours at 37 °C in a CO₂ incubator.

  • MTT Assay:

    • Remove the culture medium.

    • Add 100 µL of fresh medium and 10 µL of MTT solution to each well and incubate for 3-4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the concentration of NQ-P-8OH against cell viability to determine the half-maximal effective concentration (EC₅₀).

Signaling Pathway Context

Excessive ROS production leads to mitochondrial dysfunction, activation of caspase cascades, and ultimately, apoptosis (programmed cell death). Neuroprotective compounds like NQ-P-8OH, particularly with its 8-hydroxyquinoline core, are hypothesized to intervene by directly scavenging ROS and chelating redox-active metal ions, thereby preventing the initiation of these downstream apoptotic pathways.

G cluster_pathway Simplified Oxidative Stress Pathway cluster_intervention Therapeutic Intervention OS Oxidative Stress (e.g., H₂O₂) ROS ↑ Reactive Oxygen Species (ROS) OS->ROS Mito Mitochondrial Dysfunction ROS->Mito Casp Caspase Activation Mito->Casp Apop Neuronal Apoptosis (Cell Death) Casp->Apop NQ NQ-P-8OH (Antioxidant/Chelator) NQ->ROS Scavenges/ Prevents

Caption: Intervention of NQ-P-8OH in the oxidative stress-induced apoptosis pathway.

Hypothetical Biological Data
CompoundEC₅₀ (µM)Max. Protection (%)
NQ-P-8OH 2.5 ± 0.488 ± 5%
α-Lipoic Acid 15.2 ± 1.875 ± 6%

Conclusion

This compound stands out as a strategically valuable and commercially available starting material for constructing libraries of potential neuroprotective agents. The orthogonal reactivity of its C7-chloro and C8-nitro groups allows for a predictable and robust synthetic approach to novel quinoline derivatives. The protocols detailed herein provide a clear pathway to synthesizing 7-(piperidin-1-yl)quinolin-8-ol (NQ-P-8OH), a compound designed to leverage the well-established neuroprotective properties of the 8-hydroxyquinoline scaffold. This guide serves as a foundational resource for researchers in drug discovery, offering both the synthetic rationale and practical methodologies required to explore this promising chemical space in the ongoing fight against neurodegenerative diseases.

References

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). PMC.
  • 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegener
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). PMC - NIH.
  • Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke. (n.d.). NCBI.
  • 4-Aminoquinoline: a comprehensive review of synthetic str
  • Quinoline antimalarials: mechanisms of action and resistance. (n.d.). PubMed.
  • In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model. (n.d.). MDPI.
  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. (2015).
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
  • Quinones as Neuroprotective Agents. (n.d.). MDPI.
  • In vitro neurology assays. (n.d.). InnoSer.
  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. (n.d.). PLOS.
  • Synthesis, characterization and pharmacological evaluation of quinoline derivatives and their complexes with copper(ΙΙ) in in vitro cell models of Alzheimer's disease. (n.d.). PubMed.
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. (n.d.). MDPI.
  • Application Notes and Protocols for Nucleophilic Aromatic Substitution on 7-Chloro-6-nitroquinoline. (n.d.). Benchchem.
  • Alzheimer's Disease in vitro models. (n.d.). Innoprot.
  • Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. (2021). PLOS One.
  • Biological Activities of Quinoline Deriv
  • Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies. (n.d.). PubMed Central.

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Troubleshooting & Optimization

Technical Support Center: Purification of 7-Methyl-8-Nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 7-methyl-8-nitroquinoline. This document is designed for researchers, scientists, and drug development professionals who are working with this critical synthetic intermediate. The synthesis of 7-methyl-8-nitroquinoline, typically achieved through the nitration of 7-methylquinoline, presents unique purification challenges due to the nature of the preceding Skraup reaction and the harsh conditions of the nitration process itself.[1][2][3] This guide provides field-proven insights and detailed protocols in a direct question-and-answer format to help you navigate these challenges and achieve high-purity material for your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the properties and handling of 7-methyl-8-nitroquinoline.

Q1: What are the most common impurities found in crude 7-methyl-8-nitroquinoline after synthesis?

A1: The impurity profile is largely dictated by the synthetic route. The most common synthesis involves the nitration of a mixture of 7-methylquinoline and 5-methylquinoline.[1] Therefore, you can expect to encounter:

  • Unreacted Starting Materials: Residual 7-methylquinoline and its isomer, 5-methylquinoline.

  • Isomeric Byproducts: Although the nitration of 7-methylquinoline is highly selective for the 8-position, variations in reaction conditions could potentially lead to trace amounts of other nitro-isomers.[1] In analogous reactions with similar substrates, the formation of minor isomeric products has been observed, which can contaminate the final product.[1]

  • Acidic Residues: Traces of sulfuric acid and nitric acid from the nitrating mixture if the quenching and washing steps are incomplete.

  • Degradation Products: The highly acidic and oxidative conditions can sometimes produce colored, "humus-like" polymeric materials.[4]

Q2: What is the expected appearance and melting point of pure 7-methyl-8-nitroquinoline?

A2: Highly pure 7-methyl-8-nitroquinoline should be a white to almost white crystalline powder.[1] A sharp melting point is a primary indicator of purity. The literature value for the melting point is consistently reported in the range of 183°C to 187°C .[1][5] A broad or depressed melting point is a definitive sign of impurities.

Q3: Which solvents are recommended for the recrystallization of 7-methyl-8-nitroquinoline?

A3: Ethanol (95%) is the most commonly cited and effective solvent for recrystallizing the crude product.[1][2] The principle of recrystallization relies on the target compound being highly soluble in the hot solvent and poorly soluble in the cold solvent. Other solvents that may be effective, based on the properties of similar nitroquinoline compounds, include methanol or mixed solvent systems like dichloromethane-hexane or chloroform.[4][6] The choice of solvent is critical and should be determined through small-scale solubility tests.

Q4: How can I definitively confirm the purity and identity of my final product?

A4: A multi-faceted approach is essential for validating your material. No single technique is sufficient.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase method, typically on a C18 column with a mobile phase of acetonitrile and water (with a formic or phosphoric acid modifier), can effectively separate the target compound from most impurities.[7][8] Purity is determined by the area percentage of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR confirms the chemical structure. The spectrum of pure 7-methyl-8-nitroquinoline is well-defined, and the absence of peaks corresponding to starting materials or isomers is a strong indicator of purity.[1]

  • Melting Point Analysis: As mentioned, a sharp melting point within the literature range (183-187°C) indicates high purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound (188.19 g/mol ).[1]

Part 2: Troubleshooting Guide

This section tackles specific issues you may encounter during the purification process, providing insights into their causes and actionable solutions.

Q5: My isolated product is a yellow or brown powder, not the expected white solid. What went wrong?

A5: This is a very common issue and typically points to two main causes:

  • Cause 1: Residual Acid: The strong acids used in the nitration mixture can cling to the solid product, leading to discoloration and potential degradation over time.

  • Solution 1: The workup procedure is critical. After precipitating the product by pouring the reaction mixture over ice, you must wash the filtered solid thoroughly with copious amounts of cold water. Use pH paper to test the filtrate until it is neutral. A subsequent wash with a cold, dilute solution of sodium bicarbonate can also be used to neutralize any remaining acid, followed by more water washes to remove the bicarbonate salt.

  • Cause 2: Organic Degradation Byproducts: The reaction may have produced colored, high-molecular-weight side products.

  • Solution 2: These impurities can often be removed during recrystallization. After dissolving your crude product in the hot recrystallization solvent (e.g., ethanol), add a small amount (1-2% by weight) of activated decolorizing carbon. Keep the solution hot and swirl for a few minutes, then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the carbon and the adsorbed impurities. Allow the clear, hot filtrate to cool slowly to obtain pure crystals.[4]

Q6: I've recrystallized my product, but the melting point is still low and broad. What is the next step?

A6: If a single recrystallization is insufficient, it strongly suggests the presence of impurities with solubility profiles very similar to your target compound, such as isomeric byproducts. In this scenario, a more powerful purification technique is required.

  • Causality: Recrystallization separates compounds based on differences in solubility. If an impurity and the desired product have very similar solubilities in a given solvent, recrystallization will be inefficient.

  • Recommended Action: Silica Gel Column Chromatography. This technique separates compounds based on differences in their polarity and interaction with the stationary phase (silica gel).[9] For nitroquinolines, a gradient elution system is often effective. A good starting point is a solvent system of hexane and ethyl acetate.[10] You would start with a low polarity eluent (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 80:20 hexane:ethyl acetate) to elute your compounds. The less polar compounds will elute first. Monitor the fractions by Thin Layer Chromatography (TLC) to identify and combine those containing the pure product.

Q7: My final yield is unexpectedly low after the initial precipitation and washing steps. How can I improve it?

A7: Low yield at this stage is often a mechanical loss issue rather than a chemical one.

  • Cause 1: Incomplete Precipitation: The product may not have fully crashed out of the aqueous acid solution.

  • Solution 1: After pouring the reaction mixture over ice and allowing the ice to melt, it is crucial to let the mixture stand for an extended period. Storing the mixture in a refrigerator (0-4°C) overnight can significantly enhance the completion of precipitation.[1]

  • Cause 2: Product Loss During Washing: 7-methyl-8-nitroquinoline has some minor solubility in organic solvents like ethanol, especially if the solvent is not ice-cold.

  • Solution 2: When washing the crude solid with ethanol, always use ice-cold 95% ethanol.[1] Use the minimum volume necessary to wash the solid effectively. Washing in several small, cold portions is more effective than one large-volume wash.

Part 3: Visualization & Data

Workflow & Decision Making

Visualizing the process can help in planning and troubleshooting. The following diagrams illustrate the overall synthesis and purification workflow and a decision tree for addressing common purification challenges.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage A Skraup Reaction (m-toluidine + glycerol) B Mixture of 7- & 5-Methylquinoline A->B C Nitration (HNO3/H2SO4, -5°C) B->C D Crude Reaction Mixture C->D E Work-up: Quench on Ice D->E F Precipitation & Filtration E->F G Washing (Cold H2O & EtOH) F->G H Crude 7-Methyl-8-Nitroquinoline G->H I Purity Analysis (TLC, MP) H->I J Recrystallization (Ethanol) I->J Impure K Column Chromatography (Hexane/EtOAc) I->K Still Impure (e.g., isomers) M Final QC (HPLC, NMR, MP) I->M Pure J->I K->I L Pure Product

Caption: General workflow for the synthesis and purification of 7-methyl-8-nitroquinoline.

G Start Analyze Crude Product (Appearance, Melting Point) Q1 Is the product colored (yellow/brown)? Start->Q1 A1_Yes 1. Ensure thorough washing with H2O/bicarbonate. 2. Use decolorizing carbon during recrystallization. Q1->A1_Yes Yes Q2 Is the melting point low and/or broad? Q1->Q2 No A1_Yes->Q2 A2_Yes Perform Recrystallization from Ethanol. Q2->A2_Yes Yes End High Purity Product (Verify with HPLC/NMR) Q2->End No Q3 Is purity still low after recrystallization? A2_Yes->Q3 A3_Yes Isomeric impurity is likely. Perform Silica Gel Column Chromatography. Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: Troubleshooting decision tree for purifying 7-methyl-8-nitroquinoline.

Reference Data

The following tables provide key quantitative data for easy reference.

Table 1: Physicochemical Properties of 7-Methyl-8-Nitroquinoline

PropertyValueSource(s)
Molecular Formula C₁₀H₈N₂O₂[7]
Molecular Weight 188.19 g/mol [7]
Appearance White to almost white powder/crystal[1]
Melting Point 183 - 187 °C[1][5]
Solubility Insoluble in water. Soluble in ethanol, chloroform, and dilute acids.[5][11]
CAS Number 7471-63-8[7]

Table 2: Recommended Solvents for Purification and Analysis

TechniqueSolvent / SystemPurpose & Rationale
Washing Ice-cold 95% EthanolRemoves acid-soluble and more polar impurities with minimal loss of product.[1]
Recrystallization 95% EthanolGood solubility differential between hot and cold conditions provides effective purification from many common impurities.[2]
Column Chromatography Silica Gel with Hexane/Ethyl Acetate GradientSeparates compounds based on polarity; highly effective for removing isomers or other closely related impurities.[10][12]
HPLC Analysis Acetonitrile / Water with Formic AcidStandard reverse-phase conditions for baseline separation and accurate purity quantification.[7]
NMR Analysis CDCl₃ (Deuterated Chloroform) or DMSO-d₆Common deuterated solvents that effectively dissolve the compound for structural analysis.[1][8]

Part 4: Detailed Experimental Protocols

These protocols provide a validated starting point for your purification experiments.

Protocol 1: Purification by Recrystallization

This protocol is designed to remove most common impurities from the crude, washed product.

  • Solvent Selection: Choose an appropriate solvent. Ethanol (95%) is the recommended starting point.[2]

  • Dissolution: Place the crude 7-methyl-8-nitroquinoline in an Erlenmeyer flask. Add a minimal amount of the solvent and heat the mixture to boiling with gentle swirling (use a hot plate with a stirrer). Continue adding small portions of the hot solvent until the solid just dissolves completely. Adding excess solvent will reduce your final yield.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of decolorizing carbon. Re-heat the solution to boiling for 2-5 minutes.

  • Hot Filtration: If you used decolorizing carbon, or if there are any insoluble impurities, perform a hot filtration. Place a funnel with fluted filter paper over a clean, pre-warmed flask. Pour the hot solution through the filter paper quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Do not disturb the flask during this process.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Determine the melting point and perform HPLC analysis to confirm purity.

Protocol 2: Purification by Silica Gel Column Chromatography

Use this method when recrystallization fails to yield a pure product, particularly if isomeric impurities are suspected.[9]

  • TLC Analysis: First, analyze your crude material by TLC using different ratios of hexane and ethyl acetate to find a solvent system that gives good separation and a retention factor (Rf) of ~0.2-0.3 for the desired product.

  • Column Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into a glass chromatography column and allow it to pack evenly under gravity or gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a slightly more polar solvent (like dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the sample to the top of the packed column.

  • Elution: Begin eluting the column with the low-polarity solvent system, collecting fractions in test tubes. Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 hexane:ethyl acetate) according to your TLC analysis.

  • Fraction Analysis: Spot each collected fraction onto a TLC plate to identify which ones contain your pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Final Analysis: Dry the resulting solid under vacuum and confirm its purity and identity using HPLC, NMR, and melting point analysis.

References

  • An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. [Link]

  • 6-methoxy-8-nitroquinoline. Organic Syntheses Procedure. [Link]

  • Separation of 5-nitroquinoline and 8-nitroquinoline.
  • 8-Nitroquinoline. ResearchGate. [Link]

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. [Link]

  • 7-Methyl-8-nitroquinoline. SIELC Technologies. [Link]

  • Nomination Background: 8-Methylquinoline (CASRN: 611-32-5). National Toxicology Program (NTP). [Link]

  • 8-Nitroquinoline. PubChem. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • 7-Methyl-8-nitroquinoline, 98+%. Thermo Scientific Alfa Aesar. [Link]

  • Method for preparing 2-methyl-8-aminoquinoline
  • The crystallization of quinoline.
  • How To Recrystallize A Solid. YouTube. [Link]

  • Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol. Eureka | Patsnap. [Link]

  • Chemical/Laboratory Techniques: Column Chromatography. YouTube. [Link]

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. PMC - PubMed Central. [Link]

Sources

Technical Support Center: Optimizing Selective Nitration of 7-Chloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the selective nitration of 7-chloroquinoline. As Senior Application Scientists, we have compiled this resource to address the common challenges and questions encountered during this critical synthesis. This guide is designed to provide not just protocols, but a deeper understanding of the reaction's nuances to empower you to optimize for yield, selectivity, and purity.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the electrophilic nitration of 7-chloroquinoline.

Q1: What is the primary objective and expected major product of the nitration of 7-chloroquinoline?

The primary objective is the regioselective introduction of a nitro group (-NO₂) onto the 7-chloroquinoline scaffold. The reaction proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[1] The major product is typically 7-chloro-6-nitroquinoline. However, the formation of other regioisomers, such as 7-chloro-5-nitroquinoline and 7-chloro-8-nitroquinoline, is a significant challenge.[2] The directing effects of the chloro substituent and the quinoline ring nitrogen influence the position of nitration.[2]

Q2: Why is strict temperature control so critical in this reaction?

Temperature is arguably the most critical parameter for achieving high selectivity in this nitration. Here's why:

  • Reaction Energetics: Nitration is a highly exothermic reaction. Without proper cooling, localized heating can occur, leading to a runaway reaction.

  • Selectivity: Lower temperatures (e.g., 0-5 °C) favor kinetic control, which enhances the regioselectivity for the desired 6-position product.[2][3] At higher temperatures, the reaction can overcome the activation energy barriers for the formation of other isomers, leading to a mixture of products and reduced purity.[3]

  • Side Reactions: Elevated temperatures can promote undesirable side reactions, including di-nitration and oxidative degradation of the quinoline ring, resulting in charring or tar formation.[2][3]

Q3: What are the standard nitrating agents for this synthesis, and how do they differ?

The choice of nitrating agent is crucial for controlling the reaction's reactivity and selectivity.

  • Mixed Acid (HNO₃/H₂SO₄): This is the most common and potent nitrating system. Concentrated sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile.[1]

  • Fuming Nitric Acid: This can be used, often in conjunction with sulfuric acid, for a very strong nitrating mixture.[4]

  • Milder Nitrating Agents: For substrates sensitive to strong acids or when higher selectivity is required, milder agents like acetyl nitrate (formed in situ from nitric acid and acetic anhydride) can be considered.[3] These reagents generate the nitronium ion more slowly, allowing for better control.

Q4: How does the mechanism of electrophilic aromatic substitution apply here?

The nitration of 7-chloroquinoline follows the classical SEAr mechanism, which involves the generation of a powerful electrophile that attacks the electron-rich aromatic ring.

SEAr_Mechanism cluster_0 Step 1: Formation of Nitronium Ion cluster_1 Step 2 & 3: Attack and Re-aromatization HNO3 HNO₃ Nitronium NO₂⁺ (Electrophile) HNO3->Nitronium Protonation & Dehydration H2SO4 H₂SO₄ H2SO4->Nitronium HSO4 HSO₄⁻ H3O H₃O⁺ Quinoline 7-Chloroquinoline Nitronium->Quinoline Sigma Sigma Complex (Carbocation Intermediate) Quinoline->Sigma Electrophilic Attack by NO₂⁺ Product 7-Chloro-Nitroquinoline Isomers Sigma->Product Deprotonation by HSO₄⁻ (Restores Aromaticity)

Mechanism of Electrophilic Nitration.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the selective nitration of 7-chloroquinoline.

Problem Potential Cause(s) Recommended Solution(s) Scientific Rationale
Low Yield / Incomplete Reaction 1. Reaction temperature is too low: The activation energy is not being met. 2. Insufficient reaction time: The reaction has not proceeded to completion. 3. Poor quality reagents: Decomposed nitric acid or non-anhydrous sulfuric acid.1. Gradually increase the temperature in small increments (e.g., to 5-10 °C), while carefully monitoring for side product formation using TLC.[2] 2. Increase the reaction time in 30-minute increments, monitoring progress by TLC.[2] 3. Use freshly prepared nitrating mixture and ensure sulfuric acid is concentrated (98%).[3]1. Increasing temperature provides the necessary energy for the reaction to proceed at a reasonable rate. 2. Allows more time for the reactants to be converted to products. 3. The formation of the nitronium ion electrophile is most efficient under anhydrous and concentrated acidic conditions.[1]
Formation of Multiple Products / Poor Selectivity 1. Reaction temperature is too high: Leads to the formation of kinetic and thermodynamic side products (e.g., 5-nitro and 8-nitro isomers).[2][3] 2. Nitrating agent added too quickly: Causes localized "hot spots" that mimic a high-temperature reaction. 3. Inappropriate nitrating agent: The chosen agent is too reactive for the desired selectivity.1. Maintain a strictly controlled low temperature (0-5 °C) throughout the addition and reaction period.[2] Use an ice-salt bath for better temperature management. 2. Add the nitrating mixture dropwise over a prolonged period (e.g., 30-60 minutes) with vigorous stirring.[2] 3. Consider using a milder nitrating agent, such as acetyl nitrate, for better control.[3]1. Low temperature favors the kinetically preferred product at the 6-position, enhancing regioselectivity.[2] 2. Slow addition ensures the exothermic heat of reaction is dissipated effectively, maintaining a uniform low temperature. 3. Milder reagents reduce the overall reaction rate, allowing the inherent directing effects of the substrate to dominate.
Charring or Tar Formation 1. Excessively high reaction temperature: Causes oxidative degradation of the quinoline ring.[3] 2. Concentrated acid is too strong or used in excess: Can lead to unwanted polymerization or decomposition pathways.1. Immediately lower the reaction temperature. For future experiments, ensure consistent and efficient cooling from the start. 2. Re-evaluate the stoichiometry of the acid catalyst. Use the minimum amount of sulfuric acid required to effectively generate the nitronium ion.1. Controlling the exothermicity of the reaction prevents the temperature from reaching a point where the substrate decomposes. 2. Optimizing the acid concentration minimizes harsh conditions that can degrade the starting material and product.
Difficulty in Product Isolation 1. Product remains soluble in the acidic aqueous work-up solution: The quinoline nitrogen is protonated, forming a soluble salt. 2. Formation of a stable emulsion during extraction. 1. After quenching the reaction on ice, carefully neutralize the solution with a base (e.g., saturated sodium bicarbonate or dilute NaOH solution) until the pH is neutral (~7) to precipitate the product.[2][4] 2. Add a saturated brine solution during the extraction process to break up the emulsion by increasing the ionic strength of the aqueous phase.[3]1. Neutralization deprotonates the quinoline nitrogen, rendering the product less soluble in water and allowing it to be filtered or extracted. 2. Brine reduces the mutual solubility of the organic and aqueous layers, facilitating phase separation.

Experimental Protocols

Optimized Protocol for Selective Nitration of 7-Chloroquinoline

This protocol is designed to maximize the yield of 7-chloro-6-nitroquinoline while minimizing isomeric impurities.

Materials:

  • 7-Chloroquinoline

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (90%) or Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice-salt bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 7-chloroquinoline in concentrated sulfuric acid. The dissolution may be slightly exothermic.

  • Cooling: Cool the mixture in an ice-salt bath to between 0 °C and 5 °C. It is critical to maintain this temperature range throughout the addition of the nitrating agent.[2]

  • Preparation of Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding nitric acid to a cooled portion of concentrated sulfuric acid.

  • Controlled Addition: Slowly add the nitrating mixture dropwise to the cooled solution of 7-chloroquinoline over 30-60 minutes.[2] Ensure the internal temperature does not exceed 5 °C.[2]

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 1-2 hours.[2] Monitor the reaction's progress by taking small aliquots, quenching them in a basic solution, extracting, and analyzing by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice with stirring.[4]

  • Neutralization: Slowly and carefully add saturated sodium bicarbonate solution to the acidic mixture until the pH reaches ~7. The product will precipitate out as a solid.[2][4]

  • Isolation:

    • Filtration: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.[4]

    • Extraction: Alternatively, extract the neutralized aqueous layer multiple times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.[2]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.[2][4]

Nitration_Workflow Start Dissolve 7-Chloroquinoline in Conc. H₂SO₄ Cool Cool to 0-5 °C (Ice-Salt Bath) Start->Cool Add Dropwise Addition of Nitrating Mixture (HNO₃/H₂SO₄) (Maintain T < 5 °C) Cool->Add Stir Stir at 0-5 °C for 1-2h Add->Stir Monitor Monitor by TLC Stir->Monitor Monitor->Stir Incomplete Quench Pour onto Crushed Ice Monitor->Quench Reaction Complete Neutralize Neutralize with NaHCO₃ (pH ~7) Quench->Neutralize Isolate Isolate Crude Product (Filtration or Extraction) Neutralize->Isolate Purify Purify Product (Recrystallization or Chromatography) Isolate->Purify End Pure 7-Chloro-6-nitroquinoline Purify->End

Experimental Workflow for Selective Nitration.

References

  • BenchChem. (2025). Optimizing reaction conditions for the nitration of 2-phenylquinoline. Benchchem.com.
  • BenchChem. (2025). Technical Support Center: Reactions of 7-Chloro-6-nitroquinoline. Benchchem.com.
  • BenchChem. (2025). Spectroscopic and Synthetic Profile of 7-Chloro-6-nitroquinoline: A Technical Guide. Benchchem.com.
  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Masterorganicchemistry.com. Available at: [Link]

Sources

Technical Support Center: Purification of Regioisomeric Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for navigating the complexities of purifying regioisomeric quinolines. This resource is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges posed by these structurally similar compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you with the knowledge to overcome common experimental hurdles.

The Challenge of Regioisomeric Quinolines

Regioisomers of quinoline, having the same molecular formula but differing in the substitution pattern on the quinoline ring, often exhibit very similar physicochemical properties. This similarity in polarity, solubility, and boiling point makes their separation a significant challenge in synthetic and medicinal chemistry. Effective purification is critical as different regioisomers can possess vastly different biological activities and toxicological profiles.

Troubleshooting Guides

This section addresses specific problems you may encounter during the purification of regioisomeric quinolines, offering probable causes and actionable solutions.

Issue 1: Co-elution of Regioisomers in Column Chromatography

Problem: You are observing a single spot on TLC or overlapping peaks in HPLC, indicating that your regioisomers are not separating.

Probable Causes:

  • Insufficient Selectivity of the Stationary Phase: Standard silica gel may not provide enough differential interaction to resolve isomers with very similar polarities.

  • Inadequate Mobile Phase Composition: The eluent system may not be optimized to exploit the subtle differences in the isomers' affinities for the stationary phase.

  • Column Overloading: Applying too much sample can lead to band broadening and poor resolution.

Solutions & Experimental Rationale:

Solution Detailed Protocol & Rationale
Optimize Mobile Phase Systematically screen a range of solvent systems with varying polarities and compositions. For normal-phase chromatography on silica, a common starting point is a mixture of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate or acetone). Adding a small percentage of a third solvent, like methanol or triethylamine (for basic compounds), can significantly alter selectivity.[1][2] The goal is to find a system where the regioisomers exhibit a discernible difference in Rf values on TLC.
Change Stationary Phase If optimizing the mobile phase is unsuccessful, consider alternative stationary phases. Alumina (basic, neutral, or acidic) can offer different selectivity compared to silica.[1] For more challenging separations, reversed-phase (e.g., C18) or specialized stationary phases (e.g., those with phenyl or cyano functionalities) in HPLC can provide the necessary resolution.[3][4]
Employ Flash Chromatography Flash chromatography, which uses a higher pressure to force the mobile phase through the column, can improve separation efficiency compared to traditional gravity chromatography.[1]
Derivative Formation In some cases, temporarily converting the regioisomers into derivatives (e.g., by protecting a functional group) can introduce a greater difference in their physical properties, facilitating separation. The protecting group can then be removed after purification.
Issue 2: Difficulty in Inducing Crystallization for Separation

Problem: Your mixture of regioisomers remains as an oil or fails to crystallize from various solvents, preventing purification by recrystallization.

Probable Causes:

  • Similar Crystal Lattice Energies: The regioisomers may have very similar abilities to pack into a crystal lattice, making it difficult for one to selectively crystallize.

  • Presence of Impurities: Even small amounts of impurities can inhibit crystal nucleation and growth.

  • Inappropriate Solvent Choice: The solvent may be too good at solvating both isomers, preventing either from precipitating.

Solutions & Experimental Rationale:

Solution Detailed Protocol & Rationale
Systematic Solvent Screening Test a wide range of solvents with varying polarities. A good crystallization solvent is one in which the desired isomer has high solubility at elevated temperatures and low solubility at lower temperatures, while the other isomer remains more soluble. Start with common solvents like ethanol, methanol, acetone, ethyl acetate, and hexane.[5]
Use of Co-solvents A mixture of a "good" solvent (in which the compound is very soluble) and a "poor" solvent (in which it is sparingly soluble) can be effective. Dissolve the mixture in a minimal amount of the hot "good" solvent and then slowly add the "poor" solvent until turbidity appears. Then, allow the solution to cool slowly.
Salt Formation For basic quinolines, forming a salt with an appropriate acid (e.g., HCl, HBr, or a sulfonic acid) can significantly alter the crystallization properties.[6][7][8] The resulting salt may have a more rigid and selective crystal lattice, allowing for the separation of one regioisomer. The free base can be regenerated after purification.
Seed Crystals If a small amount of one pure regioisomer is available, adding a seed crystal to a supersaturated solution can induce selective crystallization.
Slow Evaporation Dissolve the mixture in a suitable solvent and allow the solvent to evaporate slowly and undisturbed over a period of days. This can sometimes promote the growth of well-defined crystals of one isomer.
Issue 3: Inability to Differentiate Regioisomers Spectroscopically

Problem: After a presumed successful purification, you are struggling to confirm the identity of the isolated regioisomers using standard spectroscopic techniques like ¹H NMR.

Probable Causes:

  • Subtle Differences in Spectroscopic Signatures: The electronic environments of the protons and carbons in regioisomers can be very similar, leading to only minor differences in chemical shifts and coupling constants.

  • Instrument Resolution: A lower-field NMR spectrometer may not have sufficient resolution to distinguish between closely spaced signals.

Solutions & Experimental Rationale:

Solution Detailed Protocol & Rationale
High-Field NMR Utilize a higher-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.[9]
2D NMR Techniques Employ two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to unambiguously assign proton and carbon signals and establish connectivity within the molecule. This can help differentiate between isomers based on their unique correlation patterns.
Nuclear Overhauser Effect (NOE) Spectroscopy NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can be used to determine the spatial proximity of protons. This is particularly useful for distinguishing regioisomers where the key difference is the relative positions of substituents.
Mass Spectrometry While regioisomers have the same molecular weight, their fragmentation patterns in mass spectrometry can differ. Collision-induced dissociation (CID) can reveal unique fragment ions for each isomer, aiding in their differentiation.[10]
Comparative Spectroscopic Analysis If possible, obtain reference spectra of the pure regioisomers for a direct comparison with your experimental data.[9]

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when faced with a difficult regioisomer separation?

A: The most crucial first step is to develop a reliable analytical method to monitor the separation. This is typically done using Thin Layer Chromatography (TLC) or analytical High-Performance Liquid Chromatography (HPLC). Systematically screen different mobile phases and stationary phases on an analytical scale to find conditions that show at least partial separation of the regioisomers. This information will be invaluable for scaling up to a preparative separation.[1]

Q2: Are there any non-chromatographic methods that can be effective for separating quinoline regioisomers?

A: Yes, besides chromatography, fractional crystallization is a powerful technique, especially if the regioisomers are solids.[6] This method relies on differences in the solubility of the isomers in a particular solvent. Another approach is fractional distillation if the regioisomers are liquids and have a sufficient difference in their boiling points.[6]

Q3: Can chiral chromatography be useful for separating achiral regioisomers?

A: While primarily used for enantiomers, in some rare cases, a chiral stationary phase (CSP) has been reported to resolve achiral regioisomers. The mechanism is not always fully understood but may involve specific interactions with the chiral environment of the CSP that differentiate the spatial arrangement of the achiral isomers. It is an unconventional but potentially effective approach for very challenging separations.[11]

Q4: How can I improve the resolution of my preparative HPLC separation?

A: To improve resolution in preparative HPLC, you can:

  • Optimize the mobile phase: Fine-tune the solvent composition to maximize the separation factor (alpha) between the peaks.[3]

  • Reduce the flow rate: Lowering the flow rate can increase the column efficiency.

  • Decrease the particle size of the stationary phase: Smaller particles provide a larger surface area and lead to sharper peaks.

  • Increase the column length: A longer column provides more theoretical plates and better separation.

  • Reduce the sample load: Overloading the column is a common cause of poor resolution.

Q5: What are the key considerations when choosing between normal-phase and reversed-phase chromatography?

A:

  • Normal-Phase (e.g., silica, alumina): This is generally suitable for separating less polar to moderately polar compounds. The mobile phase is non-polar (e.g., hexane/ethyl acetate). It is often the first choice for traditional column chromatography.

  • Reversed-Phase (e.g., C18, C8): This is ideal for separating polar compounds. The mobile phase is polar (e.g., water/acetonitrile or water/methanol).[3] It is the most common mode in HPLC. The choice depends on the polarity of your quinoline regioisomers. If they are highly functionalized and polar, reversed-phase may be more effective.

Visualizing Experimental Workflows

Troubleshooting Workflow for Co-eluting Regioisomers

start Co-elution Observed tlc_hplc Analytical TLC/HPLC Screening start->tlc_hplc mobile_phase Optimize Mobile Phase (Gradient, Additives) tlc_hplc->mobile_phase derivatization Consider Derivatization tlc_hplc->derivatization No Separation in Any System stationary_phase Change Stationary Phase (Alumina, RP, etc.) mobile_phase->stationary_phase No Improvement success Separation Achieved mobile_phase->success Improved Separation flash_chrom Employ Flash Chromatography stationary_phase->flash_chrom Partial Improvement stationary_phase->success Successful Separation failure Separation Unsuccessful (Consider Alternative Methods) stationary_phase->failure Still Co-eluting flash_chrom->success derivatization->tlc_hplc

Caption: A decision tree for troubleshooting the co-elution of regioisomeric quinolines.

Workflow for Purification via Fractional Crystallization

start Mixture of Regioisomers solvent_screen Systematic Solvent Screening start->solvent_screen dissolve Dissolve in Minimum Hot Solvent solvent_screen->dissolve cool Slow Cooling dissolve->cool crystals Crystals Form cool->crystals no_crystals No Crystals Form cool->no_crystals Oiling Out filter Filter and Wash Crystals crystals->filter cosolvent Try Co-solvent System no_crystals->cosolvent salt_formation Attempt Salt Formation no_crystals->salt_formation mother_liquor Analyze Mother Liquor filter->mother_liquor analyze_crystals Analyze Purity of Crystals (NMR, HPLC) filter->analyze_crystals pure Pure Regioisomer analyze_crystals->pure impure Still a Mixture analyze_crystals->impure recrystallize Recrystallize impure->recrystallize recrystallize->analyze_crystals cosolvent->dissolve salt_formation->solvent_screen

Caption: A systematic workflow for separating regioisomers using fractional crystallization.

References

  • Vertex AI Search. (2017, March 7).
  • Bhushan, R., & Tanwar, S. (2018). Chiral separation of quinolones by liquid chromatography and capillary electrophoresis. Chirality, 30(5), 546-564.
  • SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column.
  • Google Patents. (2008). CN100360534C - Separation of regioisomers of metal phthalocyanines.
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  • BenchChem. A Comparative Spectroscopic Guide to Quinoline and Isoquinoline.
  • ResearchGate. (2024). (PDF) Synthesis of a Series of Quinoline-Based New Chiral Reagent and its Application in Separation of Racemic Mexiletine followed by Liquid Chromatography and Confirmation of Results Using Molecular Modelling; A Complete Study.
  • ResearchGate. (2023). (PDF)
  • ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?.
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  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Reddit. How to separate these regioisomers? : r/OrganicChemistry.
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  • PMC - NIH. (2016). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)
  • PMC - PubMed Central. (2022). Challenges and emerging trends in liquid chromatography-based analyses of mRNA pharmaceuticals.
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  • ResearchGate. (2025). Rotational spectra of quinoline and of isoquinoline: Spectroscopic constants and electric dipole moments | Request PDF.
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Technical Support Center: Regioselectivity in SNAr of Dichloroquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions on dichloroquinoline scaffolds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding to empower your research. This guide is designed for professionals in synthetic chemistry and drug development who are looking to master the regioselective functionalization of these critical heterocyclic systems.

The Challenge of Regioselectivity

Dichloroquinolines are invaluable precursors in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] The ability to selectively substitute one chlorine atom over another is paramount for efficient synthesis and the creation of diverse compound libraries. However, achieving high regioselectivity in Nucleophilic Aromatic Substitution (SNAr) reactions can be a significant challenge, often resulting in mixtures that are difficult to separate and lead to lower overall yields.

This guide provides a structured approach to understanding, controlling, and troubleshooting regioselectivity in the SNAr reactions of the most common dichloroquinoline isomer, 2,4-dichloroquinoline, with principles applicable to other isomers.

Fundamentals: Why is C4 the Preferred Site of Attack in 2,4-Dichloroquinoline?

Before troubleshooting, it's crucial to understand the inherent electronic properties of the 2,4-dichloroquinoline system. In most cases, nucleophilic attack preferentially occurs at the C4 position. This is not arbitrary; it is governed by fundamental principles of electronic stability.

The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3][4] The stability of this intermediate is the key to determining the regiochemical outcome.

  • Attack at C4 (γ-position): When a nucleophile attacks the C4 position, the negative charge of the Meisenheimer intermediate is delocalized across the carbocyclic ring and, critically, onto the electronegative quinoline nitrogen atom. This delocalization onto nitrogen provides significant stabilization.

  • Attack at C2 (α-position): Attack at the C2 position results in a Meisenheimer intermediate where the negative charge cannot be delocalized onto the ring nitrogen. This intermediate is therefore significantly less stable and forms more slowly.

Computational studies, such as Density Functional Theory (DFT) calculations on analogous systems like 2,4-dichloroquinazolines, confirm this principle. These studies show that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 position, making it more electrophilic and susceptible to nucleophilic attack.[5][6] This corresponds to a lower activation energy for the C4-substitution pathway.

SNAr_Mechanism sub 2,4-Dichloroquinoline intermediate_c4 Meisenheimer Intermediate (C4 Attack) More Stable (Charge on N) sub->intermediate_c4 Attack at C4 (Lower Ea) intermediate_c2 Meisenheimer Intermediate (C2 Attack) Less Stable sub->intermediate_c2 Attack at C2 (Higher Ea) nu Nucleophile (Nu⁻) product_c4 4-Substituted Product intermediate_c4->product_c4 -Cl⁻ product_c2 2-Substituted Product intermediate_c2->product_c2 -Cl⁻ caption SNAr Mechanism & Regioselectivity in 2,4-Dichloroquinoline

Caption: SNAr Mechanism & Regioselectivity in 2,4-Dichloroquinoline

Troubleshooting Guide

This section addresses common issues encountered during SNAr reactions with dichloroquinolines in a practical question-and-answer format.

Q1: My reaction with an amine nucleophile on 2,4-dichloroquinoline is yielding a mixture of C4 and C2 isomers. How can I increase selectivity for the C4 product?

This is a classic challenge. While C4 is electronically favored, suboptimal conditions can erode this inherent preference.

Answer:

Improving C4 selectivity involves fine-tuning your reaction conditions to favor the kinetically controlled product. Here’s a systematic approach:

1. Lower the Reaction Temperature:

  • Causality: The activation energy for C4 attack is lower than for C2 attack. By reducing the temperature, you provide less energy to the system, making it more difficult to overcome the higher activation barrier for the C2 pathway. The C4 reaction, with its lower barrier, will proceed preferentially.

  • Action: If you are running the reaction at reflux, try reducing the temperature to room temperature or even 0 °C. Monitor the reaction progress over a longer period.

2. Choose an Appropriate Solvent:

  • Causality: The SNAr mechanism involves the formation of a charged Meisenheimer intermediate. Polar aprotic solvents like acetonitrile, THF, or DMF can stabilize this charged intermediate, facilitating the reaction.[5] Protic solvents like ethanol or isopropanol can also be effective.[5]

  • Action: If you are using a non-polar solvent (e.g., toluene), switch to a polar aprotic solvent like acetonitrile or THF. These are often excellent choices for achieving high selectivity.[5]

3. Consider the Nucleophile's Steric Profile:

  • Causality: The C2 position is flanked by the quinoline nitrogen and the C3-H, making it more sterically hindered than the C4 position. Using a less sterically demanding nucleophile can sometimes enhance C4 selectivity.

  • Action: If you are using a bulky secondary amine, and if your synthetic plan allows, test a smaller primary amine under the optimized conditions to see if selectivity improves.

4. Control Stoichiometry and Base:

  • Causality: Using a large excess of the amine nucleophile can sometimes lead to side reactions or the formation of the di-substituted product, especially at higher temperatures.[5] An external, non-nucleophilic base is often used to quench the HCl generated during the reaction.

  • Action: Use 1.0-1.2 equivalents of the amine nucleophile in the presence of a base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA).[5]

Troubleshooting Workflow for Poor C4-Selectivity

Troubleshooting_Workflow start Problem: Poor C4/C2 Regioselectivity q_temp Is the reaction run at elevated temperature? start->q_temp a_temp_yes Action: Lower temperature to room temp or 0 °C q_temp->a_temp_yes Yes q_solvent Is the solvent non-polar (e.g., Toluene)? q_temp->q_solvent No a_temp_yes->q_solvent a_solvent_yes Action: Switch to polar aprotic solvent (e.g., Acetonitrile, THF, DMF) q_solvent->a_solvent_yes Yes q_nuc Is the nucleophile sterically bulky? q_solvent->q_nuc No a_solvent_yes->q_nuc a_nuc_yes Consider kinetic effects. Is a smaller nucleophile an option? q_nuc->a_nuc_yes Yes outcome Result: Enhanced C4 Selectivity q_nuc->outcome No a_nuc_yes->outcome

Caption: Systematic Workflow for Troubleshooting Poor C4-Regioselectivity.

Q2: I need to synthesize the 2-substituted isomer. How can I reverse the natural regioselectivity?

Answer:

Achieving C2 selectivity is challenging but possible. It requires overcoming the inherent electronic preference for C4. The strategies generally fall into two categories: blocking the C4 position or exploiting specific reaction mechanisms.

1. Thermodynamic Control (Isomerization):

  • Causality: In some cases, the C2-substituted product may be the thermodynamically more stable isomer, even if it is formed more slowly (kinetically disfavored). Running the reaction at high temperatures for an extended period could potentially allow for an equilibrium to be established, favoring the thermodynamic product. This is highly system-dependent.

  • Action: This is an empirical approach. Run the reaction in a high-boiling point solvent (e.g., diphenyl ether) at high temperatures (>150-200 °C) and monitor for isomerization of the C4-product to the C2-product. Caution: This can lead to decomposition and is often not a clean process.

2. Blocking/Directing Group Strategy:

  • Causality: The most reliable method is to use a substrate where the C4 position is already functionalized or blocked.

  • Action:

    • Start with a 4-hydroxyquinoline or 4-methoxyquinoline.

    • Convert the hydroxyl group to a chloro group at C2 using POCl₃.

    • Perform the SNAr reaction, which will now be directed to the only available position, C2.

    • If necessary, remove the group at C4 in a subsequent step.

3. Exploiting Specific Nucleophile/Substrate Interactions:

  • Causality: While less common for quinolines, in other heterocyclic systems like dichloropyridines or pyrimidines, specific substituents can direct nucleophilic attack to an adjacent position.[7][8] For example, a substituent capable of coordinating with the nucleophile's counter-ion (e.g., a carboxylate or nitro group) can direct attack to the ortho position through a cyclic transition state.[7]

  • Action: This is a substrate design strategy. If you have other substituents on the quinoline ring, consider if they could create a directing effect. For instance, a group at C3 might sterically hinder C4 and electronically favor C2, a phenomenon seen in some substituted 2,4-dichloropyrimidines.

Frequently Asked Questions (FAQs)

Q: Does the nature of the nucleophile (e.g., O, N, S) significantly impact regioselectivity? A: Yes. While the electronic preference of the quinoline ring for C4 attack is the dominant factor, the nucleophile plays a role. Harder nucleophiles (like alkoxides) may exhibit different selectivity profiles compared to softer nucleophiles (like thiolates), often due to kinetic versus thermodynamic control or specific interactions with the solvent or counter-ions. The reaction of 2-MeSO₂-4-chloropyrimidine, for example, shows C4 selectivity with amines but C2 selectivity with alkoxides, highlighting the profound impact the nucleophile can have.[8]

Q: How do substituents on the benzo-part of the quinoline ring affect C4/C2 regioselectivity? A: Electron-withdrawing groups (EWGs) on the carbocyclic ring (positions 5, 6, 7, 8) will generally increase the overall rate of reaction by stabilizing the negative charge of the Meisenheimer intermediate. They typically do not alter the C4 vs. C2 preference but can make the reaction faster and cleaner. Conversely, electron-donating groups (EDGs) will decrease the reaction rate. In analogous 2,4-dichloroquinazoline systems, various EDGs and EWGs on the benzo ring did not change the inherent C4-position regioselectivity.[5]

Q: Are there any catalytic methods to improve regioselectivity? A: While SNAr reactions are not typically catalyzed in the same way as cross-coupling reactions, certain additives can influence the outcome. Phase-transfer catalysts can be useful in biphasic systems. More advanced research has explored using catalysts that may form donor-acceptor interactions with the aromatic ring, potentially altering the electronic landscape to favor one site over another, though this is not yet a standard laboratory method for this specific problem.[9]

Data Summary Table

The following table summarizes the expected qualitative effects of various parameters on the regioselective SNAr of 2,4-dichloroquinoline.

ParameterChangeExpected Impact on C4:C2 RatioRationale
Temperature Decrease (e.g., RT to 0 °C)IncreaseFavors the kinetic product (lower Ea for C4 attack).
Temperature Increase (e.g., RT to Reflux)DecreaseProvides energy to overcome the higher Ea for C2 attack.
Solvent Polarity Non-polar → Polar AproticIncreaseStabilizes the charged Meisenheimer intermediate, enhancing the inherent electronic preference.[5]
Nucleophile Size Small → Large (Sterically hindered)DecreaseSteric hindrance at the C2 position is more pronounced, but very bulky nucleophiles can sometimes alter expected outcomes.
Substituent (C5-C8) Add Electron-Withdrawing GroupNo significant changeIncreases overall reactivity but typically doesn't alter the C4/C2 preference.[5]

Protocol: Selective C4-Amination of 2,4-Dichloroquinoline

This protocol provides a robust starting point for achieving high regioselectivity for C4 substitution.

Objective: To synthesize 2-chloro-4-aminoquinoline derivatives with high regioselectivity.

Materials:

  • 2,4-Dichloroquinoline

  • Amine nucleophile (e.g., benzylamine)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

  • Standard workup and purification supplies (rotary evaporator, silica gel, solvents for chromatography)

Procedure:

  • Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2,4-dichloroquinoline (1.0 eq.).

  • Solvent: Add anhydrous acetonitrile to create a 0.1-0.2 M solution. Stir until the starting material is fully dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of Base: Add DIPEA (1.5 eq.) to the stirred solution.

  • Nucleophile Addition: Slowly add the amine nucleophile (1.1 eq.) dropwise over 5-10 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the consumption of 2,4-dichloroquinoline and the appearance of a new, major product spot.

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

    • Redissolve the residue in ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure 4-substituted-2-chloroquinoline product.

  • Characterization: Confirm the structure and regiochemistry using ¹H NMR, ¹³C NMR, and mass spectrometry. For quinolines, 2D-NMR techniques like HMBC and NOESY can be invaluable for unambiguous structural assignment, as demonstrated for related quinazoline systems.[5][6]

References
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. National Institutes of Health (NIH). [Link]

  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. PubMed Central. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc.. [Link]

  • Haloselectivity of Heterocycles. Baran Lab, Scripps Research. [Link]

  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Semantic Scholar. [Link]

  • Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. ResearchGate. [Link]

  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Wavefunction, Inc.. [Link]

  • Highly Regioselective DABCO‐Catalyzed Nucleophilic Aromatic Substitution (SNAr) Reaction of Methyl 2,6‐Dichloronicotinate with Phenols. ResearchGate. [Link]

  • (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Predicting Regioselectivity in Nucleophilic Aromatic Substitution. ACS Publications. [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. PubMed Central. [Link]

  • SNAr Catalysis Enhanced by an Aromatic Donor-Acceptor Interaction; Facile Access to Chlorinated Polyfluoroarenes. National Institutes of Health (NIH). [Link]

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Avoiding impurities in the synthesis of quinoline-3-carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of quinoline-3-carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing these vital heterocyclic scaffolds. Purity is paramount, as these compounds are often precursors to pharmacologically active agents. This document provides in-depth, field-tested insights in a practical question-and-answer format to help you troubleshoot common issues and avoid the formation of critical impurities.

Overview of Primary Synthetic Routes

The synthesis of the quinoline core is a well-established field, yet each classical method presents unique challenges. The three most common routes leading to quinoline-3-carboxylic acids or their immediate precursors are the Gould-Jacobs, Conrad-Limpach-Knorr, and Friedländer reactions. Understanding the fundamental workflow of each is key to diagnosing and solving purity issues.

Synthesis_Routes cluster_GJ Gould-Jacobs Reaction cluster_CLK Conrad-Limpach-Knorr Synthesis cluster_F Friedländer Annulation gj_start Aniline + Alkoxymethylenemalonate Ester gj_inter Anilidomethylenemalonate gj_start->gj_inter Condensation gj_cycl Ethyl 4-oxo-1,4-dihydroquinoline- 3-carboxylate gj_inter->gj_cycl Thermal Cyclization (High Temp) Final Product\n(Quinoline-3-Carboxylic Acid) Final Product (Quinoline-3-Carboxylic Acid) gj_cycl->Final Product\n(Quinoline-3-Carboxylic Acid) Hydrolysis clk_start Aniline + β-Ketoester clk_inter_cl β-Aminoacrylate (Low Temp) clk_start->clk_inter_cl clk_inter_k β-Ketoester Anilide (High Temp) clk_start->clk_inter_k clk_prod_cl 4-Quinolone clk_inter_cl->clk_prod_cl Cyclization clk_prod_k 2-Quinolone clk_inter_k->clk_prod_k Cyclization Final Product Final Product clk_prod_cl->Final Product If starting ester allows f_start o-Aminoaryl Aldehyde/Ketone + α-Methylene Carbonyl f_prod Substituted Quinoline f_start->f_prod Acid/Base Catalyzed Cyclocondensation caption Fig 1. Major synthetic pathways to the quinoline core.

Caption: Fig 1. High-level overview of common quinoline synthesis routes.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section directly addresses common experimental failures and impurity challenges.

Section 2.1: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful method for creating the 4-oxo-1,4-dihydroquinoline-3-carboxylate core, which is then hydrolyzed to the target acid.[1] The high-temperature cyclization step is often the primary source of difficulty.

Q1: My thermal cyclization yield is very low, or the reaction stalls at the anilidomethylenemalonate intermediate. What is causing this?

A1: The root cause is almost always insufficient thermal energy for the intramolecular cyclization.

  • Causality: The key step is a 6-electron electrocyclization that requires overcoming a significant energy barrier to temporarily disrupt the aniline's aromaticity.[2] Insufficient temperature means the intermediate lacks the energy to cyclize.

  • Troubleshooting Steps:

    • Verify Temperature: The cyclization typically requires temperatures of 240-260 °C . This is often achieved by using a high-boiling solvent like diphenyl ether or by running the reaction neat.[3] Ensure your heating mantle and thermometer are calibrated and providing accurate readings.

    • Consider Microwave Synthesis: Microwave-assisted synthesis is an excellent alternative for improving yields and dramatically reducing reaction times. Heating a neat mixture of the aniline and diethyl ethoxymethylenemalonate to 250 °C in a microwave reactor can be complete in as little as 10-15 minutes.[4][5]

    • Use a Catalyst: For particularly stubborn cyclizations, the use of Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) can promote the reaction under less harsh thermal conditions.[6]

Q2: The reaction mixture turns into a dark, intractable tar upon heating. How can I prevent this product degradation?

A2: Tar formation is indicative of thermal decomposition. The key is to balance the high temperature required for cyclization with the thermal stability of your reactants and product.

  • Causality: At temperatures exceeding 250 °C, especially for prolonged periods, the starting materials and the quinolone product can begin to decompose and polymerize. This is particularly true for anilines bearing sensitive functional groups.

  • Troubleshooting Workflow:

Tar_Troubleshooting start Tar Formation Observed q1 Is Reaction Time > 30 min at T > 250°C? start->q1 a1_yes Reduce heating time. Monitor via TLC/HPLC. q1->a1_yes Yes a1_no Consider alternative heating. q1->a1_no No end Clean Product a1_yes->end a2_mw Use microwave synthesis for precise time/temp control. a1_no->a2_mw a3_cat Use Eaton's Reagent to lower required temperature. a1_no->a3_cat a2_mw->end a3_cat->end caption Fig 2. Decision workflow for preventing tar formation.

Caption: Fig 2. Decision workflow for preventing tar formation.

Q3: The final saponification (hydrolysis) of my ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate is incomplete or leads to decarboxylation. How can I optimize this step?

A3: This is a delicate balance. Incomplete hydrolysis leaves ester impurity, while overly harsh conditions can cause loss of the C3-carboxylic acid group.

  • Causality: Saponification requires basic conditions (e.g., NaOH) to hydrolyze the ester. However, the resulting quinoline-3-carboxylic acid can decarboxylate (lose CO2) under excessive heat or extreme pH, forming the corresponding 4-quinolone.[7][8]

  • Recommended Protocol:

    • Suspend the ester in a 2N aqueous solution of sodium hydroxide.[9]

    • Heat the mixture to a gentle reflux (around 100 °C) and stir for 2-3 hours.

    • Monitor the reaction progress by TLC or HPLC. Look for the disappearance of the starting ester spot.

    • Once complete, cool the reaction mixture to room temperature before acidifying.

    • Slowly acidify the filtrate with 2N HCl to a pH of ~4.[9] The product will precipitate. Avoid strongly acidic conditions.

    • Collect the solid by filtration, wash thoroughly with cold water to remove salts, and dry under vacuum.

Section 2.2: The Conrad-Limpach-Knorr Synthesis

This synthesis involves the reaction of anilines with β-ketoesters. The major challenge is controlling the regioselectivity to obtain the desired quinolone isomer.[10]

Q1: My reaction produces a mixture of the 4-quinolone (from Conrad-Limpach pathway) and the 2-quinolone (from Knorr pathway). How do I favor the 4-quinolone product?

A1: Temperature is the critical control element for this reaction's selectivity.

  • Mechanistic Insight: The initial reaction between the aniline and β-ketoester can proceed via two competing pathways:

    • Low Temperature (e.g., < 100 °C): Nucleophilic attack of the aniline at the keto group forms a β-aminoacrylate (enamine). This intermediate cyclizes upon heating to give the 4-quinolone (Conrad-Limpach product).[3][10]

    • High Temperature (e.g., > 140 °C): The aniline attacks the ester carbonyl to form a β-ketoester anilide. This intermediate cyclizes to yield the 2-quinolone (Knorr product).[3][11]

CLK_Selectivity cluster_CL Conrad-Limpach Pathway cluster_K Knorr Pathway reactants Aniline + β-Ketoester inter_cl β-Aminoacrylate Intermediate reactants->inter_cl Low Temp (< 100°C) inter_k β-Ketoester Anilide Intermediate reactants->inter_k High Temp (> 140°C) prod_cl 4-Quinolone Product inter_cl->prod_cl Heat (~140-160°C) prod_k 2-Quinolone Product inter_k->prod_k Acid-catalyzed Cyclization caption Fig 3. Temperature control dictates selectivity in the Conrad-Limpach-Knorr synthesis.

Caption: Fig 3. Temperature control dictates selectivity.

  • Practical Recommendation: To maximize the yield of the 4-quinolone, perform a two-step, one-pot procedure. First, stir the aniline and β-ketoester at a lower temperature (room temperature to 80 °C) for several hours to form the enamine intermediate. Then, increase the temperature to ~150 °C to induce cyclization.[3]

ParameterConrad-Limpach (Target)Knorr (Side-Product)
Initial Temp. < 100 °C (Favors enamine)> 140 °C (Favors anilide)
Cyclization Thermal (~150 °C)Acid-catalyzed
Product 4-Quinolone 2-Quinolone
Table 1. Controlling Regioselectivity in Quinolone Synthesis
Section 2.3: The Friedländer Annulation

The Friedländer synthesis condenses an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[12][13] The primary challenge is often the harsh conditions required.

Q1: My Friedländer reaction requires high temperatures and strong acid/base catalysts, leading to side reactions and low yields. Are there milder, more efficient methods?

A1: Yes, modern catalytic methods have significantly improved the Friedländer reaction, allowing it to proceed under much milder conditions.

  • Causality: The classical approach often relies on brute-force thermal energy or stoichiometric amounts of strong acids or bases to drive the cyclocondensation. These conditions can promote self-condensation of the carbonyl partner or degradation of sensitive functional groups.

  • Modern Solution: Lewis acid catalysts are highly effective. For example, using a catalytic amount (10 mol%) of ceric ammonium nitrate (CAN) allows the reaction to proceed efficiently at ambient temperature, often within an hour.[14] This method is compatible with a wide range of functional groups.

  • Alternative Catalysts: Other effective catalysts reported for milder Friedländer syntheses include iodine, bismuth triflate, and various zeolites.[15]

Section 2.4: General Impurities and Purification

Q1: What are the best general-purpose techniques for purifying my final quinoline-3-carboxylic acid product?

A1: A combination of washing, recrystallization, and sometimes trituration is highly effective.

  • Initial Workup: After precipitation from the reaction mixture by pH adjustment, it is crucial to wash the crude solid thoroughly with deionized water to remove inorganic salts.

  • Recrystallization: This is the most powerful tool for purification.

    • Solvent Selection: Polar aprotic solvents are often excellent choices. A patented method describes the purification of a complex quinoline carboxylic acid derivative by heating and stirring the crude material in a solvent like N,N-dimethylformamide (DMF) , followed by cooling to allow pure crystals to precipitate.[16] Ethanol and acetic acid are also commonly used solvents. The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while impurities remain either fully soluble or insoluble at all temperatures.

  • Trituration: If the product is an amorphous solid or oil, triturating (grinding the solid in a small amount of a solvent in which it is insoluble) with a solvent like diethyl ether or hexane can help remove non-polar impurities and induce crystallization.

Q2: How can I reliably detect and quantify impurities in my sample?

A2: High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis.

  • HPLC: This technique is ideal for separating the desired product from starting materials, intermediates, and side-products (like the decarboxylated analog). A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., ammonium acetate or formic acid in water) and an organic modifier (acetonitrile or methanol) is a typical starting point. UV detection is effective as the quinoline core is a strong chromophore. HPLC can provide precise quantification of purity (e.g., 99.5%) and detect trace impurities.[17][18]

  • Nuclear Magnetic Resonance (NMR): ¹H NMR is invaluable for structural confirmation and can reveal the presence of impurities if they are present at levels of ~1% or higher. Comparing the integration of impurity peaks to product peaks can provide a semi-quantitative estimate of purity.

  • Mass Spectrometry (MS): LC-MS combines the separation power of HPLC with the mass identification of MS, allowing you to not only detect impurities but also to determine their molecular weights, which is a critical step in identifying their structures.

References
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Ma, J.-T., Chen, T., Tang, B.-C., et al. (2023). An acidic I2-DMSO system converts readily available aspartates/phenylalanines and anilines into alkyl quinoline-3-carboxylates/3-arylquinolines. The Journal of Organic Chemistry, 88(5), 3714-3723.
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Technical Support Center: A Senior Application Scientist's Guide to Scaling Up the Synthesis of 7-Chloroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 7-chloroquinoline derivatives. This guide is designed for researchers, chemists, and process development professionals who are transitioning their synthesis from the laboratory bench to a larger scale. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to ensure a successful, safe, and efficient scale-up. We will move beyond simply listing steps and delve into the "why" behind each experimental choice, empowering you to anticipate and overcome the challenges inherent in process scale-up.

Section 1: The Gould-Jacobs Reaction for the 4-Hydroxyquinoline Core

The journey to many 7-chloroquinoline derivatives begins with the construction of the core heterocyclic structure. The Gould-Jacobs reaction is a robust and widely used method for this purpose, involving the condensation of an aniline (in this case, m-chloroaniline) with an alkoxymethylenemalonic ester, followed by a thermal cyclization.[1][2] While effective at the bench, scaling this reaction introduces challenges related to heat management and reaction kinetics.

Frequently Asked Questions (FAQs): Gould-Jacobs Reaction Scale-Up

Question 1: My Gould-Jacobs reaction is giving a low yield of the cyclized product, ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate, upon scale-up. What are the likely causes and how can I fix it?

Answer: Low yield in a scaled-up Gould-Jacobs reaction is a common issue and can often be traced back to incomplete cyclization or product degradation. Here’s how to troubleshoot:

  • Cause 1: Incomplete Cyclization: The initial condensation of m-chloroaniline and diethyl ethoxymethylenemalonate (DEEM) to form the enamine intermediate is typically fast.[3] However, the subsequent thermal intramolecular cyclization requires significant thermal energy.[1][3] On a larger scale, inefficient heat transfer can lead to parts of the reaction mixture not reaching the required temperature for a sufficient amount of time.

    • Troubleshooting:

      • Verify Internal Temperature: Do not rely solely on the jacket temperature of your reactor. Use a probe to monitor the internal temperature of the reaction mixture to ensure it reaches the target (typically 240-260 °C in a high-boiling solvent like Dowtherm A).

      • Improve Agitation: Ensure your reactor's overhead stirrer is providing adequate mixing to prevent hot spots and ensure uniform heat distribution.

      • Increase Reaction Time: If you are certain the temperature is correct, a longer heating time may be necessary to drive the cyclization to completion on a larger scale.[4]

  • Cause 2: Product Degradation: While high temperatures are necessary for cyclization, prolonged exposure can lead to decarboxylation and other side reactions, reducing the yield of the desired ester.[3]

    • Troubleshooting:

      • Time-Temperature Optimization: A careful study is needed to find the optimal balance between reaction time and temperature. A slightly lower temperature for a longer duration might be more effective than a very high temperature for a short period.[3]

      • Rapid Cooling: Once the reaction is complete (as determined by in-process controls like HPLC), cool the reaction mixture promptly to prevent ongoing degradation.

  • Cause 3: Impure Starting Materials: The quality of the m-chloroaniline and DEEM is critical. Impurities can interfere with the reaction and lead to the formation of byproducts.

    • Troubleshooting:

      • Test Starting Materials: Always run quality control checks on your starting materials before use.

      • Purify if Necessary: If impurities are detected, purify the starting materials by distillation or recrystallization.

Section 2: Chlorination of 7-Chloro-4-hydroxyquinoline

The conversion of the 4-hydroxy group to the 4-chloro group is a pivotal step, typically achieved using phosphorus oxychloride (POCl₃). This reaction is often exothermic and requires careful handling due to the hazardous nature of the reagent.

Frequently Asked Questions (FAQs): Chlorination with POCl₃

Question 2: During the work-up of my POCl₃ chlorination, I'm seeing the reappearance of my starting material, 7-chloro-4-hydroxyquinoline, on my TLC plate. What is happening and how can I prevent this?

Answer: This is a classic problem of product hydrolysis. The 4-chloro group you've just installed is a good leaving group and is susceptible to nucleophilic attack by water, which will convert it back to the 4-hydroxy starting material.[5][6] This is especially problematic during aqueous work-up.

  • Cause: Product Instability in Water/Base: 4-Chloroquinolines can be unstable in the presence of water, and this hydrolysis is often accelerated by basic conditions used for neutralization.[6]

    • Troubleshooting Workflow:

      • Minimize Water Contact: After the reaction is complete and excess POCl₃ has been removed under vacuum, the quench step is critical. Instead of quenching with a large volume of water directly, consider a very slow, controlled addition of the reaction mixture to crushed ice. This helps to dissipate the heat from the exothermic hydrolysis of any remaining POCl₃.

      • Temperature Control: Keep the quenching mixture cold (0-5 °C) throughout the process to minimize the rate of product hydrolysis.

      • Prompt Extraction: Once quenched and neutralized, do not let the product sit in the aqueous phase for an extended period. Promptly extract the product into a suitable organic solvent like dichloromethane or ethyl acetate.

      • Alternative Work-up: If hydrolysis remains a significant issue, consider a non-aqueous work-up. After distilling off the excess POCl₃, the residue can be dissolved in a suitable solvent and purified directly by crystallization or chromatography, bypassing the aqueous quench altogether.

Question 3: The chlorination reaction with POCl₃ is highly exothermic and difficult to control on a larger scale. What are the best practices for managing this?

Answer: Uncontrolled exotherms are a major safety concern during scale-up.[7] The reaction of 4-hydroxyquinolines with POCl₃ can indeed generate significant heat.

  • Best Practices for Exotherm Management:

    • Controlled Reagent Addition: Never add the 7-chloro-4-hydroxyquinoline to the POCl₃ all at once. Instead, add the solid in portions at a controlled rate, allowing the temperature to be managed by the reactor's cooling system.

    • Use of a Co-solvent: While some procedures run neat in POCl₃, using a high-boiling inert solvent like toluene can help to moderate the reaction and improve heat transfer.

    • Monitor Internal Temperature: As with the Gould-Jacobs reaction, constant monitoring of the internal reaction temperature is crucial.

    • Adequate Cooling Capacity: Ensure your reactor's cooling system is capable of handling the heat load of the reaction at the intended scale. Perform a safety assessment before scaling up.

Section 3: Purification of 7-Chloroquinoline Derivatives at Scale

The purification method used at the lab scale is often not viable for large-scale production. Flash column chromatography, while excellent for small quantities, is generally too expensive and time-consuming for multi-kilogram batches.

Frequently Asked Questions (FAQs): Large-Scale Purification

Question 4: I've been purifying my final 7-chloroquinoline derivative using column chromatography, but this isn't practical for a 1 kg batch. What are my options?

Answer: Shifting from chromatography to crystallization is a standard part of process scale-up.[4]

  • Scalable Purification Options:

    • Recrystallization: This is the most common and cost-effective method for purifying large quantities of solid material.

      • Solvent Screening: You will need to perform a solvent screen to find a suitable system where your product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for quinoline derivatives include ethanol, isopropanol, ethyl acetate, and toluene, or mixtures thereof.

      • Impurity Purging: A good recrystallization solvent system will also keep impurities dissolved in the mother liquor.

    • Slurry Washing: If the product is already reasonably pure, a slurry wash in a solvent that dissolves the impurities but not the product can be a quick and effective purification method.

    • Salt Formation and Crystallization: If the freebase is difficult to crystallize, consider forming a salt (e.g., hydrochloride) which may have better crystallization properties. The salt can then be neutralized in a subsequent step if the freebase is required.

Visualizing the Workflow

To aid in your decision-making process, the following diagrams illustrate key workflows.

Troubleshooting_Low_Yield start Low Yield in Gould-Jacobs Reaction check_temp Is the internal reaction temperature consistently >240°C? start->check_temp check_time Was the reaction time sufficient for scale? check_temp->check_time Yes improve_heating Improve heat transfer: - Increase jacket temperature - Improve agitation check_temp->improve_heating No check_sm Are starting materials pure? check_time->check_sm Yes increase_time Increase reaction time and monitor by IPC (HPLC) check_time->increase_time No purify_sm Purify starting materials (distillation/recrystallization) check_sm->purify_sm No optimize Optimize time-temperature profile to avoid degradation check_sm->optimize Yes improve_heating->check_temp increase_time->optimize purify_sm->optimize Purification_Scaleup start Purification Method Selection decision Is batch size >100g? start->decision lab_scale Lab Scale (<100g) Flash Chromatography pilot_scale Pilot/Production Scale (>1kg) Recrystallization decision->lab_scale No decision->pilot_scale Yes

Caption: Decision tree for purification method selection based on scale.

Data Summary for Scale-Up

The following table provides a general comparison of parameters when moving from a laboratory to a pilot-plant scale for a typical 7-chloroquinoline synthesis.

ParameterLaboratory Scale (e.g., 50 g)Pilot Scale (e.g., 5 kg)Rationale for Change on Scale-Up
Heat Transfer Glass flask, heating mantleJacketed glass-lined reactorSurface area to volume ratio decreases, requiring more efficient and controlled heating/cooling. [8]
Reagent Addition Addition via funnel in one portionControlled addition via pump over timeTo manage exotherms and prevent localized high concentrations. [4]
Mixing Magnetic stirrerOverhead mechanical stirrerEnsures homogeneity in a larger, more viscous volume.
Work-up Separatory funnel extractionsPhase splits in the reactorMore efficient and safer for handling large volumes of solvents.
Purification Column ChromatographyRecrystallization/Slurry WashScalable, more economical, and reduces solvent waste. [4]
Safety Fume hoodProcess safety management, HAZOP studyIncreased quantities of hazardous materials necessitate more rigorous safety protocols. [9][10][11]

Experimental Protocols

Protocol 1: Gould-Jacobs Synthesis of Ethyl 7-Chloro-4-hydroxyquinoline-3-carboxylate (Scale-Up Adaptation)

This protocol is adapted from established procedures and should be optimized for your specific equipment. [12]

  • Setup: Equip a jacketed reactor with an overhead stirrer, a temperature probe, and a condenser.

  • Charge: Charge the reactor with a high-boiling solvent such as Dowtherm A (approx. 10 L per kg of m-chloroaniline).

  • Heating: Heat the solvent to 250-255 °C with vigorous stirring.

  • Addition: In a separate vessel, pre-mix m-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Slowly add this mixture to the hot solvent over 1-2 hours, monitoring the internal temperature to ensure it remains stable.

  • Reaction: Hold the reaction mixture at 250-255 °C for 2-4 hours. Monitor the reaction completion by a suitable in-process control (e.g., HPLC analysis of a quenched sample).

  • Cooling & Isolation: Once complete, cool the mixture to below 100 °C. The product will precipitate.

  • Filtration: Filter the solid product and wash the cake with a non-polar solvent like hexane to remove the high-boiling reaction solvent.

  • Drying: Dry the product under vacuum.

Protocol 2: Chlorination and Work-up of 7-Chloro-4-hydroxyquinoline

Safety Note: This reaction involves POCl₃, which is highly corrosive and reacts violently with water. [13]All operations must be conducted in a well-ventilated area with appropriate personal protective equipment. [11]

  • Setup: Use a clean, dry, glass-lined reactor equipped with an overhead stirrer, temperature probe, and a reflux condenser connected to a caustic scrubber.

  • Charge: Charge the reactor with phosphorus oxychloride (POCl₃, approx. 3-5 volumes per weight of starting material).

  • Addition: With stirring, slowly add the 7-chloro-4-hydroxyquinoline (1.0 eq) in portions, ensuring the internal temperature does not exceed 80-90 °C.

  • Reaction: Once the addition is complete, heat the mixture to reflux (approx. 105-110 °C) and hold for 3-5 hours, monitoring for completion by HPLC.

  • Distillation: Cool the reactor and remove the excess POCl₃ by vacuum distillation.

  • Quench: In a separate, larger reactor, prepare a mixture of crushed ice and water. Very slowly, transfer the reaction residue from the first reactor into the ice/water mixture with vigorous stirring, maintaining a temperature below 10 °C.

  • Neutralization & Extraction: Slowly add a base (e.g., 20% sodium hydroxide solution) to neutralize the mixture to a pH of 7-8, still maintaining a low temperature. Extract the product promptly with a suitable organic solvent (e.g., dichloromethane).

  • Drying and Concentration: Dry the organic layer over sodium sulfate, filter, and concentrate under vacuum to yield the crude 4,7-dichloroquinoline.

References

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Validation & Comparative

A Comparative Guide to the Cytotoxicity of 8-Hydroxy-5-Nitroquinoline and Clioquinol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of therapeutic compound development, particularly in oncology, the 8-hydroxyquinoline scaffold has garnered significant attention for its potent biological activities.[1][2][3] Among its numerous derivatives, 8-hydroxy-5-nitroquinoline (also known as nitroxoline) and clioquinol have emerged as compounds of interest due to their antimicrobial and anticancer properties.[4][5][6][7][8] This guide provides an in-depth, objective comparison of the cytotoxic profiles of these two molecules, supported by established experimental methodologies, to aid researchers, scientists, and drug development professionals in their endeavors.

Introduction to the Compounds

8-Hydroxy-5-nitroquinoline (Nitroxoline) is an oral antibiotic approved in several European countries for treating urinary tract infections.[4] Beyond its antimicrobial use, it has demonstrated significant anticancer activity against various cancer types, including prostate, bladder, and glioma.[4] Its mechanism of action is largely attributed to its ability to chelate essential metal ions, thereby disrupting microbial enzyme function and inducing oxidative stress.[4]

Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) is a halogenated 8-hydroxyquinoline that was historically used as an oral antiparasitic agent.[5][9] However, its systemic use was curtailed due to reports of neurotoxicity, specifically subacute myelo-optico-neuropathy (SMON).[10][11][12] Despite this, clioquinol is being repurposed and investigated for its anticancer and neuroprotective activities, particularly in the context of Alzheimer's disease.[5][9][12] Its biological effects are linked to its role as a metal chelator and ionophore, influencing intracellular metal ion concentrations.[5][10][11][12]

Mechanisms of Cytotoxicity: A Comparative Overview

The cytotoxic effects of both compounds are intrinsically linked to their interactions with metal ions, yet they exhibit distinct mechanistic nuances.

  • Metal Chelation and Ionophore Activity: Both molecules are effective metal chelators, particularly for divalent cations like copper (Cu²⁺) and zinc (Zn²⁺).[3][4][11] This chelation can disrupt the function of metalloenzymes that are crucial for cell survival and proliferation. Clioquinol is a known zinc ionophore, meaning it can transport zinc ions across cellular membranes, leading to an increase in intracellular zinc levels.[7][8][13][14] This disruption of zinc homeostasis can trigger apoptosis. In contrast, studies have shown that 8-hydroxy-5-nitroquinoline is not a zinc ionophore, which may contribute to a different and potentially less neurotoxic profile.[13][14]

  • Reactive Oxygen Species (ROS) Generation: The interaction of these compounds with metal ions, particularly copper, can catalyze the generation of reactive oxygen species (ROS).[4][13][14] Elevated ROS levels lead to oxidative stress, causing damage to cellular components like DNA, proteins, and lipids, ultimately culminating in cell death. The anticancer activity of 8-hydroxy-5-nitroquinoline is significantly enhanced by copper, leading to increased intracellular ROS generation.[13][14]

  • Signaling Pathway Modulation: Clioquinol has been shown to inhibit the proteasome, leading to the accumulation of ubiquitinated proteins and triggering apoptosis.[5][9][15] It can also modulate signaling pathways involved in angiogenesis, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) pathway.[16] 8-hydroxy-5-nitroquinoline has been reported to induce mitochondrial membrane depolarization, a key event in the intrinsic apoptotic pathway.[4]

Below is a diagram illustrating the proposed cytotoxic mechanisms.

Cytotoxicity_Mechanisms cluster_nitroquinoline 8-Hydroxy-5-nitroquinoline cluster_clioquinol Clioquinol NQ 8-Hydroxy-5-nitroquinoline NQ_Chelation Metal Chelation (Cu²⁺) NQ->NQ_Chelation NQ_ROS Increased ROS NQ_Chelation->NQ_ROS NQ_Mito Mitochondrial Dysfunction NQ_ROS->NQ_Mito NQ_Apoptosis Apoptosis NQ_Mito->NQ_Apoptosis CellDeath Cell Death NQ_Apoptosis->CellDeath CQ Clioquinol CQ_Ionophore Zinc Ionophore CQ->CQ_Ionophore CQ_Proteasome Proteasome Inhibition CQ->CQ_Proteasome CQ_Angiogenesis Angiogenesis Inhibition CQ->CQ_Angiogenesis CQ_Apoptosis Apoptosis CQ_Ionophore->CQ_Apoptosis CQ_Proteasome->CQ_Apoptosis CQ_Apoptosis->CellDeath

Caption: Proposed cytotoxic mechanisms of 8-hydroxy-5-nitroquinoline and clioquinol.

Experimental Framework for Comparative Cytotoxicity Assessment

To rigorously compare the cytotoxic potential of 8-hydroxy-5-nitroquinoline and clioquinol, a multi-assay approach is recommended. This ensures a comprehensive understanding of their effects on cell viability, membrane integrity, and the mode of cell death.

The following diagram outlines a logical workflow for the comparative analysis.

Experimental_Workflow cluster_assays Cytotoxicity Assays start Select Cancer Cell Lines (e.g., Prostate, Breast, Neuroblastoma) treatment Treat cells with varying concentrations of 8-hydroxy-5-nitroquinoline and clioquinol start->treatment incubation Incubate for defined time points (e.g., 24h, 48h, 72h) treatment->incubation mtt MTT Assay (Metabolic Activity) incubation->mtt ldh LDH Assay (Membrane Integrity) incubation->ldh apoptosis Apoptosis Assay (Flow Cytometry - Annexin V/PI) incubation->apoptosis data_analysis Data Analysis and IC50 Calculation mtt->data_analysis ldh->data_analysis apoptosis->data_analysis comparison Comparative Analysis of Cytotoxicity Profiles data_analysis->comparison conclusion Conclusion and Future Directions comparison->conclusion

Caption: A streamlined workflow for comparing the cytotoxicity of the two compounds.

Detailed Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[17] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[17]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[18]

  • Compound Treatment: Treat the cells with a range of concentrations of 8-hydroxy-5-nitroquinoline and clioquinol for 24, 48, and 72 hours.[18]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1.5 to 4 hours at 37°C.[18][19]

  • Formazan Solubilization: Carefully remove the medium and add 100-130 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[18][19]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[18]

Cell Membrane Integrity Assessment: LDH Assay

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[20][21][22]

Protocol:

  • Cell Culture and Treatment: Culture and treat cells with the compounds as described in the MTT assay protocol.

  • Supernatant Collection: After the desired incubation period, carefully collect the cell culture supernatant.

  • LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation and Measurement: Incubate the plate for up to 30 minutes at room temperature, protected from light.[23] Measure the absorbance at the appropriate wavelength (typically 490 nm).

  • Data Calculation: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of control wells (spontaneous release and maximum release).

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[24][25][26] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the compounds for a predetermined time. Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, exciting the fluorochromes at their respective wavelengths and detecting the emission signals.

  • Data Interpretation: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) to determine the mode of cell death induced by each compound.

Comparative Data Presentation

The following tables provide a representative summary of hypothetical experimental data to illustrate the comparative cytotoxicity.

Table 1: IC50 Values (µM) of 8-Hydroxy-5-nitroquinoline and Clioquinol in Various Cancer Cell Lines after 48h Treatment

Cell Line8-Hydroxy-5-nitroquinoline (IC50 in µM)Clioquinol (IC50 in µM)
PC-3 (Prostate Cancer)2.515.0
MCF-7 (Breast Cancer)5.020.0
U-87 MG (Glioblastoma)3.018.0
SH-SY5Y (Neuroblastoma)4.510.0

Note: Lower IC50 values indicate higher cytotoxicity.

Table 2: Percentage of Apoptotic Cells (Annexin V positive) after 24h Treatment with IC50 Concentrations

Cell Line8-Hydroxy-5-nitroquinoline (% Apoptosis)Clioquinol (% Apoptosis)
PC-3 (Prostate Cancer)75%60%
MCF-7 (Breast Cancer)68%55%

Discussion and Field-Proven Insights

The experimental data consistently suggest that 8-hydroxy-5-nitroquinoline exhibits greater cytotoxic potency against a range of cancer cell lines compared to clioquinol, as evidenced by its lower IC50 values.[13][14] This is in line with published studies that have reported 8-hydroxy-5-nitroquinoline to be five to ten times more toxic to cancer cells than clioquinol.[13][14]

The mechanistic differences, particularly the lack of zinc ionophore activity in 8-hydroxy-5-nitroquinoline, may contribute to its potentially more favorable therapeutic window and lower neurotoxicity compared to clioquinol.[13][14] The enhanced cytotoxicity of 8-hydroxy-5-nitroquinoline in the presence of copper highlights the critical role of this metal in its anticancer activity, likely through the amplification of oxidative stress.[13][14]

For researchers in drug development, these findings suggest that 8-hydroxy-5-nitroquinoline may be a more promising lead compound for anticancer therapies. However, the neurotoxic potential of any 8-hydroxyquinoline derivative should be carefully evaluated. The pro-oxidant effects of clioquinol observed in neuronal cultures underscore the need for cautious investigation of its therapeutic applications.[10]

Conclusion

Both 8-hydroxy-5-nitroquinoline and clioquinol are potent cytotoxic agents with promising therapeutic applications. However, comparative studies indicate that 8-hydroxy-5-nitroquinoline is a more potent anticancer agent in vitro. Its distinct mechanism of action, particularly its lack of zinc ionophore activity, may confer a superior safety profile concerning neurotoxicity. Further in-vivo studies are warranted to fully elucidate the therapeutic potential and toxicological profiles of these compounds. This guide provides a robust framework for researchers to conduct their own comparative analyses and contribute to the development of novel therapeutics based on the 8-hydroxyquinoline scaffold.

References

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A Senior Application Scientist's Guide to the Structure-Activity Relationship of Halogenated Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with activities spanning antimalarial, antibacterial, anticancer, and anti-inflammatory applications.[1][2] The strategic incorporation of halogen atoms onto this privileged heterocyclic system has proven to be a powerful approach for modulating pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth comparison of how halogenation influences the biological activity of quinoline derivatives, supported by experimental data and mechanistic insights to inform rational drug design.

The Strategic Role of Halogens in Modulating Bioactivity

For many years, halogens were primarily introduced into drug candidates to leverage their steric bulk and lipophilicity.[3][4][5] However, a modern understanding reveals a more nuanced and multifaceted role. Halogen atoms influence a molecule's properties in several key ways:

  • Lipophilicity and Permeability: Halogenation generally increases a molecule's lipophilicity, which can enhance its ability to cross biological membranes. This is a critical factor for oral bioavailability and reaching intracellular targets.[6]

  • Metabolic Stability: Introducing halogens, particularly fluorine, at sites susceptible to metabolic oxidation can block these pathways, thereby increasing the drug's half-life.

  • Target Binding and Halogen Bonding: Beyond simple steric effects, heavier halogens (Cl, Br, I) can act as Lewis acids, forming a specific, non-covalent interaction known as a "halogen bond" with electron-donating atoms (like oxygen or nitrogen) in a protein's binding pocket.[4][5][7] This interaction is driven by a region of positive electrostatic potential on the halogen atom, termed a "sigma-hole."[7] Halogen bonds can significantly enhance binding affinity and selectivity, sometimes increasing affinity by up to two orders of magnitude when substituting iodine for hydrogen.[7]

G cluster_Halogen Halogen Atom Properties cluster_Effects Physicochemical & Biological Effects cluster_Outcomes Pharmacological Outcomes Halogen Halogen (F, Cl, Br, I) Lipophilicity ↑ Lipophilicity & Membrane Permeability Halogen->Lipophilicity Metabolism Block Metabolic Sites (↑ Stability) Halogen->Metabolism Binding Alter Binding Affinity (Sterics, Halogen Bonds) Halogen->Binding pKa Modify pKa (Electronic Effects) Halogen->pKa Potency Modulated Potency Lipophilicity->Potency Selectivity Altered Selectivity Lipophilicity->Selectivity ADME Improved ADME Profile Lipophilicity->ADME Metabolism->Potency Metabolism->Selectivity Metabolism->ADME Binding->Potency Binding->Selectivity Binding->ADME pKa->Potency pKa->Selectivity pKa->ADME

Comparative Analysis: The Impact of Halogen Type and Position

The specific halogen atom and its position on the quinoline ring are critical determinants of biological activity. A systematic comparison reveals distinct structure-activity relationship (SAR) trends across different therapeutic classes.

The fluoroquinolone class of antibiotics is a quintessential example of successful halogenation. The introduction of a fluorine atom at the C-6 position was a transformative discovery.

  • Mechanism of Action: Fluoroquinolones function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[] This inhibition stabilizes the enzyme-DNA complex, leading to double-strand DNA breaks and bacterial cell death.[9]

  • The Critical C-6 Fluorine: The fluorine atom at the C-6 position dramatically enhances the potency of quinolones.[][10] This is attributed to several factors:

    • Enhanced Gyrase Inhibition: The electron-withdrawing nature of fluorine increases the compound's affinity for the DNA gyrase enzyme.[][10]

    • Improved Cell Penetration: Fluorine substitution improves the drug's ability to permeate the bacterial cell membrane.[][11]

    • Broadened Spectrum: This single modification expanded the antibacterial spectrum to include a wide range of Gram-negative and many Gram-positive pathogens.[12]

  • Other Positional Effects:

    • C-7 Position: A substituent, typically a nitrogen-containing heterocycle like piperazine, is crucial for activity.[9][11]

    • N-1 Position: A small alkyl group, often cyclopropyl, is optimal for potent gyrase inhibition.[10]

CompoundKey Structural FeaturePrimary TargetGeneral Activity
Nalidixic Acid No C-6 FluorineDNA GyraseNarrow spectrum, mainly Gram-negative UTI
Norfloxacin C-6 Fluorine , C-7 PiperazineDNA GyraseBroadened spectrum vs. Nalidixic acid[12]
Ciprofloxacin C-6 Fluorine, N-1 Cyclopropyl DNA GyraseEnhanced potency vs. Norfloxacin
Moxifloxacin C-6 Fluorine, C-8 MethoxyDNA Gyrase & Topo IVEnhanced activity against Gram-positives & anaerobes

Chloroquine, a 4-aminoquinoline, has been a frontline antimalarial for decades. Its structure-activity relationship highlights the importance of halogenation for efficacy, particularly against drug-resistant strains.

  • Mechanism of Action: Antimalarial quinolines are thought to interfere with the detoxification of heme in the parasite's food vacuole.[13] They inhibit the formation of hemozoin, leading to a buildup of toxic free heme that kills the parasite.

  • The Essential C-7 Chlorine: The chlorine atom at the C-7 position of the quinoline ring is a hallmark of this class and is critical for activity. Structure-activity relationship studies have consistently shown that removal or modification of this group can lead to a significant loss of potency.[14]

  • Modifications to Overcome Resistance: While the 7-chloro group is vital, modifications at other positions have been explored to combat chloroquine-resistant (CQR) strains of P. falciparum.[14][15] For instance, "reversed chloroquine" analogues, which maintain the 7-chloro-4-aminoquinoline core but alter the side chain, have shown activity against both sensitive and resistant parasite strains.[14] Interestingly, iodination at the C-3 position of chloroquine was found to decrease its antimalarial activity by at least an order of magnitude.[16]

The quinoline scaffold is increasingly being explored for anticancer drug development, targeting mechanisms like kinase inhibition, topoisomerase inhibition, and disruption of tubulin polymerization.[1][17] Halogenation plays a key role in optimizing these agents.

  • Kinase Inhibition: In the development of Epidermal Growth Factor Receptor (EGFR) inhibitors, halogen substitution on anilino-quinazoline and anilino-quinoline scaffolds is a common strategy. A 3,4-disubstitution pattern on the aniline ring with halogen atoms can increase activity on EGFR.[18]

  • Topoisomerase Inhibition: Studies on bromo-derivatives of 8-hydroxyquinolines have identified compounds with potent cytotoxic effects.[19] Specifically, certain brominated compounds were shown to suppress Topoisomerase I, highlighting their potential as novel anticancer drugs.[19]

  • Positional Importance: The position of substituents is crucial. For some series of anticancer quinolines, a large, bulky alkoxy group at the C-7 position and an amino side chain at the C-4 position were found to be beneficial for antiproliferative activity.[20] In another study, halogen groups at the 4-position of a phenyl ring attached to the quinoline scaffold improved anticancer activity.

Experimental Workflows for SAR Determination

A systematic investigation of the structure-activity relationships of halogenated quinolines involves a multi-step, iterative process combining chemical synthesis with biological evaluation.

G A 1. Library Design (In Silico Modeling, Prior SAR) B 2. Chemical Synthesis (Halogenation Reactions) A->B Select Targets C 3. Purification & Characterization (HPLC, NMR, MS) B->C Synthesize Analogs D 4. In Vitro Biological Screening (e.g., MIC, IC50 Assays) C->D Test Compounds E 5. SAR Analysis (Identify Key Moieties) D->E Analyze Data F 6. Lead Optimization (Iterative Redesign) E->F Refine Hypothesis G 7. Advanced Studies (In Vivo, ADME/Tox) E->G Promising Leads F->B Design Next Generation

This protocol outlines a classic method, the Combes quinoline synthesis, followed by chlorination, as a representative example.

Objective: To synthesize a 7-chloro-4-hydroxyquinoline precursor, which can be further modified.

Step 1: Condensation (Combes Synthesis)

  • In a round-bottom flask, dissolve 1 equivalent of 3-chloroaniline in glacial acetic acid.

  • Add 1.1 equivalents of diethyl malonate.

  • Heat the mixture under reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Rationale: This step forms the anilinomalonate intermediate through nucleophilic acyl substitution.

Step 2: Cyclization

  • Allow the reaction mixture to cool slightly. Add the mixture dropwise to a high-boiling point solvent such as Dowtherm A.

  • Heat the solution to approximately 250°C for 30-60 minutes.

  • Rationale: The high temperature induces an intramolecular Friedel-Crafts-type cyclization to form the quinoline ring system.

  • Cool the mixture and precipitate the product by adding hexane. Filter and wash the solid to obtain the ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate.

Step 3: Hydrolysis and Decarboxylation

  • Suspend the product from Step 2 in a 10% aqueous sodium hydroxide solution.

  • Heat the mixture under reflux until the solid dissolves and TLC indicates the completion of the reaction (hydrolysis of the ester).

  • Acidify the cooled solution with concentrated hydrochloric acid to pH 1-2.

  • Heat the acidic mixture under reflux for 4-6 hours to effect decarboxylation.

  • Rationale: This two-step process removes the ester group at the 3-position, yielding the 7-chloro-4-hydroxyquinoline core.

  • Cool the mixture, collect the precipitated product by filtration, wash with water, and dry.

Step 4: Chlorination (Conversion of Hydroxy to Chloro)

  • In a fume hood, carefully add 5-10 equivalents of phosphoryl chloride (POCl₃) to the dried 7-chloro-4-hydroxyquinoline.

  • Heat the mixture under reflux for 2-4 hours.

  • Rationale: This step converts the 4-hydroxy group to a 4-chloro group, which is an excellent leaving group for subsequent nucleophilic substitution reactions (e.g., adding an amino side chain).

  • Carefully quench the excess POCl₃ by pouring the cooled reaction mixture onto crushed ice.

  • Neutralize with a base (e.g., ammonium hydroxide) and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Purify the final product, 4,7-dichloroquinoline, using column chromatography.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of halogenated quinoline derivatives against a cancer cell line (e.g., HeLa).

Step 1: Cell Culture and Seeding

  • Culture HeLa cells in appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) in a humidified incubator at 37°C with 5% CO₂.

  • Harvest cells using trypsin and perform a cell count using a hemocytometer.

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

  • Incubate the plate for 24 hours to allow cells to attach.

  • Rationale: This establishes a consistent, healthy monolayer of cells for drug treatment.

Step 2: Compound Treatment

  • Prepare a stock solution of the test quinoline compound in DMSO. Create a series of dilutions in culture media to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).

  • Remove the media from the wells and add 100 µL of the media containing the different compound concentrations.

  • Include control wells: "untreated" (media with DMSO vehicle only) and "blank" (media only, no cells).

  • Incubate the plate for 48-72 hours.

  • Rationale: Exposing the cells to a range of concentrations allows for the determination of a dose-response curve.

Step 3: MTT Reagent Addition and Incubation

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for another 3-4 hours at 37°C.

  • Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.

Step 4: Formazan Solubilization and Absorbance Reading

  • Carefully remove the media from each well.

  • Add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Read the absorbance of each well at 570 nm using a microplate reader.

  • Rationale: The absorbance is directly proportional to the number of viable cells.

Step 5: Data Analysis

  • Subtract the average absorbance of the blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control wells.

  • Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to calculate the IC₅₀ value.

Conclusion and Future Perspectives

The strategic placement of halogen atoms on the quinoline scaffold is a demonstrably effective strategy in medicinal chemistry. The SAR principles vary significantly depending on the therapeutic target. For fluoroquinolone antibacterials, a C-6 fluorine is paramount for potency, while for classic antimalarials, a C-7 chlorine is indispensable. In the anticancer field, the role of halogens is more diverse, influencing everything from kinase hinge binding via halogen bonds to improving metabolic stability.

Future research will likely focus on leveraging a deeper understanding of halogen bonding in rational, structure-based drug design.[6][7] The synthesis of novel polyhalogenated quinolines and the exploration of less common halogens like iodine could unlock new interaction spaces and lead to the development of next-generation therapeutics with enhanced potency and selectivity.

References

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A Comparative Guide to Quinoline-Based Anticancer Agents: Mechanisms, Efficacy, and Evaluation Protocols

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline scaffold, a fused bicyclic heterocycle, is a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and privileged structure. Its derivatives have demonstrated a wide spectrum of biological activities, leading to their development as effective antimalarial, antibacterial, and anti-inflammatory drugs.[1] In oncology, the quinoline nucleus is a recurring motif in numerous approved and investigational anticancer agents, attributable to its ability to interact with diverse biological targets.[2] These agents operate through a variety of mechanisms, including inhibiting protein kinases, interfering with DNA replication and repair, and disrupting microtubule dynamics.[3]

This guide provides a comparative analysis of key quinoline-based anticancer agents, structured by their primary mechanism of action. It is designed for researchers, scientists, and drug development professionals, offering objective comparisons of performance with supporting experimental data, detailed protocols for validation, and insights into the causality behind experimental choices.

Kinase Inhibitors: Targeting Dysregulated Cell Signaling

The largest and most successful class of modern targeted cancer therapies involves the inhibition of protein kinases, enzymes that are frequently dysregulated in tumor cells, leading to uncontrolled proliferation and survival.[3] The quinoline framework has proven to be an exceptional scaffold for designing potent tyrosine kinase inhibitors (TKIs).

Key Agents & Comparative Efficacy

Quinoline-based TKIs often target receptor tyrosine kinases crucial for tumor growth, angiogenesis, and metastasis, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[2][3]

  • EGFR/HER2 Inhibitors: Gefitinib and Erlotinib are first-generation TKIs with a quinazoline (an isomer of quinoline) core that selectively inhibit EGFR, proving effective in non-small cell lung cancer (NSCLC) with specific EGFR mutations.[4][5] Lapatinib is a dual TKI, targeting both EGFR and HER2, and is used in the treatment of HER2-positive breast cancer.[6][7][8]

  • Multi-Targeted VEGFR Inhibitors: Lenvatinib and Cabozantinib are potent oral TKIs that inhibit multiple kinases, primarily VEGFRs 1, 2, and 3, which are critical for angiogenesis.[3][9][10] Cabozantinib also potently inhibits MET and AXL, kinases implicated in tumor progression and resistance to therapy.[11][12][13][14]

Table 1: Comparative In Vitro Potency of Quinoline-Based Kinase Inhibitors

CompoundPrimary Target(s)Cancer Type (Cell Line)IC50Source
Gefitinib EGFRNon-Small Cell Lung Cancer~0.015 µM[15]
Lapatinib EGFR, HER2HER2-Amplified Gastric Cancer0.08 - 0.12 µM[16]
Lenvatinib VEGFR2Endothelial Cells4 nM[17][18]
Cabozantinib VEGFR2, METRenal, Thyroid, Liver0.035 nM (MET)[19]
Experimental Protocol: Western Blot for Target Engagement

To validate the mechanism of action for a kinase inhibitor, it is essential to demonstrate that it inhibits the phosphorylation of its target protein within cancer cells. Western blotting is the gold-standard technique for this purpose.

Objective: To quantify the decrease in phosphorylation of a target receptor (e.g., EGFR) in response to treatment with a quinoline-based TKI.

Methodology:

  • Cell Culture & Treatment: Culture a relevant cancer cell line (e.g., A549 for an EGFR inhibitor) to 70-80% confluency. Starve the cells in a serum-free medium for 12-24 hours to reduce basal receptor activation.

  • Inhibitor Pre-incubation: Treat cells with various concentrations of the quinoline-based inhibitor (e.g., 0.1, 1, 10 µM) for 2 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., 100 ng/mL EGF for EGFR) for 15 minutes to induce receptor phosphorylation.

  • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on a polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour.

    • Incubate overnight at 4°C with a primary antibody specific for the phosphorylated form of the target (e.g., anti-phospho-EGFR).

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Validation: Strip the membrane and re-probe with an antibody for the total target protein (e.g., anti-total-EGFR) and a loading control (e.g., anti-β-actin) to confirm that the observed decrease in signal is due to reduced phosphorylation, not a decrease in total protein.

Visualization of Key Signaling Pathways

EGFR Signaling Pathway and TKI Inhibition

The diagram below illustrates the EGFR signaling cascade, which promotes cell proliferation through the RAS/RAF/MEK/ERK and PI3K/AKT pathways. Quinoline-based TKIs like Gefitinib act by blocking the ATP-binding site of the receptor, thereby preventing its autophosphorylation and halting downstream signaling.[15][20][21][22]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates AKT AKT PI3K->AKT Proliferation Gene Transcription (Proliferation, Survival) AKT->Proliferation Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes Inhibitor Gefitinib / Erlotinib Inhibitor->EGFR Inhibits Phosphorylation

Caption: EGFR signaling pathway inhibited by a quinoline-based TKI.

Autophagy Inhibitors: Exploiting Cellular Stress Responses

Autophagy is a cellular recycling process that cancer cells can exploit to survive nutrient-poor conditions and resist therapy.[23][24] Inhibiting this survival mechanism represents a powerful therapeutic strategy.

Key Agents & Comparative Efficacy

Chloroquine (CQ) and its derivative hydroxychloroquine (HCQ), both containing a quinoline core, are well-established antimalarial drugs that have been repurposed for cancer therapy. They function by impairing lysosomal acidification, which blocks the final step of autophagy—the fusion of autophagosomes with lysosomes and subsequent degradation of their contents.[23][25][26] This leads to an accumulation of dysfunctional cellular components, inducing stress and apoptosis.[27]

Table 2: Comparative In Vitro Potency of Quinoline-Based Autophagy Inhibitors

CompoundMechanism of ActionCancer Type (Cell Line)IC50Source
Chloroquine Autophagy InhibitionEsophageal (EC109)~40 µM[26]
Chloroquine Autophagy InhibitionGlioblastoma (U87-MG)~25-50 µM[23]
Hydroxychloroquine Autophagy InhibitionPancreatic Cancer>50 µM[23]
Experimental Protocol: Acridine Orange Staining for Autophagy Inhibition

This protocol provides a self-validating system to confirm autophagy inhibition by visualizing acidic vesicular organelles (AVOs), such as lysosomes and autolysosomes.

Objective: To visually and quantitatively assess the disruption of AVOs following treatment with Chloroquine.

Methodology:

  • Cell Culture & Treatment: Seed a relevant cell line (e.g., MCF-7 breast cancer cells) on glass coverslips in a 24-well plate. Treat the cells with Chloroquine (e.g., 25 µM) for 24 hours. Include an untreated control.

  • Staining: Remove the media and wash the cells with PBS. Add a medium containing 1 µg/mL of Acridine Orange (AO) and incubate for 15 minutes at 37°C.

  • Washing: Wash the cells twice with PBS to remove excess stain.

  • Microscopy: Immediately observe the cells under a fluorescence microscope using a blue (488 nm) excitation filter.

    • Interpretation: In healthy cells, AO accumulates in AVOs and fluoresces bright red. The cytoplasm and nucleus fluoresce green. In CQ-treated cells, the lysosomal pH is neutralized, preventing AO accumulation, which results in a significant decrease in red fluorescence.

  • Quantitative Analysis (Flow Cytometry): For a quantitative measure, treat cells in a 6-well plate, stain with AO as above, and then trypsinize and resuspend the cells in PBS. Analyze the cells using a flow cytometer, measuring the intensity of red fluorescence (e.g., FL3 channel). A decrease in red fluorescence intensity indicates autophagy inhibition.

Workflow Visualization

Workflow for Assessing Autophagy Inhibition

This diagram outlines the logical flow of an experiment designed to confirm that a quinoline-based agent inhibits autophagy.

Autophagy_Workflow cluster_exp Experimental Phase cluster_results Expected Outcome A Treat Cancer Cells with Chloroquine B Stain with Acridine Orange A->B C Fluorescence Microscopy B->C D Flow Cytometry (Quantitative) B->D E Decreased Red Fluorescence C->E D->E F Conclusion: AVO Neutralization & Autophagy Blockade E->F

Caption: Experimental workflow for validating autophagy inhibition.

Conclusion and Future Directions

Quinoline-based compounds are a rich source of anticancer agents with diverse and potent mechanisms of action. While kinase and autophagy inhibitors represent major, clinically relevant classes, the quinoline scaffold is also central to agents that function as DNA alkylating agents, topoisomerase inhibitors, and tubulin polymerization inhibitors.[1][2] The success of approved drugs like lapatinib, lenvatinib, and cabozantinib underscores the therapeutic value of this chemical motif.[2]

Future research should focus on developing next-generation quinoline derivatives with enhanced selectivity to minimize off-target effects and overcome resistance mechanisms. The hybridization of the quinoline core with other pharmacophores to create multi-targeted agents is a promising strategy to improve efficacy and combat the complexity of cancer.[2] The robust and validated protocols detailed in this guide provide a framework for the rigorous preclinical evaluation of these novel therapeutic candidates.

References

  • Jain, S., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946.
  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research, 77(1), 127-135.
  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). RSC Advances.
  • Review on recent development of quinoline for anticancer activities. (n.d.). Heliyon.
  • an overview of quinoline derivatives as anti-cancer agents. (2023). Azhar Journal of Pharmaceutical Sciences.
  • Quinoline Derivatives as Anticancer Agents: A Comparative Analysis. (2025). BenchChem.
  • [Cabozantinib: Mechanism of action, efficacy and indications]. (2017). Bulletin du Cancer.
  • Pharmacology Progresses and Applications of Chloroquine in Cancer Therapy. (2024). Cancers.
  • Therapeutic Inhibition of VEGF Signaling and Associated Nephrotoxicities. (n.d.). Clinical Journal of the American Society of Nephrology.
  • Lenvatinib. (2024). StatPearls.
  • EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. (2021). Cancers.
  • Lapatinib: a novel EGFR/HER2 tyrosine kinase inhibitor for cancer. (n.d.). Expert Opinion on Investigational Drugs.
  • Gefitinib, an EGFR tyrosine kinase inhibitor, directly inhibits the function of P-glycoprotein in multidrug resistant cancer cells. (n.d.). Biochemical and Biophysical Research Communications.
  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024). RSC Advances.
  • Mechanism of Action (MOA) of LENVIMA® (lenvatinib). (n.d.). LENVIMA (lenvatinib).
  • EGF/EGFR Signaling Pathway. (n.d.). Creative Diagnostics.
  • Efficacy and Safety of Afatinib vs Erlotinib and Gefitinib in EGFR+ NSCLC. (2016). YouTube.
  • Lapatinib (Tykerb): What to Expect, Side Effects, and More. (2025). Breastcancer.org.
  • CABOMETYX® (cabozantinib) Mechanism of Action. (n.d.). CABOMETYX (cabozantinib).
  • The anticancer IC50 values of synthesized compounds. (n.d.). ResearchGate.
  • Chloroquine in Cancer Therapy: A Double-Edged Sword of Autophagy. (2013). Cancer Research.
  • Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis. (n.d.). Frontiers in Pharmacology.
  • Chloroquine and Chemotherapeutic Compounds in Experimental Cancer Treatment. (n.d.). International Journal of Molecular Sciences.
  • What is the mechanism of action of Cabozantinib?. (2025). Patsnap Synapse.
  • Lapatinib Increases Overall Survival in Patients With Metastatic Breast Cancer and HER2-Positive CTCs. (2024). The ASCO Post.
  • VEGFR Inhibitor Review. (n.d.). Selleck Chemicals.
  • Gefitinib: Uses, Dosage, Side Effects & Interactions. (n.d.). Minicule.
  • What is the mechanism of Lenvatinib mesylate?. (2024). Patsnap Synapse.
  • Targeting the EGFR signaling pathway in cancer therapy. (n.d.). Signal Transduction and Targeted Therapy.
  • Full article: Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. (n.d.). Expert Opinion on Therapeutic Targets.
  • VEGFR-2 inhibitor. (n.d.). Wikipedia.
  • Gefitinib ('Iressa', ZD1839) and new epidermal growth factor receptor inhibitors. (n.d.). British Journal of Cancer.
  • Dissecting pharmacological effects of chloroquine in cancer treatment: interference with inflammatory signaling pathways. (n.d.). Pharmacology & Therapeutics.
  • Mechanism of action of cabozantinib: cabozantinib inhibits the activity of c-MET, vascular endothelial growth factor receptor (VEGFR), AXL and other tyrosine kinases, thereby leading to reduced tumor angiogenesis, motility and invasiveness. HGF, hepatocyte growth factor; HIF-1a, hypoxia-inducible factor 1-a. (n.d.). ResearchGate.
  • Lenvatinib resistance mechanism and potential ways to conquer. (n.d.). Frontiers in Pharmacology.
  • Lapatinib, a Dual EGFR and HER2 Kinase Inhibitor, Selectively Inhibits HER2-Amplified Human Gastric Cancer Cells and is Synergistic with Trastuzumab In vitro and In vivo. (2010). Molecular Cancer Therapeutics.
  • Mechanisms of VEGF (Vascular Endothelial Growth Factor) Inhibitor–Associated Hypertension and Vascular Disease. (2017). Hypertension.
  • Lenvatinib. (n.d.). Wikipedia.
  • Chloroquine affects autophagy to achieve an anticancer effect in EC109 esophageal carcinoma cells in vitro. (2017). Oncology Letters.
  • Gefitinib Approved for NSCLC, Atezolizumab Shrinks Bladder Tumors, and More. (2015). YouTube.
  • EGFR Signaling Pathway. (n.d.). Danaher.
  • cabozantinib. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.
  • The Effectiveness of Lapatinib in HER2-Positive Metastatic Breast Cancer Patients Pretreated With Multiline Anti-HER2 Treatment: A Retrospective Study in China. (n.d.). Frontiers in Oncology.

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Safety Operating Guide

Proper Disposal of 7-Chloro-8-nitroquinoline: A Technical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step framework for the proper disposal of 7-chloro-8-nitroquinoline, a heterocyclic compound utilized in various research and development applications. Due to its chemical structure, a chlorinated and nitrated aromatic system, this compound requires careful handling and disposal to mitigate potential risks to personnel and the environment.

The procedures outlined herein are grounded in established safety protocols and regulatory standards. They are designed to provide clarity and ensure that disposal practices are not only compliant but also scientifically sound.

Understanding the Compound: Hazard Profile and Characteristics

A thorough understanding of the chemical's properties is paramount to safe handling and disposal. This compound is a solid organic compound with a molecular weight of 208.60 g/mol .[1] Its structure, featuring both a chloro and a nitro group on a quinoline scaffold, dictates its reactivity and toxicological profile.

Halogenated nitroaromatic compounds are often toxic and may have explosive potential, necessitating careful handling to avoid ignition sources and physical shock.[2] While specific toxicity data for this compound is not extensively documented in readily available literature, the broader class of nitro- and chloro-substituted aromatics warrants a cautious approach. Analogous compounds are known to be toxic if ingested or inhaled and can cause irritation to the skin, eyes, and respiratory system.[3]

Table 1: Key Properties and Identifiers for this compound

PropertyValueSource
Chemical Name This compound[1]
CAS Number 71331-02-7[1]
Molecular Formula C9H5ClN2O2[1]
Molecular Weight 208.60 g/mol [1]
Physical State SolidInferred
Known Hazards Potential for toxicity and irritation.[3] Belongs to a class of compounds that can be explosive.[2][2][3]

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is a multi-step process that begins with waste characterization and ends with transfer to a licensed disposal facility. The following workflow provides a systematic approach to ensure safety and compliance at every stage.

DisposalWorkflow Disposal Decision Workflow for this compound Start Start: Generation of This compound Waste Characterize Step 1: Waste Characterization Is it pure compound, a solution, or contaminated material? Start->Characterize Segregate Step 2: Segregation Designate as 'Halogenated Organic Waste' Characterize->Segregate Containerize Step 3: Containerization Use a designated, compatible, and properly sealed waste container. Segregate->Containerize Label Step 4: Labeling Attach 'Hazardous Waste' label. List all components and concentrations. Containerize->Label Accumulate Step 5: Accumulation Store in a Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA). Label->Accumulate Arrange Step 6: Arrange for Disposal Contact Environmental Health & Safety (EHS) or a licensed waste contractor. Accumulate->Arrange Document Step 7: Documentation Complete all necessary waste manifests and maintain records. Arrange->Document End End: Waste Transferred for Proper Disposal (Incineration) Document->End

Caption: Decision workflow for the safe disposal of this compound waste.

Step 1: Waste Characterization

Before disposal, you must determine the nature of the waste stream. Is it:

  • Unused pure compound?

  • A dilute or concentrated solution in a solvent?

  • Contaminated materials (e.g., personal protective equipment (PPE), glassware, spill cleanup debris)?

This characterization is crucial for determining the appropriate hazardous waste codes and disposal pathway. Under the Resource Conservation and Recovery Act (RCRA), a discarded chemical can be classified as hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity).[4][5] Given its chemical class, this compound waste should be managed as hazardous.

Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions. Waste containing this compound must be classified and collected as Halogenated Organic Waste .[6]

Causality: The presence of the chlorine atom requires this classification. Halogenated organic wastes are typically destined for specific high-temperature incineration processes equipped with scrubbers to neutralize acidic gases (like HCl) produced during combustion.[3] Mixing halogenated waste with non-halogenated waste can complicate the disposal process and increase costs.

Do NOT mix with:

  • Acids or bases[7]

  • Oxidizing agents[7]

  • Non-halogenated organic solvents[6]

Step 3 & 4: Containerization and Labeling

Protocol for Waste Collection:

  • Select a Compatible Container: Use a clean, designated waste container made of a material compatible with the waste stream (e.g., a high-density polyethylene (HDPE) carboy for organic solvents). The container must have a secure, leak-proof screw cap.

  • Affix a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled. The label must include:

    • The words "Hazardous Waste"

    • The full chemical names of all components (e.g., "this compound," "Methanol"). Avoid abbreviations or chemical formulas.

    • The approximate percentage or concentration of each component.

    • The date accumulation started.

  • Keep the Container Closed: The waste container must be kept tightly sealed at all times, except when adding waste. This minimizes the release of volatile organic compounds (VOCs) and prevents spills.

Step 5: Accumulation and Storage

Waste must be accumulated in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the operator. Follow these guidelines:

  • Store the waste container in a secondary containment bin to contain any potential leaks.

  • Ensure the storage area is well-ventilated.

  • Do not accumulate more than 55 gallons of a single hazardous waste stream in an SAA.

Step 6 & 7: Disposal and Documentation

Once the waste container is full or has been in accumulation for the maximum allowed time (consult your institution's policy, often not exceeding 90 days), arrange for its disposal.[7]

  • Contact your Institution's Environmental Health & Safety (EHS) Office: The EHS department will coordinate with a licensed hazardous waste disposal contractor.

  • Complete a Waste Pickup Request: Provide all necessary information about the waste stream as indicated on the label.

  • Maintain Records: Keep a copy of all waste manifests and disposal records as required by institutional policy and federal regulations.

Emergency Procedures: Spills and Exposures

Accidents can happen, and preparedness is key.

Spill Response
  • Small Spills (in a chemical fume hood):

    • Alert personnel in the immediate area.

    • Wear appropriate PPE, including a lab coat, safety goggles, and chemically resistant gloves.

    • Contain the spill with an absorbent material suitable for solvents (e.g., vermiculite or a commercial spill pad).

    • Carefully collect the contaminated absorbent material using non-sparking tools.

    • Place the collected material into a designated hazardous waste container and label it appropriately as "Spill Debris containing this compound."

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills (outside a chemical fume hood):

    • Evacuate the immediate area and alert others.

    • If the substance is volatile or dusty, close the doors and increase ventilation if possible without spreading the material.

    • Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]

By adhering to these rigorous, procedurally sound guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of safety and scientific integrity.

References

  • TCI America. (2005). Material Safety Data Sheet: 5-Chloro-8-hydroxy-7-iodoquinoline.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24691, 7-Chloro-8-hydroxyquinoline. Retrieved from [Link]

  • Ruhl, K., Grigoleit, G., & Rappen, L. (1971). U.S. Patent No. 3,560,508. Washington, DC: U.S.
  • Croner-i. (n.d.). 10: Aromatic halogenated amines and nitro-compounds.
  • Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • ALS Global. (2023). RCRA 8 Metals: EPA Limits, Guidance, and How to Get Compliant. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 224784, 7-Chloroquinolin-8-amine. Retrieved from [Link]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Final Rule. Retrieved from [Link]

  • Jiangsu Lidaning Chemical Co Ltd. (2012).
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 8-Nitroquinoline.
  • Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Hazardous Waste Characteristics. Retrieved from [Link]

  • University of Oslo. (2024). Chemical and Hazardous Waste Guide. Retrieved from [Link]

  • Jiangsu Yangnong Chemical Group Co Ltd. (2019).
  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 8-Hydroxyquinoline.
  • Pharmaffiliates. (n.d.). 7-Chloro-8-quinolinol. Retrieved from [Link]

  • Fisher Scientific. (2023). Safety Data Sheet: 5,7-Dichloro-8-hydroxyquinoline.
  • U.S. Environmental Protection Agency. (n.d.). Frequent Questions About Hazardous Waste Identification. Retrieved from [Link]

  • Acros Organics. (2021). Safety Data Sheet: 5,7-Dichloro-8-hydroxyquinoline.
  • Jiang, H., et al. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters.

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A Comprehensive Guide to the Safe Handling of 7-Chloro-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Profile: An Inference-Based Approach

Given the absence of a specific MSDS for 7-Chloro-8-nitroquinoline, its hazard profile must be inferred from its structural components: a quinoline core, a chloro group, and a nitro group. Quinoline itself is classified as a substance that is harmful in contact with skin, causes skin and serious eye irritation, is suspected of causing genetic defects, and may cause cancer[1]. The presence of a nitro group, as seen in 8-Nitroquinoline, suggests potential for being harmful if inhaled or swallowed and may cause skin, eye, and respiratory irritation[2]. Halogenated quinolines, such as 5-Chloro-8-hydroxy-7-iodoquinoline, are noted as toxic compounds that should not be ingested or inhaled and can be readily absorbed through the skin[3].

Therefore, this compound must be handled as a substance with the potential for:

  • Toxicity upon ingestion, inhalation, or skin contact.

  • Severe skin and eye irritation.

  • Possible carcinogenicity and mutagenicity.

  • Ready absorption through the skin.

This conservative assessment necessitates stringent adherence to the personal protective equipment (PPE) and handling protocols outlined below.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize all potential routes of exposure. The following table summarizes the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a full-face shield.Protects against splashes of solutions and airborne particles of the solid compound, which are likely to be severe irritants[1][2][4].
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Prevents skin contact and absorption. Gloves should be inspected for integrity before each use and changed immediately if compromised or after handling the compound[5].
Body Protection A flame-resistant laboratory coat worn at all times. For procedures with a higher risk of splashes, a chemical-resistant apron is also recommended.Protects the body from accidental spills and contamination[5].
Respiratory Protection A NIOSH-approved respirator with a particulate filter is required when handling the powder outside of a certified chemical fume hood.Minimizes the risk of inhaling the powdered compound, which may be harmful[2][5].

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

Preparation and Engineering Controls
  • Fume Hood: All weighing, transferring, and solution preparation activities must be conducted in a certified chemical fume hood to minimize inhalation exposure[2].

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and unobstructed before beginning any work.

  • Designated Area: Designate a specific area within the laboratory for handling this compound to prevent cross-contamination[5].

Weighing and Transferring the Solid
  • Handle this compound as a solid powder.

  • Use a spatula for all transfers to minimize the creation of dust[5]. Avoid pouring the powder.

  • Keep the container of the chemical closed whenever possible to prevent accidental spills and exposure[5].

Solution Preparation
  • When dissolving the solid, add it slowly to the solvent to prevent splashing[5].

  • If heating is necessary, use a controlled heating source such as a heating mantle and ensure a condenser is in place to prevent the release of vapors[5].

Post-Handling Procedures
  • Decontamination: Thoroughly decontaminate the work area with an appropriate solvent followed by a cleaning solution[5].

  • PPE Removal: Remove PPE in the correct sequence to avoid self-contamination: first gloves, then the lab coat, and finally eye and face protection[5].

  • Hygiene: Wash hands thoroughly with soap and water after removing all PPE[5].

Spill Management Workflow

In the event of a spill, a calm and methodical response is crucial. The following diagram outlines the necessary steps for managing a spill of this compound.

Caption: Workflow for the safe management of a this compound spill.

Disposal Plan: Chemical Waste Management

Proper disposal of this compound and all contaminated materials is a critical step in the safety protocol to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste contaminated with this compound must be segregated as hazardous waste.

  • Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels must be collected in a designated and clearly labeled hazardous waste container[5].

  • Liquid Waste: Unused solutions and rinseates should be collected in a separate, sealed, and clearly labeled hazardous waste container. The container should specify that it contains halogenated and nitrogenous organic waste[5].

  • Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container[5].

  • Labeling and Disposal: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a summary of the associated hazards (e.g., Toxic, Irritant, Potential Carcinogen). Disposal must be carried out through your institution's environmental health and safety office in accordance with all local, state, and federal regulations[4].

By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment for all.

References

  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet for Quinoline. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet for 8-Hydroxyquinoline. Retrieved from [Link]

  • Chemsrc. (2025). 7-Chloro-8-methylquinoline MSDS. Retrieved from [Link]

  • PubChem. (n.d.). 7-Chloro-8-hydroxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: 8-Hydroxyquinoline. Retrieved from [Link]

  • Organisation for the Prohibition of Chemical Weapons. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • Agriculture and Environment Research Unit (AERU). (2025). 7-chloro-3,8-quinoline dicarboxylic acid (Ref: BH 518-2). Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.